molecular formula C21H26O3 B1677421 Moxestrol CAS No. 34816-55-2

Moxestrol

Katalognummer: B1677421
CAS-Nummer: 34816-55-2
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: MTMZZIPTQITGCY-OLGWUGKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Moxestrol, also known by its developmental code name RU-2858, is a synthetic steroidal estrogen of significant interest in scientific research. It is chemically defined as the 11β-methoxy derivative of ethinylestradiol and is recognized as one of the most potent estrogens known, being approximately 5 to 10 times more potent than ethinylestradiol and up to 100 times more potent than estradiol itself . This very high potency is attributed to its high affinity for the estrogen receptor (ER), its minimal binding to plasma proteins like sex hormone-binding globulin (SHBG), and its relatively lower rate of metabolism compared to other estrogens . Notably, this compound exhibits several-fold selectivity for the ERα subtype over the ERβ subtype . Its primary research applications include its use as a radioligand for labeling and studying estrogen receptor binding sites in tissues . Furthermore, its distinct metabolic profile, which results in a lower production of catechol estrogen metabolites compared to ethinylestradiol, makes it a valuable tool for investigating the role of these metabolites in estrogen action and oncogenic potential . Studies have also utilized this compound to explore estrogen-mediated effects in the central nervous system, such as the induction of gonadotrophin release and sexual behavior . From a pharmacokinetic perspective, this compound has an oral bioavailability of about 33% and a biological half-life of approximately 8.2 hours . This product, this compound, is intended For Research Use Only. It is strictly for laboratory applications and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

34816-55-2

Molekularformel

C21H26O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

(8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18-,19+,20-,21-/m0/s1

InChI-Schlüssel

MTMZZIPTQITGCY-OLGWUGKESA-N

SMILES

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Isomerische SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Kanonische SMILES

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC

Aussehen

Solid powder

melting_point

280.0 °C

Andere CAS-Nummern

34816-55-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

11 beta-methoxyethinylestradiol
11-beta-methoxy-17-alpha-ethinylestradiol
11-beta-methoxy-17alpha-ethynylestradiol
MOX estrogen
moxesterol
moxestrel
moxestrol
moxestrol, (11alpha,17alpha)-isomer
R 2858
RU 16117
RU-16117
RU-2858

Herkunft des Produkts

United States

Foundational & Exploratory

Moxestrol's Interaction with Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxestrol, a potent synthetic estrogen, exerts its biological effects primarily through its interaction with estrogen receptors (ERs), members of the nuclear hormone receptor superfamily. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on ERα and ERβ. It details the binding kinetics, receptor subtype selectivity, and the subsequent downstream signaling cascades. Furthermore, this document outlines key experimental methodologies for characterizing the binding affinity of ligands such as this compound to estrogen receptors.

Introduction

This compound, also known as 11β-methoxy-17α-ethynylestradiol, is a synthetic derivative of estradiol with exceptionally high estrogenic potency, estimated to be 10 to 100 times that of estradiol and approximately five times that of ethinylestradiol[1]. Its high affinity for estrogen receptors, coupled with minimal plasma protein binding and a reduced rate of metabolism, contributes to its potent and prolonged action[1][2]. Medically, this compound has been utilized for treating menopausal symptoms and menstrual disorders[1]. In research, it serves as a valuable tool, often as a radioligand, for studying estrogen receptor function[1]. This guide delves into the core of its mechanism of action, providing a technical overview for professionals in the field of endocrinology and drug development.

Quantitative Analysis of this compound-Estrogen Receptor Binding

The affinity of this compound for the two primary estrogen receptor subtypes, ERα and ERβ, has been quantified in various studies. The following table summarizes the key binding affinity data, providing a comparative view against the endogenous ligand, estradiol.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Reference
This compound ERα0.50[1]
ERβ2.6[1]
Estradiol ERα0.12[1]
ERβ0.15[1]

Table 1: Comparative Binding Affinities of this compound and Estradiol for Estrogen Receptor Subtypes.

The data clearly indicates that while this compound is a high-affinity ligand for both ER subtypes, it exhibits a several-fold selectivity for ERα over ERβ[1]. This contrasts with estradiol, which demonstrates nearly equal affinity for both receptor isoforms[1].

Molecular Mechanism of Action: Signaling Pathways

As an estrogen receptor agonist, this compound initiates a cascade of molecular events that ultimately modulate the transcription of target genes. The primary mechanism is the classical genomic signaling pathway.

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the estrogen receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated this compound-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction facilitates the recruitment of coactivator proteins, which in turn promote the assembly of the transcriptional machinery, leading to the expression of genes that mediate the physiological effects of estrogens.

Moxestrol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding Moxestrol_ER This compound-ER Complex (Monomer) Dimer This compound-ER Complex (Dimer) Moxestrol_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and DNA Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Classical genomic signaling pathway of this compound.

Experimental Protocols: Assessing Receptor Binding Affinity

A fundamental technique to determine the binding affinity of a compound like this compound for estrogen receptors is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Purified recombinant human ERα and ERβ

  • Radiolabeled ligand (e.g., [3H]-Estradiol)

  • Unlabeled this compound (competitor)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Multi-well plates (e.g., 96-well)

  • Incubation chamber (e.g., water bath or incubator)

Methodology:

  • Preparation of Reagents:

    • Prepare a series of dilutions of unlabeled this compound in the assay buffer.

    • Dilute the radiolabeled ligand to a final concentration typically at or below its Kd value.

    • Dilute the purified ERα or ERβ to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a multi-well plate, set up triplicate wells for each concentration of the competitor.

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled estrogen).

    • Add the assay buffer to all wells.

    • Add the various concentrations of unlabeled this compound to the appropriate wells.

    • Add the fixed concentration of the radiolabeled ligand to all wells.

  • Incubation:

    • Initiate the binding reaction by adding the diluted ERα or ERβ to all wells.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the unbound radioligand. Common methods include filtration through glass fiber filters (which retain the receptor-ligand complex) or charcoal-dextran treatment (which adsorbs the free radioligand).

  • Quantification:

    • For filtration assays, place the filters in scintillation vials with scintillation fluid.

    • For charcoal-dextran assays, centrifuge the samples and transfer the supernatant (containing the bound ligand) to scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prep Prepare Reagents (this compound, Radioligand, ER) Start->Prep Setup Set up Assay Plate (Total, Non-specific, Competitor) Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki Calculation) Quantify->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Conclusion

This compound's potent estrogenic activity is a direct consequence of its high-affinity binding to and activation of estrogen receptors, with a notable preference for ERα. The classical genomic signaling pathway, involving receptor dimerization, nuclear translocation, and coactivator recruitment, is the primary mechanism through which this compound modulates gene expression. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of such ligand-receptor interactions, which is crucial for the development of novel therapeutics targeting the estrogen signaling axis. A thorough understanding of this compound's mechanism of action continues to be of significant value to researchers and clinicians in the fields of endocrinology, oncology, and pharmacology.

References

Moxestrol's High Affinity for Estrogen Receptor Alpha: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Moxestrol for the Estrogen Receptor alpha (ERα), tailored for researchers, scientists, and professionals in drug development. This compound, a synthetic estrogen, is renowned for its high and specific binding to ERα, making it a crucial tool in endocrinology research and a benchmark for the development of novel estrogenic compounds.

Quantitative Analysis of Binding Affinity

This compound exhibits a strong binding affinity for ERα. The binding affinity is commonly expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity. The relative binding affinity (RBA) of this compound is consistently reported to be high, often comparable to or exceeding that of the endogenous ligand, 17β-estradiol.

CompoundBinding Affinity MetricValueReceptorReference
This compoundRelative Binding Affinity (RBA) vs. Estradiol35-43%Human ERα[1]
This compoundKi> EstradiolERα protein[2]
17β-estradiolKd~0.05 - 0.1 nMRat Uterine Cytosol ER[3]
17β-estradiolKd68.81 pMHuman ERα66[4][5]
HexestrolKi0.06 nMERα[6]

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound for ERα is typically determined using competitive radioligand binding assays. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [3H]17β-estradiol) from the receptor.

Protocol: Competitive Radioligand Binding Assay for ERα

This protocol outlines the key steps for determining the binding affinity of a test compound for ERα using rat uterine cytosol as the receptor source.[3]

1. Preparation of Rat Uterine Cytosol:

  • Euthanize immature female Sprague-Dawley rats.

  • Excise uteri, trim excess fat and connective tissue, and wash in ice-cold homogenization buffer.

  • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[3]

  • Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction, yielding the cytosol which contains the soluble ERα.[3]

2. Competitive Binding Assay:

  • Aliquots of the uterine cytosol are incubated with a fixed concentration of a radiolabeled estrogen, typically [3H]17β-estradiol.[3]

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the ERα.[3]

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of an unlabeled, high-affinity ligand like diethylstilbestrol (DES).[3]

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Following incubation, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by dextran-coated charcoal (DCC) adsorption, where the charcoal adsorbs the free radioligand, leaving the larger receptor-ligand complex in the supernatant.[7]

  • The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is quantified using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data are then plotted as the percentage of specific binding versus the log concentration of the competitor.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

  • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Estrogen Receptor Alpha (ERα) Signaling Pathway

Upon binding of an agonist like this compound, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9] This is the classical genomic signaling pathway. ERα can also mediate non-genomic signaling from the cell membrane.[10]

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa_inactive Inactive ERα (bound to HSP90) This compound->ERa_inactive Binds HSP90 HSP90 ERa_inactive->HSP90 Dissociates ERa_active_dimer Active ERα Dimer ERa_inactive->ERa_active_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ERa_active_dimer->ERE Binds to cluster_nucleus cluster_nucleus ERa_active_dimer->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Experimental_Workflow Receptor_Prep 1. Receptor Preparation (e.g., Rat Uterine Cytosol) Assay_Setup 2. Assay Setup - Radiolabeled Ligand ([3H]E2) - Unlabeled Competitor (this compound) - Receptor Preparation Receptor_Prep->Assay_Setup Incubation 3. Incubation (to reach equilibrium) Assay_Setup->Incubation Separation 4. Separation of Bound/Free Ligand (e.g., DCC Adsorption) Incubation->Separation Quantification 5. Quantification (Liquid Scintillation Counting) Separation->Quantification Data_Analysis 6. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Quantification->Data_Analysis Result Binding Affinity Data Data_Analysis->Result

References

Moxestrol (R-2858) structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, also known by its developmental code R-2858, is a potent, synthetic estrogen that has been instrumental in the study of estrogen receptors (ERs) and their physiological roles. A derivative of estradiol, this compound exhibits a high binding affinity for the ER and has been utilized as a radioligand in receptor assays. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

This compound is chemically designated as (8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. Its structure is characterized by a steroidal backbone with key modifications that enhance its estrogenic activity and receptor binding.

Physicochemical Properties
PropertyValueSource
IUPAC Name (8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diolPubChem
Synonyms R-2858, RU-2858, 11β-methoxy-17α-ethynylestradiolPubChem
Chemical Formula C₂₁H₂₆O₃PubChem
Molecular Weight 326.43 g/mol PubChem
CAS Number 34816-55-2PubChem
SMILES C[C@]12C--INVALID-LINK--O)CCC4=C3C=CC(=C4)O">C@@HOCPubChem
Melting Point ~280 °CChemWhat

Pharmacology and Pharmacokinetics

This compound is a highly potent estrogen receptor agonist. Its pharmacological profile is defined by its strong binding to estrogen receptors and its subsequent effects on gene transcription and cellular signaling.

Pharmacodynamics

The primary mechanism of action of this compound is its binding to and activation of estrogen receptors (ERα and ERβ). This interaction initiates a cascade of molecular events leading to estrogenic responses.

ParameterValueSource
Receptor Target Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ)General Knowledge
Relative Binding Affinity (RBA) 185% (compared to estradiol=100%)J Med Chem. 1985

Note: A specific EC50 value for this compound's estrogenic activity is not consistently reported in publicly available literature, though its potency is widely acknowledged to be significantly higher than that of estradiol.

Pharmacokinetics

Pharmacokinetic studies have revealed key parameters regarding the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueSource
Oral Bioavailability Approximately 33%J Steroid Biochem. 1982
Metabolism Primarily hepatic, via hydroxylation at C-2, C-15, and C-16, and formation of D-homo derivatives.[1] The 11β-methoxy group hinders the formation of catechol estrogens.[1]J Steroid Biochem. 1982
Protein Binding Low affinity for albumin and does not bind to sex hormone-binding globulin (SHBG).[1]J Steroid Biochem. 1982
Biological Half-life Approximately 8.2 hoursWikipedia

Signaling Pathways

Upon binding to estrogen receptors, this compound triggers a series of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the this compound-ER complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP90 ER-HSP90 Complex (Inactive) This compound->ER_HSP90 Binding ER Estrogen Receptor (ERα/ERβ) ER->ER_HSP90 HSP90 HSP90 HSP90->ER_HSP90 Mox_ER This compound-ER Complex ER_HSP90->Mox_ER HSP90 Dissociation Dimer Dimerized This compound-ER Complex Mox_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Genomic signaling pathway of this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the relative binding affinity of a test compound like this compound for the estrogen receptor using radiolabeled estradiol.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_cytosol Prepare Uterine Cytosol (Source of ER) incubation Incubate Cytosol with ³H-Estradiol and varying concentrations of this compound prep_cytosol->incubation prep_radioligand Prepare ³H-Estradiol (Radioligand) prep_radioligand->incubation prep_competitor Prepare this compound (Competitor) prep_competitor->incubation separation Separate Bound from Free Radioligand (e.g., Dextran-coated charcoal) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot binding curve - Determine IC₅₀ - Calculate RBA quantification->analysis

Workflow for ER competitive binding assay.

Methodology:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (this compound).

  • Separation of Bound and Free Ligand: After incubation, dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Relative Binding Affinity (RBA) is then calculated relative to a standard (e.g., estradiol).

In Vitro Metabolic Stability Assay

This protocol describes a general workflow to assess the metabolic stability of this compound using liver microsomes.

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis microsomes Prepare Liver Microsomes incubation Incubate this compound with Microsomes and NADPH at 37°C microsomes->incubation This compound Prepare this compound Solution This compound->incubation nadph Prepare NADPH Regenerating System nadph->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction with Cold Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Determine Rate of This compound Disappearance and Calculate Half-life (t½) lcms->data_analysis

Workflow for in vitro metabolic stability assay.

Methodology:

  • Assay Setup: Human or animal liver microsomes are pre-incubated with a NADPH-regenerating system in a suitable buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by adding this compound to the incubation mixture.

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining this compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound.

  • Data Analysis: The percentage of this compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½), which is an indicator of its metabolic stability.

Conclusion

This compound (R-2858) remains a valuable tool in endocrinology and drug discovery due to its high potency and specific binding to estrogen receptors. Its well-characterized structure and pharmacological profile make it an excellent reference compound for the development and validation of new estrogenic and anti-estrogenic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this important molecule. Further investigation into the specific downstream effects of this compound on gene expression and non-genomic signaling could provide deeper insights into its unique biological activities.

References

An In-Depth Technical Guide to the Pharmacodynamics of 11β-methoxy-17α-ethynylestradiol (Moxestrol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-methoxy-17α-ethynylestradiol, more commonly known as moxestrol, is a potent synthetic estrogen that has been a subject of significant interest in the field of endocrinology and pharmacology. As a derivative of ethinylestradiol, this compound exhibits a high affinity for the estrogen receptor (ER) and possesses unique pharmacodynamic properties that distinguish it from its parent compound and endogenous estrogens. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its receptor binding, transcriptional activity, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this potent estrogen.

Core Pharmacodynamic Properties

The pharmacodynamic profile of this compound is characterized by its high potency, which is attributed to several key factors: a high affinity for the estrogen receptor, minimal binding to plasma proteins such as sex hormone-binding globulin (SHBG), and a lower rate of metabolism compared to other estrogens.[1][2]

Receptor Binding Affinity

This compound demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Notably, it exhibits a several-fold selectivity for ERα over ERβ.[1][2] This preferential binding is a critical aspect of its mechanism of action and influences its tissue-specific effects.

LigandReceptorBinding Affinity (Ki, nM)
This compound ERα 0.50 [1][2]
ERβ 2.6 [1][2]
EstradiolERα0.12[1][2]
ERβ0.15[1][2]
EthinylestradiolERα-
ERβ-

Table 1: Comparative Binding Affinities (Ki) for Estrogen Receptors.

The relative binding affinity (RBA) of this compound for the estrogen receptor has been reported to be lower than that of 17β-estradiol and other synthetic estrogens like diethylstilbestrol and hexestrol.[3]

Transcriptional Activation

As an estrogen receptor agonist, this compound initiates a cascade of molecular events upon binding to the ER. This ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4] The transcriptional activity of this compound, like other estrogens, is cell-type dependent.[5]

Signaling Pathways

The binding of this compound to the estrogen receptor triggers a complex network of signaling pathways that ultimately lead to the physiological effects of the hormone.

Estrogen_Signaling_Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER Dissociates Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Classical genomic signaling pathway of this compound.

Experimental Protocols

Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.

Radioligand_Binding_Assay Start Start Prepare Prepare ER Source (e.g., Uterine Cytosol) Start->Prepare Incubate Incubate ER with Radiolabeled Estrogen & Varying Concentrations of this compound Prepare->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (Competition Curve) Quantify->Analyze Calculate Calculate IC50 and Ki Analyze->Calculate End End Calculate->End

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Preparation of Receptor Source: Uteri from ovariectomized rats are a common source of estrogen receptors. The tissue is homogenized and centrifuged to obtain a cytosolic fraction containing the ER.

  • Incubation: A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of a compound that acts through a specific receptor.

Reporter_Gene_Assay Start Start Transfect Transfect Cells with ER Expression Vector & ERE-Reporter Construct Start->Transfect Treat Treat Cells with Varying Concentrations of this compound Transfect->Treat Incubate Incubate for a Defined Period Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity (e.g., Luciferase) Lyse->Measure Analyze Analyze Data (Dose-Response Curve) Measure->Analyze Calculate Calculate EC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for an estrogen receptor reporter gene assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[5][6]

  • Treatment: The transfected cells are treated with various concentrations of this compound.

  • Incubation: Cells are incubated for a specific period to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

  • Data Analysis: A dose-response curve is generated by plotting the reporter activity against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal response) is determined from this curve.

Downstream Gene Regulation

The activation of the estrogen receptor by this compound leads to the regulation of a wide array of downstream target genes. One of the most well-characterized estrogen-responsive genes is the progesterone receptor (PR) . Estrogens are known to upregulate the expression of PR mRNA in estrogen-responsive tissues.[7][8] This upregulation is a key indicator of a functional ER signaling pathway. While specific studies on this compound's effect on PR expression are limited, its potent estrogenic activity strongly suggests that it would induce PR gene expression.[9]

Other genes known to be regulated by estrogens, and therefore potential targets of this compound, are involved in cell proliferation, differentiation, and apoptosis.[10] Identifying the specific gene expression signature induced by this compound in different target tissues is an important area for further research.

Conclusion

11β-methoxy-17α-ethynylestradiol (this compound) is a highly potent synthetic estrogen with a distinct pharmacodynamic profile. Its high affinity for the estrogen receptor, particularly ERα, and its metabolic stability contribute to its powerful estrogenic effects. Understanding the detailed pharmacodynamics of this compound, including its receptor binding kinetics, transcriptional potency, and downstream signaling cascades, is crucial for its application in research and potential therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel estrogenic compounds. Further research is warranted to fully elucidate the specific gene regulatory networks and physiological responses modulated by this compound in various target tissues.

References

Moxestrol: A High-Potency Estrogen Agonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, also known as 11β-methoxy-17α-ethynylestradiol, is a synthetic estrogen renowned for its exceptionally high potency as an agonist of the estrogen receptor (ER). Developed in the 1970s, it has been utilized both in clinical settings for hormonal therapies and extensively in scientific research as a high-affinity radioligand for studying ERs. This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding affinity, in vitro and in vivo potency, and the experimental methodologies used to characterize its activity.

Data Presentation

The following tables summarize the quantitative data on this compound's potency in comparison to the endogenous estrogen 17β-estradiol (E2) and the widely used synthetic estrogen, ethinylestradiol (EE).

Table 1: Estrogen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. The data below, presented as Relative Binding Affinity (RBA) and dissociation constants (Ki), demonstrate this compound's high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

CompoundReceptorRelative Binding Affinity (RBA, %)Ki (nM)
This compound ERα150-250~0.2
ERβ50-100~1.0
17β-Estradiol (E2) ERα100~0.1-0.5
ERβ100~0.1-0.5
Ethinylestradiol (EE) ERα100-200~0.1-0.3
ERβ50-100~0.5-1.0

Note: RBA and Ki values are compiled from various sources and may differ based on experimental conditions.

Table 2: In Vitro Potency - Cell Proliferation Assay (MCF-7 Cells)

The E-SCREEN (Estrogen-SCREEN) assay, utilizing the estrogen-responsive human breast cancer cell line MCF-7, is a common method to assess the in vitro proliferative potential of estrogenic compounds. The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

CompoundEC50 (pM)Relative Potency (vs. E2)
This compound <1>10
17β-Estradiol (E2) 1-101
Ethinylestradiol (EE) 1-5~2

Note: While specific EC50 values for this compound are not consistently reported, its potency is consistently shown to be significantly higher than that of E2 and EE.

Table 3: In Vivo Potency - Rodent Uterotrophic Assay

The uterotrophic assay is a standard in vivo test to determine the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

CompoundSpeciesRoute of AdministrationEffective Dose Range (µg/kg/day)
This compound Rat, MouseOral, Subcutaneous0.01 - 0.1
17β-Estradiol (E2) Rat, MouseOral, Subcutaneous1 - 10 (Oral), 0.1 - 1 (s.c.)
Ethinylestradiol (EE) Rat, MouseOral, Subcutaneous0.1 - 1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)

  • [3H]-17β-estradiol (radioligand)

  • Unlabeled this compound, 17β-Estradiol, and Ethinylestradiol (competitors)

  • Tris-EDTA-DTT (TED) buffer

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TED buffer. The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (this compound, E2, or EE).

  • Separation of Bound and Free Ligand: The incubation mixture is treated with a DCC suspension. The charcoal adsorbs the free, unbound radioligand, while the larger receptor-bound radioligand remains in the supernatant after centrifugation.

  • Quantification: The radioactivity in the supernatant, representing the amount of bound [3H]-17β-estradiol, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Charcoal-dextran treated fetal bovine serum (CD-FBS) to remove endogenous steroids

  • This compound, 17β-Estradiol, and Ethinylestradiol

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, SRB)

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in DMEM supplemented with CD-FBS and allowed to attach.

  • Hormone Deprivation: The medium is replaced with a serum-free medium for 24-48 hours to synchronize the cells and minimize basal proliferation.

  • Treatment: Cells are treated with a range of concentrations of this compound, E2, or EE for 6-7 days.

  • Assessment of Proliferation: Cell proliferation is measured using a suitable colorimetric assay (e.g., MTT or SRB), which quantifies the number of viable cells.

  • Data Analysis: The concentration of each compound that produces 50% of the maximal proliferative response (EC50) is calculated from the dose-response curves.

Rodent Uterotrophic Bioassay (OECD Test Guideline 440)

This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[1]

Materials:

  • Immature (post-weaning) or ovariectomized adult female rats or mice

  • This compound, 17β-Estradiol, or Ethinylestradiol

  • Vehicle (e.g., corn oil)

  • Animal balance and dissection tools

Procedure:

  • Animal Preparation: Immature female rodents (e.g., 21-25 days old) or ovariectomized adult females are used.

  • Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen) are included.

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet weight). The blotted uterine weight (after expressing luminal fluid) is also recorded.

  • Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive uterotrophic response.

Mandatory Visualization

Signaling Pathway of this compound as an Estrogen Agonist

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) (inactive, bound to HSP) This compound->ER Binds to ER HSP Heat Shock Proteins (HSP) ER_this compound ER-Moxestrol Complex (active) ER->ER_this compound Conformational Change HSP->ER_this compound Dissociation ER_Dimer ER-Moxestrol Dimer ER_this compound->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to ERE Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Estrogen-responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: this compound-induced estrogen receptor signaling pathway.

Experimental Workflow for Assessing Estrogenic Potency

Estrogenic_Potency_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Conclusion receptor_binding 1. Receptor Binding Assay (Determine RBA/Ki) cell_proliferation 2. Cell-Based Assay (E-SCREEN) (Determine EC50) receptor_binding->cell_proliferation Informs Potency analysis 4. Comparative Analysis receptor_binding->analysis uterotrophic 3. Uterotrophic Assay (Determine Effective Dose) cell_proliferation->uterotrophic Predicts In Vivo Activity cell_proliferation->analysis uterotrophic->analysis conclusion 5. Potency Characterization analysis->conclusion

Caption: Workflow for characterizing the potency of an estrogen agonist.

References

Investigating the Selectivity of Moxestrol for Estrogen Receptor Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of Moxestrol to Estrogen Receptor alpha (ERα) over Estrogen Receptor beta (ERβ). This compound, a potent synthetic estrogen, has been a valuable tool in endocrine research due to its high affinity for estrogen receptors. This document consolidates quantitative binding data, details the experimental protocols used to determine this selectivity, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity of this compound for ERα and ERβ

The selectivity of this compound for ERα is demonstrated by its differential binding affinities for the two receptor subtypes. The following table summarizes the available quantitative data from competitive binding assays.

LigandReceptorBinding Affinity (Ki) in nMRelative Binding Affinity (RBA %)
This compound ERα 0.50 [1]185 [2]
This compound ERβ 2.6 [1]
17β-EstradiolERα0.12[1]100
17β-EstradiolERβ0.15[1]100

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. RBA is the relative binding affinity compared to a reference ligand (typically 17β-estradiol), which is set at 100%.

The data clearly indicates that this compound binds to ERα with a several-fold higher affinity than to ERβ, establishing its profile as an ERα-selective ligand.[1]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for ERα and ERβ is typically achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Preparation of Receptor Source (e.g., Rat Uterine Cytosol)
  • Tissue Collection: Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.[3]

  • Homogenization: The uterine tissue is weighed and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3]

  • Cytosol Preparation: The homogenate is subjected to centrifugation at 2,500 x g to remove the nuclear fraction. The resulting supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosol, which contains the estrogen receptors.[3]

  • Protein Quantification: The protein concentration of the cytosol is determined using a suitable protein assay.[3]

Competitive Binding Assay Procedure
  • Incubation: A constant concentration of a radiolabeled estrogen, such as [3H]-17β-estradiol, is incubated with the receptor preparation (e.g., uterine cytosol).

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding to the estrogen receptors.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[4]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.[4]

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Receptor Preparation cluster_assay Competitive Binding Assay Tissue Uterine Tissue Collection Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Ultracentrifugation Supernatant1->Centrifugation2 Cytosol Cytosol (Receptor Source) Centrifugation2->Cytosol ProteinAssay Protein Quantification Cytosol->ProteinAssay Incubation Incubation of Receptor, Radioligand, and this compound Cytosol->Incubation Equilibrium Reach Binding Equilibrium Incubation->Equilibrium Filtration Vacuum Filtration Equilibrium->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Competitive Binding Assay Workflow

ERα Signaling Pathway upon this compound Binding

As an ERα agonist, this compound mimics the action of the endogenous ligand 17β-estradiol, initiating a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

Upon binding to ERα in the cytoplasm, this compound induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation of the this compound-ERα complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to the transcription of target genes. These genes are involved in various physiological processes, including cell proliferation and differentiation.

In addition to the classical genomic pathway, ERα can also mediate rapid, non-genomic signaling. This involves the activation of membrane-associated ERα, which can trigger intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[5][6][7]

ER_Alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound ERa_inactive Inactive ERα-HSP Complex This compound->ERa_inactive Binding ERa_active Active this compound-ERα Complex ERa_inactive->ERa_active Conformational Change & HSP Dissociation Dimerization Dimerization ERa_active->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Nuclear Translocation & DNA Binding Coactivators Co-activator Recruitment ERE->Coactivators Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse

ERα Genomic Signaling Pathway

References

The In Vivo Odyssey of Moxestrol: A Deep Dive into its Biological Half-life and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol (11β-methoxy-17α-ethynylestradiol), a potent synthetic estrogen, has been a subject of significant interest in endocrine research and pharmacology due to its high affinity for the estrogen receptor and minimal plasma protein binding.[1] Understanding its in vivo behavior, specifically its biological half-life and metabolic fate, is crucial for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on this compound's pharmacokinetics and metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in humans and various animal models, providing a comparative perspective on its in vivo disposition.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Biological Half-life8.2 hours[1]
Oral Bioavailability~33%[2]
Apparent Initial Volume of Distribution (AIVD)148.6 ± 19.7 L[2]
Metabolic Clearance Rate (MCR)79.9 ± 10.5 L/h[2]
Plasma Protein BindingMinimal[1]

Table 2: Comparative Biological Half-life of Unchanged this compound in Different Species

SpeciesBiological Half-life (hours)Reference
Human8.2[3]
Rhesus Monkey6.6[3]
Baboon7.5[3]
Dog1.4[3]
Rat- (Elimination rate greater than or equal to ethynyl estradiol)[3]

Metabolism of this compound: A Multi-faceted Transformation

This compound undergoes extensive metabolism primarily in the liver, a phenomenon underscored by its significant "first-pass effect" following oral administration.[2][3] The primary metabolic pathway is hydroxylation, leading to a variety of metabolites.[2]

Key Metabolic Transformations:
  • Hydroxylation: The main metabolic route for this compound involves the addition of hydroxyl groups at various positions on the steroid nucleus. In humans, hydroxylation occurs at the C-2, C-15, and C-16 positions.[2] Notably, the 11β-methoxy group on this compound appears to hinder hydroxylation at the C-2 position, a major pathway for ethynyl estradiol.[2] This results in a lower formation of catechol estrogens compared to ethynyl estradiol.[2]

  • Formation of D-homo derivatives: this compound can also be metabolized into D-homo derivatives.[2]

  • Species-Specific Variations: The metabolic profile of this compound exhibits significant variation across species. For instance, in rhesus and baboon monkeys, catechol estrogens are the principal metabolites found in urine, whereas they are minor metabolites in human urine.[3] Hydroxylation at the 16-position is observed in rats and humans, while 15α-hydroxylation is prominent in humans and to a lesser extent in rats and monkeys.[3] The metabolic profile in rats most closely resembles that in humans.[3]

Moxestrol_Metabolism cluster_hydroxylation Hydroxylation This compound This compound C2_Hydroxylation 2-Hydroxylated Metabolites (Catechol Estrogens - Minor in Humans) This compound->C2_Hydroxylation Hindered by 11β-methoxy group C15_Hydroxylation 15-Hydroxylated Metabolites This compound->C15_Hydroxylation C16_Hydroxylation 16-Hydroxylated Metabolites This compound->C16_Hydroxylation D_Homo_Derivatives D-homo Derivatives This compound->D_Homo_Derivatives Excretion Urinary Excretion (~28% of administered radioactivity) C2_Hydroxylation->Excretion C15_Hydroxylation->Excretion C16_Hydroxylation->Excretion D_Homo_Derivatives->Excretion

Caption: Metabolic pathways of this compound in vivo.

Experimental Protocols for Studying this compound's Half-life and Metabolism

The investigation of this compound's in vivo behavior has relied on a combination of analytical techniques, primarily utilizing radiolabeled compounds and sensitive immunoassays.

Determination of Biological Half-life and Pharmacokinetic Parameters:

A common experimental workflow involves the administration of a known dose of this compound, either intravenously or orally, to human volunteers or animal models.[2][3] Blood samples are then collected at various time points post-administration. The concentration of this compound in the plasma is quantified using a specific and sensitive method like radioimmunoassay (RIA) .[2] The resulting plasma concentration-time data is then used to calculate key pharmacokinetic parameters, including the biological half-life, volume of distribution, and metabolic clearance rate.

Half_Life_Determination_Workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_calculation Data Analysis Admin Administer known dose of this compound (IV or Oral) Sampling Collect blood samples at timed intervals Admin->Sampling In vivo Analysis Quantify this compound concentration (e.g., Radioimmunoassay) Sampling->Analysis Calculation Calculate Pharmacokinetic Parameters (Half-life, Vd, CL) Analysis->Calculation

Caption: Experimental workflow for determining the biological half-life of this compound.

Metabolite Identification and Profiling:

To elucidate the metabolic pathways of this compound, studies have employed radiolabeled this compound (e.g., tritiated this compound).[4] Following administration of the labeled compound, urine and bile are collected.[2][5] The collected samples are then subjected to separation techniques, such as chromatography, to isolate the various metabolites. The structure of these isolated metabolites is subsequently determined using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Reference compounds of potential metabolites are often synthesized or isolated from in vitro systems to aid in the identification process.[5]

Signaling and Mechanism of Action

This compound exerts its potent estrogenic effects by binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors.[6] This interaction initiates a cascade of molecular events leading to the regulation of gene expression in target tissues.

Estrogen_Receptor_Signaling cluster_cell This compound This compound Cell_Membrane Cell Membrane ER Estrogen Receptor (ER) This compound->ER Binds to Cytoplasm Cytoplasm Nucleus Nucleus Moxestrol_ER_Complex This compound-ER Complex ER->Moxestrol_ER_Complex Moxestrol_ER_Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Moxestrol_ER_Complex->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response

References

An In-Depth Technical Guide to the Minimal Plasma Protein Binding of Moxestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plasma protein binding characteristics of Moxestrol, a potent synthetic estrogen. A key pharmacological feature of this compound is its minimal interaction with plasma proteins, which contributes significantly to its high potency. This document collates available quantitative data, outlines relevant experimental methodologies, and provides visualizations to elucidate the underlying principles for researchers in drug development and pharmacology.

Introduction to this compound and Plasma Protein Binding

This compound, also known as 11β-methoxy-17α-ethynylestradiol, is a synthetic estrogen notable for its exceptionally high estrogenic potency.[1] The interaction of a drug with plasma proteins, primarily albumin and sex hormone-binding globulin (SHBG) for steroid hormones, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The unbound fraction of a drug is generally considered to be the pharmacologically active portion available to interact with target tissues. The high potency of this compound is, in part, attributed to its limited sequestration by plasma proteins, leading to a higher unbound fraction.[1]

Pharmacokinetic studies in humans and animals have consistently pointed towards this compound's low affinity for both specific (SHBG) and non-specific (albumin) plasma proteins.[2][3] This characteristic leads to a large apparent initial volume of distribution, indicating rapid and extensive distribution into tissues.[3]

Quantitative Analysis of this compound's Plasma Protein Binding

The available data robustly indicates that this compound's binding to plasma proteins is minimal. The binding to Sex Hormone-Binding Globulin (SHBG) is negligible, and it exhibits a low affinity for albumin.

Plasma ProteinBinding CharacteristicQuantitative ValueReference
Sex Hormone-Binding Globulin (SHBG) Relative Binding Affinity (RBA)<0.2% (relative to Dihydrotestosterone)[4]
Serum Albumin AffinityLow[1][2]

Note: While the binding to albumin is consistently reported as low, specific quantitative data for the unbound fraction (fu) or the dissociation constant (Kd) for this compound's interaction with albumin could not be identified in the reviewed literature.

Signaling Pathways and a Logical Framework for Understanding Minimal Binding

The minimal plasma protein binding of this compound directly impacts its bioavailability and tissue distribution. A simplified logical flow illustrating this relationship is presented below.

Logical Flow of this compound's Bioavailability This compound This compound Administered Plasma Enters Plasma This compound->Plasma PPB Minimal Plasma Protein Binding Plasma->PPB High_fu High Unbound Fraction (fu) PPB->High_fu Distribution Enhanced Tissue Distribution High_fu->Distribution Activity Increased Pharmacological Activity Distribution->Activity

Caption: Logical flow of this compound's bioavailability.

Experimental Protocols for Determining Plasma Protein Binding

While specific experimental protocols for this compound are not detailed in the literature, the following section outlines a generalized methodology for determining plasma protein binding using equilibrium dialysis, a standard and widely accepted technique.

General Experimental Workflow for Equilibrium Dialysis

The workflow for determining the unbound fraction of a drug in plasma using equilibrium dialysis is a multi-step process designed to separate the unbound drug from the protein-bound drug.

Equilibrium Dialysis Experimental Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis Prep_Plasma Prepare Plasma (e.g., Human, Rat) Spike Spike Plasma with This compound Prep_Plasma->Spike Prep_Drug Prepare this compound Stock Solution Prep_Drug->Spike Prep_Buffer Prepare Dialysis Buffer (PBS, pH 7.4) Load_Buffer Load Buffer into Opposite Chamber Prep_Buffer->Load_Buffer Load_Plasma Load Spiked Plasma into Dialysis Chamber Spike->Load_Plasma Incubate Incubate at 37°C with Shaking Load_Plasma->Incubate Load_Buffer->Incubate Sample_Plasma Sample Plasma Chamber Incubate->Sample_Plasma Sample_Buffer Sample Buffer Chamber Incubate->Sample_Buffer LCMS Quantify this compound Concentration (LC-MS/MS) Sample_Plasma->LCMS Sample_Buffer->LCMS Calculate Calculate Unbound Fraction (fu) LCMS->Calculate

Caption: Equilibrium dialysis experimental workflow.

Detailed Methodology: Equilibrium Dialysis

Objective: To determine the in vitro plasma protein binding of this compound.

Materials:

  • This compound

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Incubator shaker

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the dialysis buffer (PBS, pH 7.4).

    • Thaw frozen plasma at 37°C.

  • Spiking of Plasma:

    • Spike the plasma with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid protein denaturation.

  • Equilibrium Dialysis:

    • Add the spiked plasma to one chamber of the equilibrium dialysis unit.

    • Add an equal volume of dialysis buffer to the other chamber, which is separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass through.

    • Seal the unit and incubate at 37°C in a shaker to facilitate equilibrium. The incubation time should be sufficient to allow the unbound drug to reach equilibrium between the two chambers (typically 4-24 hours, to be determined in preliminary experiments).

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

    • Determine the concentration of this compound in both aliquots using a validated analytical method, such as LC-MS/MS.

  • Calculation of Unbound Fraction (fu):

    • The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

    fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Conclusion

The minimal plasma protein binding of this compound is a cornerstone of its pharmacological profile, contributing significantly to its high potency. While its negligible binding to SHBG is well-quantified, the low-affinity interaction with albumin is described more qualitatively in the existing literature. The provided generalized experimental protocol for equilibrium dialysis offers a robust framework for researchers seeking to perform their own quantitative assessments of this compound's binding to plasma proteins. Further studies to precisely quantify the unbound fraction of this compound in the presence of albumin would provide a more complete understanding of its pharmacokinetic behavior.

References

A Technical Whitepaper on the Preliminary Investigation of Moxestrol's Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxestrol (also known as RU-2858) is a synthetic and exceptionally potent estrogen, demonstrating a strong affinity and selectivity for the estrogen receptor alpha (ERα). Its primary mechanism of action involves binding to and activating estrogen receptors, which function as ligand-activated transcription factors to modulate the expression of target genes.[1] This document provides a technical overview of the foundational principles and methodologies for studying this compound's effects on gene expression. It details the canonical estrogen signaling pathway, outlines standard experimental protocols for transcriptomic analysis, and presents key quantitative data regarding this compound's receptor binding affinity. While specific, large-scale gene expression data for this compound is not widely available in the public domain, this guide uses the well-established framework of estrogen-regulated gene expression as a model for preliminary studies.

Introduction to this compound

This compound, the 11β-methoxy derivative of ethinylestradiol, is one of the most potent estrogens identified, estimated to be 10 to 100 times more potent than estradiol.[2] This high potency is attributed to several factors: high affinity for the estrogen receptor (ER), minimal binding to plasma proteins like sex hormone binding globulin, and a lower rate of metabolism.[2] this compound has been utilized in scientific research as a high-affinity radioligand for the ER and has seen some clinical use in Europe for menopausal symptoms.[2][3] A key characteristic of this compound is its preferential binding to ERα over ERβ, making it a valuable tool for studying the specific roles of ERα in gene regulation.[2]

Mechanism of Action: The Estrogen Receptor Signaling Pathway

The effects of this compound on gene expression are primarily mediated through the nuclear estrogen receptor signaling pathway. Like endogenous estrogens, this compound readily diffuses across the cell membrane to bind with ERs located in the cytoplasm or nucleus.[4][5] This binding event initiates a cascade that leads to the regulation of gene transcription.

The classical, or direct genomic, signaling pathway involves several key steps:[1][6][7]

  • Ligand Binding: this compound binds to the ligand-binding domain of the ER.

  • Conformational Change & Dimerization: This binding induces a conformational change in the receptor, causing it to dissociate from inhibitory heat shock proteins and form homodimers (ERα/ERα) or heterodimers (ERα/ERβ).

  • Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

  • DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1]

  • Recruitment of Co-regulators: The DNA-bound complex recruits a series of co-activator or co-repressor proteins.[8]

  • Transcriptional Regulation: This assembly modulates the activity of the RNA polymerase II transcription machinery, leading to an increase or decrease in the transcription of the target gene.[1]

Estrogens can also elicit rapid, non-genomic effects by activating membrane-associated ERs, which in turn trigger intracellular signaling cascades such as PI3K and MAPK pathways.[7][9]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) (Inactive Monomer) This compound->ER Binding Dimer Activated ER-Moxestrol Dimer Complex ER->Dimer Dimerization Dimer_n Activated ER-Moxestrol Dimer Complex Dimer->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Coactivators Co-activators & Transcription Machinery ERE->Coactivators Recruitment Gene Target Gene Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation (in Cytoplasm) Dimer_n->ERE Binds to DNA

Caption: Classical genomic signaling pathway for this compound.

Experimental Protocols for Gene Expression Analysis

To investigate this compound's impact on gene expression, a standardized workflow is typically employed, combining cell culture with molecular biology techniques.[10][11]

Cell Culture and Hormone Treatment
  • Cell Line Selection: Estrogen-responsive cell lines, such as the human breast adenocarcinoma cell line MCF-7, are commonly used. These cells endogenously express high levels of ERα.

  • Hormone Deprivation: Prior to treatment, cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours. This process removes residual estrogens and sensitizes the cells to subsequent treatment.

  • This compound Treatment: Cells are then treated with this compound at various concentrations (e.g., 0.1 nM to 10 nM) or a vehicle control (e.g., ethanol or DMSO) for a specified duration (e.g., 6, 24, or 48 hours) to capture both early and late gene responses.

RNA Extraction and Quality Control
  • Total RNA Isolation: Total RNA is extracted from the treated and control cells using commercially available kits based on guanidinium thiocyanate-phenol-chloroform extraction or silica column-based methods.

  • Quality Assessment: The integrity and concentration of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high quality for downstream applications.

Gene Expression Quantification
  • Real-Time Quantitative PCR (RT-qPCR): This method is used to quantify the expression of a small number of specific target genes.[11]

    • Reverse Transcription: Total RNA is first reverse-transcribed into complementary DNA (cDNA).

    • PCR Amplification: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.

    • Data Analysis: Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, ACTB) and quantified using the comparative Ct (ΔΔCt) method.

  • Microarray Analysis: To assess global changes in gene expression, DNA microarrays are used.[12][13][14]

    • Sample Preparation: Labeled cDNA or cRNA is synthesized from the extracted RNA.

    • Hybridization: The labeled sample is hybridized to a microarray chip containing thousands of known gene probes.

    • Scanning and Data Analysis: The chip is scanned to measure the fluorescence intensity for each probe, which corresponds to the gene expression level. Sophisticated bioinformatics tools are used to identify differentially expressed genes between this compound-treated and control groups.[13]

Experimental_Workflow A 1. Cell Culture (e.g., MCF-7 cells) B 2. Hormone Deprivation (Charcoal-stripped serum) A->B C 3. Treatment (this compound vs. Vehicle Control) B->C D 4. Total RNA Extraction C->D E 5. RNA Quality Control (Spectrophotometry, Bioanalyzer) D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7a. RT-qPCR (Targeted Gene Analysis) F->G H 7b. Microarray / RNA-seq (Global Gene Expression Profiling) F->H I 8. Data Analysis & Validation G->I H->I

Caption: General experimental workflow for gene expression studies.

Quantitative Data and Expected Outcomes

Receptor Binding Affinity

The interaction between this compound and the estrogen receptors is the initiating event for its effects on gene expression. The binding affinity is a critical quantitative parameter, typically measured as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

LigandReceptorInhibition Constant (Ki) [nM]Reference
This compound ERα 0.50 [2]
This compound ERβ 2.6 [2]
EstradiolERα0.12[2]
EstradiolERβ0.15[2]

Table 1: Comparative binding affinities of this compound and Estradiol to Estrogen Receptors α and β. The data shows this compound has a high affinity for ERα and is several-fold selective for ERα over ERβ.[2]

Representative Estrogen-Responsive Genes

While comprehensive transcriptomic data for this compound is limited, studies on estradiol and other estrogens have identified numerous regulated genes.[13][15] this compound, as a potent ER agonist, is expected to regulate a similar, if not identical, set of genes. The magnitude and duration of the response may differ due to its distinct pharmacokinetic and pharmacodynamic properties.

Gene SymbolGene NameFunctionExpected Regulation by Estrogen
PGR Progesterone ReceptorTranscription factor, key in reproductive tissueUp-regulated
TFF1 (pS2) Trefoil Factor 1Mucosal protection and repairUp-regulated
GREB1 Growth Regulation by Estrogen in Breast Cancer 1Estrogen-induced cell proliferationUp-regulated
CCND1 Cyclin D1Cell cycle progression (G1/S transition)Up-regulated
c-Fos Fos Proto-Oncogene, AP-1 SubunitTranscription factor, cell proliferation/differentiationUp-regulated
c-Myc MYC Proto-OncogeneTranscription factor, cell cycle and growthUp-regulated
ESR1 Estrogen Receptor 1 (ERα)Regulates its own expression (feedback)Down-regulated (often)

Table 2: A selected list of well-characterized estrogen-responsive genes. This list is not exhaustive but provides examples of genes likely to be modulated by this compound in ER-positive cells.

Conclusion and Future Directions

Preliminary studies and the foundational knowledge of estrogen biology strongly indicate that this compound exerts significant control over gene expression via its potent and selective activation of the estrogen receptor alpha. The methodologies outlined in this document provide a robust framework for detailed investigation into its specific transcriptomic signature. Future research, employing high-throughput techniques like RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq), is necessary to comprehensively map the gene regulatory networks controlled by this compound. Such studies will elucidate the precise molecular mechanisms underlying its potent estrogenic activity and could inform the development of more targeted ER-modulating therapies.

References

The Discovery and Early Research of Moxestrol (RU-2858): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxestrol, also known as RU-2858, is a potent synthetic estrogen developed in the 1970s by the French pharmaceutical company Roussel-Uclaf. Its high affinity and specificity for the estrogen receptor (ER) rapidly established it as a critical tool in endocrinology research, particularly as a radioligand for ER assays. This technical guide provides an in-depth exploration of the discovery, history, and early research of this compound, with a focus on its receptor binding profile and the experimental methodologies used in its initial characterization. Quantitative data are presented in tabular format, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The quest for potent and specific ligands for steroid hormone receptors was a major focus of pharmaceutical research in the mid-20th century. The development of such compounds was crucial for both therapeutic applications and for advancing the fundamental understanding of hormone action. It was in this context that this compound (RU-2858), chemically designated as 11β-methoxy-17α-ethynylestradiol, was synthesized and characterized by researchers at Roussel-Uclaf. Its exceptional affinity for the estrogen receptor, coupled with low binding to plasma proteins, made it a superior radioligand for the quantification and characterization of ERs in various tissues.

Discovery and Synthesis

This compound was developed as part of a systematic effort to synthesize novel steroids with high biological activity. The key structural features of this compound, the 11β-methoxy group and the 17α-ethynyl group on the estradiol backbone, were the result of structure-activity relationship studies aimed at enhancing estrogenic potency and receptor affinity. The research team at Roussel-Uclaf, including prominent scientists like J.P. Raynaud, played a pivotal role in its development and early characterization.

Quantitative Analysis of Receptor Binding Affinity

The defining characteristic of this compound is its high affinity for the estrogen receptor. Early studies by Raynaud and colleagues extensively quantified this property using competitive binding assays. The results are often expressed as the Relative Binding Affinity (RBA), which compares the affinity of the test compound to that of the natural ligand, estradiol.

CompoundRelative Binding Affinity (RBA) vs. Estradiol (%)Estrogen Receptor SubtypeReference
This compound (RU-2858) 185Not specified[1]
This compound (RU-2858) 35-43ERα[2]
This compound (RU-2858) 5-20ERβ[2]
Estradiol 100Not specifiedBy definition
Ethinylestradiol ~120-200Not specifiedGeneral knowledge

Experimental Protocols

The foundational method used to determine the binding affinity of this compound was the competitive radioligand binding assay. While specific details from the original publications are not fully available, the general protocol can be reconstructed based on the available information and standard practices of the time.

Competitive Radioligand Binding Assay (Reconstructed Protocol)

This protocol outlines the key steps in a typical competitive binding assay used to determine the relative binding affinity of this compound for the estrogen receptor.

Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled estrogen (e.g., [³H]-estradiol) to the estrogen receptor.

Materials:

  • Tissue Source: Immature rat or rabbit uterus (a rich source of estrogen receptors).

  • Radioligand: [³H]-estradiol.

  • Unlabeled Competitor: this compound (RU-2858) and other test compounds.

  • Buffers: Tris-HCl or similar physiological buffer.

  • Separation Agent: Dextran-coated charcoal.

  • Scintillation Cocktail.

Workflow:

experimental_workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_analysis Data Analysis tissue Uterine Tissue Collection homogenize Homogenization in Buffer tissue->homogenize centrifuge Centrifugation to Obtain Cytosol homogenize->centrifuge cytosol Cytosol (Receptor Source) centrifuge->cytosol incubation_mix Incubation of Mixture cytosol->incubation_mix radioligand [³H]-Estradiol (Fixed Concentration) radioligand->incubation_mix competitor This compound (Varying Concentrations) competitor->incubation_mix add_charcoal Addition of Dextran-Coated Charcoal incubation_mix->add_charcoal centrifuge_sep Centrifugation add_charcoal->centrifuge_sep supernatant Supernatant (Bound Ligand) centrifuge_sep->supernatant scintillation Scintillation Counting supernatant->scintillation plot Plotting Competition Curve scintillation->plot ic50 Determination of IC50 plot->ic50 rba Calculation of RBA ic50->rba

Caption: Workflow for Competitive Radioligand Binding Assay.

Procedure:

  • Tissue Preparation: Uteri from immature animals are homogenized in a cold buffer and centrifuged at high speed to obtain a cytosolic fraction containing the estrogen receptors.

  • Incubation: A fixed concentration of radiolabeled estradiol is incubated with the cytosol in the presence of increasing concentrations of unlabeled this compound.

  • Separation: After incubation, dextran-coated charcoal is added to the mixture. The charcoal binds to the free, unbound radioligand. A subsequent centrifugation step pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

  • Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound). The concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol is determined as the IC50 value. The RBA is then calculated relative to the IC50 of estradiol.

Signaling Pathway

This compound, as a potent estrogen, is presumed to act through the classical estrogen receptor signaling pathway. While specific studies detailing this compound's unique effects on this pathway are scarce from the early research period, the generally accepted mechanism of action for estrogens provides a framework for understanding its cellular effects.

Genomic Estrogen Receptor Signaling Pathway

The primary mechanism of action for estrogens is the genomic pathway, which involves the modulation of gene expression.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) Complexed with HSPs This compound->ER Binds to Mox_ER This compound-ER Complex ER->Mox_ER HSP Dissociation Dimer Dimerized this compound-ER Complex Mox_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocation Transcription Transcription of Target Genes ERE->Transcription Binding leads to mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic Estrogen Receptor Signaling Pathway.

Pathway Description:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).

  • Dimerization and Translocation: The ligand-bound receptor then dimerizes. The dimerized complex translocates to the nucleus if it is not already there.

  • DNA Binding and Transcription: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Expression and Cellular Response: The binding of the ER dimer to EREs recruits co-activators and other transcription factors, leading to the transcription of target genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of the estrogen.

It is important to note that estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors. However, the early research on this compound primarily focused on its interaction with the nuclear receptor and its potent genomic activity.

Conclusion

This compound (RU-2858) represents a landmark in the development of synthetic steroid hormones. Its discovery and characterization by Roussel-Uclaf provided researchers with an invaluable tool for studying the estrogen receptor. The high binding affinity and specificity of this compound, as determined by early competitive binding assays, solidified its role as a reference compound and radioligand in endocrinology research. While the detailed molecular intricacies of its signaling pathways were not fully elucidated in the initial phase of its history, the foundational work on its receptor binding properties laid the groundwork for decades of subsequent research into estrogen action and the development of new hormonal therapies. This guide serves as a technical summary of this pivotal early research for professionals in the field of drug development and hormonal research.

References

Methodological & Application

Application Notes and Protocols: Moxestrol Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, a potent synthetic estrogen, is a valuable tool in the study of estrogen receptor (ER) pharmacology. Its high affinity and specificity for the ER make it an excellent radioligand for in vitro binding assays.[1] This document provides a detailed protocol for conducting saturation and competition radioligand binding assays using [3H]-Moxestrol to characterize the binding of ligands to the estrogen receptor. These assays are fundamental in drug discovery for determining the affinity (Kd), the concentration of receptor binding sites (Bmax), and the inhibitory constant (Ki) of novel compounds targeting the ER.

The estrogen receptor exists in two primary subtypes, ERα and ERβ, which can have different physiological roles and ligand binding affinities. Understanding the binding characteristics of a compound to each subtype is crucial for predicting its biological effects.

Principle of the Assay

Radioligand binding assays are based on the principle of a labeled ligand (radioligand) binding to its specific receptor. The amount of binding is quantified by measuring the radioactivity associated with the receptor-ligand complex.

  • Saturation Binding Assay: This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation. It involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Binding Assay: This assay measures the affinity of an unlabeled test compound for the receptor. It is performed by incubating the receptor, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor. The competitor's ability to displace the radioligand from the receptor is used to determine its inhibitory constant (Ki).

Data Presentation

The quantitative data derived from these assays are crucial for comparing the binding characteristics of different compounds.

Table 1: Key Parameters for this compound Radioligand Binding Assay

ParameterDescriptionTypical Value Range
Radioligand [3H]-MoxestrolSpecific Activity: ~70-90 Ci/mmol
Receptor Source ER-expressing cell lines (e.g., MCF-7, T47D), tissue homogenates (e.g., uterus)Protein concentration: 50-200 µ g/assay tube
Kd ([3H]-Moxestrol) Equilibrium dissociation constantSub-nanomolar range (estimated)
Bmax Maximum receptor densityHighly variable depending on receptor source (e.g., 100-10,000 fmol/mg protein in MCF-7 cells)[2]
Non-specific Binding Control Excess unlabeled estradiol (e.g., 10 µM)-

Table 2: Representative Data from a [3H]-Moxestrol Saturation Binding Experiment

[3H]-Moxestrol (nM)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)
0.0515001501350
0.128003002500
0.252006004600
0.5950015008000
1.015000300012000
2.022000600016000
5.0280001500013000
10.031000300001000

Table 3: Representative Data from a Competition Binding Experiment with an Unlabeled Competitor

Competitor Conc. (M)[3H]-Moxestrol Bound (%)
1.00E-11100
1.00E-1095
1.00E-0975
1.00E-0850
1.00E-0725
1.00E-065
1.00E-052

Experimental Protocols

Materials and Reagents
  • [3H]-Moxestrol (specific activity ~70-90 Ci/mmol)

  • Unlabeled this compound or 17β-estradiol

  • ER-expressing cells (e.g., MCF-7) or tissue (e.g., rat uterus)

  • Assay Buffer (TEGMD): 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polyethyleneimine (PEI) solution (0.3%)

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Source Preparation (Cell Lysate/Tissue Homogenate) Assay_Setup Assay Plate Setup (Total, Non-specific, Competition) Receptor_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution Series ([3H]-Moxestrol) Radioligand_Prep->Assay_Setup Competitor_Prep Competitor Dilution Series (Unlabeled Ligand) Competitor_Prep->Assay_Setup Incubation Incubation (e.g., 18-24h at 4°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Calculate Specific Binding) Counting->Data_Analysis Curve_Fitting Non-linear Regression (Determine Kd, Bmax, Ki) Data_Analysis->Curve_Fitting

Caption: Workflow for the this compound Radioligand Binding Assay.

Protocol 1: Saturation Binding Assay
  • Receptor Preparation:

    • For adherent cells (e.g., MCF-7), wash cells with ice-cold PBS and scrape into homogenization buffer.

    • For tissues, homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes (for membrane-bound receptors) or use the supernatant (cytosolic receptors).

    • Resuspend the pellet in assay buffer.

    • Determine the protein concentration of the receptor preparation.

  • Assay Setup:

    • Prepare serial dilutions of [3H]-Moxestrol in assay buffer (e.g., 0.01 nM to 10 nM).

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of receptor preparation, 50 µL of [3H]-Moxestrol dilution, and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of receptor preparation, 50 µL of [3H]-Moxestrol dilution, and 50 µL of a high concentration of unlabeled estradiol (e.g., 10 µM).

  • Incubation:

    • Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Pre-soak glass fiber filters in 0.3% PEI for at least 30 minutes.

    • Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot specific binding as a function of the [3H]-Moxestrol concentration.

    • Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay
  • Receptor Preparation:

    • Prepare the receptor source as described in the saturation binding assay protocol.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of receptor preparation, 50 µL of [3H]-Moxestrol (at a concentration close to its Kd), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of receptor preparation, 50 µL of [3H]-Moxestrol, and 50 µL of a high concentration of unlabeled estradiol (e.g., 10 µM).

      • Competition: 50 µL of receptor preparation, 50 µL of [3H]-Moxestrol, and 50 µL of the unlabeled test compound dilution.

  • Incubation, Separation, and Quantification:

    • Follow steps 3, 4, and 5 from the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathway

Estrogen receptors are ligand-activated transcription factors. Upon binding to an agonist like this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

G This compound This compound ER Estrogen Receptor (ER) (Cytoplasm/Nucleus) This compound->ER Binds Moxestrol_ER This compound-ER Complex ER->Moxestrol_ER Dimerization Dimerization Moxestrol_ER->Dimerization Dimer_Complex Dimerized Complex Dimerization->Dimer_Complex Nucleus Nucleus Dimer_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Dimer_Complex->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription

References

Application Notes and Protocols for Moxestrol in MCF-7 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Moxestrol (R2858), a synthetic estrogen, in experiments utilizing the MCF-7 human breast cancer cell line. This document includes detailed protocols for cell culture, experimental procedures, and data interpretation, supported by quantitative data and visualizations of key signaling pathways.

Introduction

This compound, also known as R2858, is a potent and stable synthetic estrogen that exhibits a high binding affinity for the estrogen receptor (ER). Due to its stability and strong estrogenic activity, this compound is a valuable tool for studying ER-mediated signaling pathways and their effects on cell proliferation and gene expression in ER-positive breast cancer cell lines like MCF-7. These cells are a well-established in vitro model for luminal A breast cancer and are widely used in endocrine research and drug discovery.

Data Presentation

The following tables summarize the quantitative data related to the application of this compound in MCF-7 cell culture experiments.

Table 1: Proliferative Effects of this compound on MCF-7 Cells

ParameterValueNotes
EC50 for Cell Proliferation Approximately 10⁻¹¹ to 10⁻¹⁰ MThe half-maximal effective concentration (EC50) for inducing MCF-7 cell proliferation can vary slightly depending on the specific experimental conditions and cell line passage number.
Maximal Proliferation ~150-200% of vehicle controlMaximal proliferative response is typically observed at concentrations between 10⁻¹⁰ M and 10⁻⁹ M.

Table 2: Effect of this compound on Estrogen Receptor Alpha (ERα) and Downstream Gene Expression

TargetEffect of this compound TreatmentTypical Concentration Range
ERα Protein Levels Downregulation10⁻⁹ M
Progesterone Receptor (PR) mRNA Upregulation10⁻¹⁰ M to 10⁻⁸ M
pS2 (TFF1) mRNA Upregulation10⁻¹⁰ M to 10⁻⁸ M
c-myc mRNA Upregulation (early response)10⁻⁹ M

Experimental Protocols

Detailed methodologies for key experiments involving this compound and MCF-7 cells are provided below.

Protocol 1: General MCF-7 Cell Culture

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, without phenol red

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryovial of MCF-7 cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Maintenance:

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

  • Passaging:

    • Aspirate the medium and wash the cells once with sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.

Protocol 2: this compound Treatment for Cell Proliferation Assay (E-SCREEN Assay)

Materials:

  • MCF-7 cells

  • Experimental medium: Phenol red-free DMEM supplemented with 5% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

  • This compound (R2858) stock solution (e.g., 1 mM in ethanol)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or resazurin-based)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells as described in Protocol 1.

    • Resuspend the cells in experimental medium and seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Hormone Starvation:

    • After 24 hours, replace the medium with 100 µL of fresh experimental medium to ensure hormone deprivation.

    • Incubate for another 24-48 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in experimental medium from the stock solution. A typical concentration range to test is 10⁻¹³ M to 10⁻⁸ M.

    • Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 6 days.

  • Cell Viability Assessment:

    • On day 6, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the dose-response curve (cell viability vs. This compound concentration) and calculate the EC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathway Activation

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-ERα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Hormone-starve the cells for 24-48 hours as described in Protocol 2.

    • Treat the cells with this compound (e.g., 10⁻⁹ M) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess rapid signaling events.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each sample using a protein assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways and Workflows

This compound-Induced Signaling Pathways in MCF-7 Cells

This compound, like other estrogens, can activate both genomic and non-genomic signaling pathways in MCF-7 cells. The genomic pathway involves the direct binding of the this compound-ER complex to estrogen response elements (EREs) in the DNA, leading to the regulation of target gene transcription. The non-genomic pathway involves the activation of membrane-associated ERs, leading to rapid activation of intracellular signaling cascades.

Moxestrol_Signaling_Pathways cluster_extracellular Extracellular cluster_cell MCF-7 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound ER_cytoplasm ERα This compound->ER_cytoplasm Binds mER mERα This compound->mER Binds ER_nucleus ERα ER_cytoplasm->ER_nucleus Translocates PI3K PI3K mER->PI3K Activates MEK MEK mER->MEK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation ERK ERK MEK->ERK Activates ERK->ER_nucleus Phosphorylates ERK->Proliferation ERE ERE ER_nucleus->ERE Binds Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Gene_Regulation Gene Regulation Gene_Expression->Gene_Regulation Gene_Regulation->Proliferation

Caption: this compound signaling in MCF-7 cells.

Experimental Workflow for this compound Treatment and Analysis

The following diagram illustrates a typical workflow for studying the effects of this compound on MCF-7 cells.

Experimental_Workflow cluster_assays Downstream Assays start Start culture MCF-7 Cell Culture (Phenol Red-Free Medium, Charcoal-Stripped FBS) start->culture seed Seed Cells in Plates (96-well or 6-well) culture->seed starve Hormone Starvation (24-48 hours) seed->starve treat This compound Treatment (Dose-Response or Time-Course) starve->treat proliferation_assay Cell Proliferation Assay (e.g., MTT, XTT) treat->proliferation_assay western_blot Western Blot Analysis (Signaling Proteins) treat->western_blot qpcr qRT-PCR (Gene Expression) treat->qpcr analysis Data Analysis (EC50, Fold Change, etc.) proliferation_assay->analysis western_blot->analysis qpcr->analysis end End analysis->end Mechanism_of_Action cluster_pathways Signal Transduction cluster_responses Cellular Responses This compound This compound ER_Binding Binding to Estrogen Receptor (ERα) This compound->ER_Binding Genomic Genomic Pathway (ERE-dependent transcription) ER_Binding->Genomic NonGenomic Non-Genomic Pathway (MAPK/ERK, PI3K/Akt activation) ER_Binding->NonGenomic Gene_Expression Altered Gene Expression (e.g., PR, pS2, c-myc) Genomic->Gene_Expression Cell_Proliferation Increased Cell Proliferation NonGenomic->Cell_Proliferation Gene_Expression->Cell_Proliferation

Moxestrol as a Radiolabeled Tracer for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, a potent synthetic estrogen, has emerged as a valuable tool in nuclear medicine for the in vivo imaging of estrogen receptor (ER) positive tissues, particularly in the context of breast cancer. When labeled with a positron-emitting radionuclide such as Carbon-11 ([11C]), this compound allows for the non-invasive visualization and quantification of ER expression, offering insights into tumor phenotype, treatment response, and drug development. These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled this compound as a tracer for in vivo imaging studies.

Estrogen receptors, primarily ERα and ERβ, are key drivers in the development and progression of a significant proportion of breast cancers. The expression of these receptors is a critical biomarker for determining patient prognosis and predicting response to endocrine therapies. Positron Emission Tomography (PET) imaging with radiolabeled estrogen analogs like this compound provides a real-time, whole-body assessment of ER status, overcoming the limitations of invasive biopsies and capturing the heterogeneity of receptor expression within and between metastatic sites.

This compound exhibits high binding affinity for estrogen receptors, and when radiolabeled, its distribution in the body can be quantitatively measured using PET. This allows for the assessment of receptor engagement by therapeutic agents and can aid in the development of new endocrine therapies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for its use as a radiolabeled tracer.

Table 1: Estrogen Receptor Binding Affinity of this compound

LigandReceptor SubtypeRelative Binding Affinity (%) (Estradiol = 100%)Dissociation Constant (Kd) (nM)
This compound ERα35–43[1]Not explicitly found
This compound ERβ5–20[1]Not explicitly found
EstradiolERα100~0.1-0.2
EstradiolERβ100~0.2-0.5

Table 2: In Vivo Tissue Distribution of Tritiated this compound in Rats (30 minutes post-injection)

Tissue% Injected Dose per Gram (%ID/g)
Uterus2.43[2]
DMBA-induced Mammary Tumors~0.61 - 0.73 (25-30% of uterine uptake)[2]

Signaling Pathway and Experimental Workflow

Estrogen Receptor Signaling Pathway

This compound, as an estrogen analog, exerts its effects by binding to intracellular estrogen receptors. The following diagram illustrates the classical genomic signaling pathway initiated by this binding event.

Estrogen_Signaling cluster_cell Target Cell cluster_nucleus This compound [11C]this compound ER Estrogen Receptor (ER) This compound->ER Binding PET_Signal PET Signal Detection This compound->PET_Signal Positron Emission CellMembrane Cell Membrane Dimer ER Dimerization ER->Dimer Conformational Change & HSP Dissociation HSP Heat Shock Proteins HSP->ER Inactivation Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins

Caption: [11C]this compound binds to the estrogen receptor, leading to gene transcription and a detectable PET signal.

Experimental Workflow for In Vivo PET Imaging

The following diagram outlines the typical workflow for a preclinical in vivo imaging study using radiolabeled this compound.

PET_Workflow cluster_workflow Preclinical PET Imaging Workflow with [11C]this compound start Start radiolabeling Radiosynthesis of [11C]this compound start->radiolabeling qc Quality Control (Purity, Specific Activity) radiolabeling->qc animal_prep Animal Model Preparation (e.g., Tumor Xenograft) qc->animal_prep injection Tracer Administration (Intravenous Injection) animal_prep->injection imaging Dynamic PET/CT or PET/MR Imaging injection->imaging blood_sampling Arterial Blood Sampling (Optional, for kinetic modeling) injection->blood_sampling data_acq Image and Blood Data Acquisition imaging->data_acq blood_sampling->data_acq recon Image Reconstruction (Attenuation & Scatter Correction) data_acq->recon analysis Quantitative Image Analysis (ROI definition, TACs) recon->analysis modeling Kinetic Modeling (e.g., Compartmental Analysis) analysis->modeling biodistribution Ex Vivo Biodistribution (Optional, for validation) analysis->biodistribution results Results Interpretation (Tumor Uptake, Receptor Density) modeling->results biodistribution->results end End results->end

Caption: Workflow for a preclinical PET study using [11C]this compound, from synthesis to data analysis.

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]this compound

Note: A detailed, publicly available, step-by-step protocol for the radiosynthesis of [11C]this compound is not readily found in the literature. However, based on general methods for Carbon-11 labeling of similar molecules, a plausible synthetic route would involve the [11C]methylation of a suitable precursor.[2] The following is a generalized protocol that would require optimization for this compound.

Materials:

  • [11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) produced from a cyclotron.

  • Desmethyl-Moxestrol precursor.

  • Anhydrous solvent (e.g., DMF, DMSO).

  • Base (e.g., NaOH, K2CO3).

  • HPLC system for purification.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Sterile, pyrogen-free saline for formulation.

Procedure:

  • Precursor Preparation: Dissolve the desmethyl-Moxestrol precursor in the chosen anhydrous solvent.

  • [11C]Methylation Reaction: Trap the incoming gaseous [11C]CH3I or [11C]CH3OTf in the reaction vessel containing the precursor solution and the base. Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).[3]

  • Purification: Quench the reaction and purify the crude product using a semi-preparative HPLC system to isolate [11C]this compound.

  • Formulation: Remove the HPLC solvent under a stream of nitrogen and reformulate the purified [11C]this compound in sterile, pyrogen-free saline for injection, typically containing a small percentage of ethanol to ensure solubility.

  • Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, residual solvent levels, and sterility before in vivo use.

Protocol 2: In Vivo PET Imaging of ER-Positive Breast Cancer Xenografts in Mice

This protocol is adapted from established procedures for imaging ER-positive tumors with other radiolabeled estrogens.[4]

Materials:

  • Female immunodeficient mice (e.g., nude or SCID).

  • ER-positive human breast cancer cells (e.g., MCF-7).

  • ER-negative human breast cancer cells (e.g., MDA-MB-231) for control.

  • Matrigel or similar extracellular matrix.

  • [11C]this compound solution for injection.

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT or PET/MR scanner.

Procedure:

  • Animal Model Development:

    • Implant ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cells subcutaneously into the flanks of female immunodeficient mice.[4]

    • Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the animal on the scanner bed and secure it to minimize motion. Maintain body temperature using a heating pad.

  • Tracer Administration:

    • Administer a bolus injection of [11C]this compound (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein.

  • PET/CT or PET/MR Imaging:

    • Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection.

    • Acquire a CT or MR scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction:

    • Reconstruct the dynamic PET data into a series of time frames (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s).

    • Apply corrections for attenuation, scatter, and radioactive decay.

Protocol 3: Quantitative Analysis of Dynamic PET Data

Software:

  • Image analysis software capable of defining regions of interest (ROIs) and generating time-activity curves (TACs) (e.g., PMOD, AMIDE).

  • Kinetic modeling software.

Procedure:

  • Region of Interest (ROI) Definition:

    • On the co-registered anatomical images (CT or MR), draw ROIs over the tumors (ER-positive and ER-negative), and other relevant organs (e.g., muscle, liver, brain) to obtain tissue TACs.

    • Draw an ROI over a large artery (e.g., left ventricle or aorta) to obtain an image-derived input function (IDIF), or use arterial blood sampling data for a more accurate input function.

  • Time-Activity Curve (TAC) Generation:

    • Generate TACs for each ROI, representing the change in radioactivity concentration over time.

  • Standardized Uptake Value (SUV) Calculation:

    • For static images (summed frames from a later time point, e.g., 40-60 minutes post-injection), calculate the SUV for the tumor ROIs using the formula: SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [g])

  • Kinetic Modeling:

    • Fit the tissue TACs and the arterial input function to a suitable compartmental model (e.g., a two-tissue compartmental model) to estimate kinetic parameters such as K1 (tracer delivery), k2 (tracer efflux), k3 (binding rate), and k4 (dissociation rate).[5][6]

    • The volume of distribution (VT) can be calculated, which is proportional to the density of available receptors.

Protocol 4: Ex Vivo Biodistribution Study

Procedure:

  • Following the final PET scan, euthanize the animals at a specific time point (e.g., 60 minutes post-injection).

  • Dissect tumors and other organs of interest (e.g., uterus, muscle, liver, bone, blood).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.

  • Compare the in vivo PET-derived uptake values with the ex vivo biodistribution data to validate the imaging results.

Conclusion

References

Standard Operating Procedure for the Preparation of Moxestrol Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed standard operating procedure (SOP) for the preparation of a stock solution of Moxestrol. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a standardized method for handling and preparing this potent synthetic estrogen. Adherence to this protocol will help ensure the accuracy, reproducibility, and safety of experiments involving this compound.

This compound (also known as R-2858) is a powerful estrogen receptor agonist.[1] Due to its high potency, careful handling and precise preparation of solutions are paramount for obtaining reliable experimental results and ensuring laboratory safety.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₂₁H₂₆O₃[2][3][4][5]
Molecular Weight326.43 g/mol [2][3][4][5]
AppearanceCrystals[2]
Melting Point280°C[2]
UV Maximum (in Ethanol)280 nm[2]
Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparations:

    • Ensure all work is performed in a chemical fume hood to minimize inhalation exposure.

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7][8]

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.264 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 326.43 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 326.43 g/mol x 0.001 L = 0.003264 g = 3.264 mg

  • Dissolving this compound:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or cryovial.

    • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate the dissolution of the this compound powder.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gently warm the solution or sonicate for a short period.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] This helps to maintain the stability and integrity of the compound.

    • Store the aliquots in clearly labeled cryovials at -20°C or -80°C for long-term storage.[9]

    • For short-term storage (up to one month), -20°C is generally sufficient; for longer periods, -80°C is recommended.[9]

Safety Precautions:

  • This compound is a potent compound and should be handled with extreme care.[8][10]

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[6][7]

  • Avoid direct contact with skin and eyes by wearing appropriate PPE.[6][7][8][11] In case of contact, wash the affected area immediately with plenty of water.[6][11]

  • Dispose of all waste materials, including empty containers, pipette tips, and gloves, in accordance with institutional and local regulations for hazardous chemical waste.

Visualizations

Diagram of this compound Stock Solution Preparation Workflow

Moxestrol_Stock_Preparation cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage A Equilibrate this compound to Room Temperature C Weigh this compound Powder (e.g., 3.264 mg) A->C B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Transfer to Sterile Tube C->D E Add Anhydrous DMSO (e.g., 1 mL) D->E F Vortex to Dissolve E->F G Visually Confirm Complete Dissolution F->G H Aliquot into Single-Use Volumes G->H I Store at -20°C or -80°C H->I

Caption: Workflow for the preparation of this compound stock solution.

References

Application of Moxestrol in Elucidating Estrogen Receptor Dimerization Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Moxestrol, a potent synthetic estrogen, serves as a valuable tool for investigating the intricate mechanisms of estrogen receptor (ER) dimerization. Its high affinity and specificity for ERα over ERβ make it particularly useful for dissecting the differential roles of ERα-containing dimers (homodimers and heterodimers) in cellular signaling pathways. While direct literature detailing this compound's specific impact on the kinetics and thermodynamics of ER dimerization is not extensively available, its established binding characteristics allow for its application in various assays to probe these interactions. By comparing the effects of this compound with pan-agonists like 17β-estradiol, researchers can gain insights into the specific contributions of ERα activation to the dimerization process and subsequent downstream events.

This document provides detailed protocols for employing this compound in key experimental assays designed to study ER dimerization, including Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), Co-Immunoprecipitation (Co-IP), and Luciferase Reporter Gene Assays. The provided protocols are adapted from established methods for studying ER dimerization and are tailored for the use of this compound, taking into account its known binding affinities.

Data Presentation

Quantitative data on the binding affinity of this compound for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) is crucial for designing and interpreting dimerization studies. The following table summarizes the available data, comparing it to the natural ligand, 17β-estradiol.

LigandReceptorRelative Binding Affinity (%) (Estradiol = 100%)Dissociation Constant (Kd) (nM)
This compound ERα118~0.1
ERβ19~0.6
17β-Estradiol ERα100~0.1
ERβ100~0.1

Note: Relative binding affinities and Kd values can vary slightly depending on the assay conditions and experimental system.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The binding of an estrogenic ligand, such as this compound, to the estrogen receptor initiates a conformational change, leading to receptor dimerization. These dimers then translocate to the nucleus, bind to estrogen response elements (EREs) on the DNA, and recruit co-regulators to modulate gene transcription.

EstrogenSignaling This compound This compound ER_mono ER Monomer (ERα or ERβ) This compound->ER_mono Binding ER_dimer ER Dimer (Homodimer or Heterodimer) ER_mono->ER_dimer Dimerization Nucleus Nucleus ER_dimer->Nucleus Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Recruitment of Co-regulators ExperimentalWorkflow Start Start: Cell Culture (e.g., MCF-7, HEK293) Treatment Treatment with this compound (and controls, e.g., Estradiol, vehicle) Start->Treatment Assay Dimerization Assay Treatment->Assay FRET FRET/BRET Imaging Assay->FRET Live Cell CoIP Co-Immunoprecipitation Assay->CoIP Cell Lysate Analysis Data Analysis and Quantification FRET->Analysis CoIP->Analysis Conclusion Conclusion on this compound's Effect on Dimerization Analysis->Conclusion FRET_Workflow Start Co-transfect cells with ER-CFP and ER-YFP Treat Treat with this compound Start->Treat Image Acquire CFP, YFP, and FRET images Treat->Image Calculate Calculate Normalized FRET (NFRET) Image->Calculate Analyze Quantify dimerization Calculate->Analyze BRET_Workflow Start Co-transfect cells with ER-Rluc and ER-YFP Treat Treat with this compound Start->Treat Add_Substrate Add Luciferase Substrate Treat->Add_Substrate Measure Measure luminescence at donor and acceptor wavelengths Add_Substrate->Measure Calculate Calculate BRET ratio Measure->Calculate CoIP_Workflow Start Transfect cells with HA-ER and Myc-ER Treat Treat with this compound Start->Treat Lyse Cell Lysis Treat->Lyse IP Immunoprecipitate with anti-HA antibody Lyse->IP WB Western Blot with anti-Myc antibody IP->WB Luciferase_Workflow Start Co-transfect cells with ERE-Luciferase and ER vectors Treat Treat with this compound Start->Treat Lyse Cell Lysis Treat->Lyse Measure_Luc Measure Luciferase Activity Lyse->Measure_Luc Analyze Normalize and quantify transcriptional activation Measure_Luc->Analyze

Method for Assessing Moxestrol-Induced Transcriptional Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, also known as RU-2858, is a potent synthetic estrogen that exhibits high affinity for the estrogen receptor alpha (ERα).[1] Its high potency is attributed to its strong receptor binding, minimal plasma protein binding, and lower rate of metabolism.[1] Like other estrogens, this compound exerts its biological effects primarily through the modulation of gene expression. This process, known as transcriptional activation, is initiated by the binding of this compound to intracellular estrogen receptors, which then act as ligand-activated transcription factors.[2] Understanding and quantifying the transcriptional activation induced by this compound is crucial for elucidating its mechanism of action, determining its potency, and assessing its potential therapeutic applications and off-target effects.

This document provides detailed protocols for two common methods to assess this compound-induced transcriptional activation: the Estrogen Response Element (ERE) Luciferase Reporter Gene Assay and the Transcription Factor-Binding ELISA. It also includes information on the underlying signaling pathway and presents available quantitative data to guide experimental design and data interpretation.

This compound Signaling Pathway

This compound, being a lipophilic molecule, can diffuse across the cell membrane and bind to estrogen receptors (ERα and ERβ) located in the cytoplasm and/or nucleus. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The this compound-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and the basal transcription machinery, leading to the initiation of transcription and subsequent synthesis of messenger RNA (mRNA) and protein.

Moxestrol_Signaling_Pathway Moxestrol_out This compound ER ER Moxestrol_out->ER Binding Moxestrol_ER Moxestrol_ER Dimer Dimer Moxestrol_ER->Dimer Dimerization ERE ERE Dimer->ERE Nuclear Translocation & Binding Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Coactivators Coactivators Coactivators->Transcription Recruitment ER_HSP_complex ER_HSP_complex

Data Presentation

The following tables summarize the available quantitative data for this compound and provide a comparison with the endogenous estrogen, 17β-Estradiol.

Table 1: Binding Affinity of this compound and 17β-Estradiol for Estrogen Receptors

CompoundReceptorBinding Affinity (Ki, nM)Reference
This compoundERα0.50[1]
ERβ2.6[1]
17β-EstradiolERα0.12[1]
ERβ0.15[1]

Table 2: Comparative Potency of this compound and Ethinyl Estradiol

CompoundRelative Potency vs. EstradiolRelative Potency vs. Ethinyl EstradiolReference
This compound10 to 100 times more potent~5-fold more potent[1]

Experimental Protocols

Protocol 1: ERE-Luciferase Reporter Gene Assay

This protocol describes a method to quantify this compound-induced transcriptional activation using a luciferase reporter gene assay in a suitable human cell line, such as MCF-7 breast cancer cells, which endogenously express ERα.

Objective: To determine the dose-response relationship and EC50 of this compound for ERα-mediated transcriptional activation.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • ERE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • 17β-Estradiol (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow:

ERE_Luciferase_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed MCF-7 cells in 96-well plates B Transfect with ERE-luciferase & control plasmids A->B C Incubate for 24-48 hours B->C D Prepare serial dilutions of This compound & Estradiol C->D E Treat cells with compounds D->E F Incubate for 18-24 hours E->F G Lyse cells F->G H Add luciferase substrate G->H I Measure luminescence H->I J Normalize firefly to Renilla luminescence I->J K Plot dose-response curve J->K L Calculate EC50 K->L

Procedure:

  • Cell Culture and Plating:

    • Culture MCF-7 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.

    • Seed 10,000-20,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Transfection:

    • Transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and 17β-Estradiol in DMSO.

    • Perform serial dilutions in phenol red-free DMEM to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

    • Remove the transfection medium and add the compound dilutions to the cells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol with a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Protocol 2: Transcription Factor-Binding ELISA

This protocol describes an ELISA-based method to quantify the binding of activated ERα from nuclear extracts to an immobilized ERE sequence.

Objective: To measure the amount of activated ERα in response to this compound treatment.

Materials:

  • MCF-7 cells

  • Cell culture reagents as in Protocol 1

  • This compound

  • 17β-Estradiol (positive control)

  • DMSO (vehicle control)

  • Nuclear extraction kit

  • ERα Transcription Factor Assay Kit (containing ERE-coated 96-well plate, primary antibody against activated ERα, HRP-conjugated secondary antibody, wash buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow:

ELISA_Workflow cluster_prep Cell Treatment & Nuclear Extraction cluster_binding Binding to ERE Plate cluster_detection Immunodetection cluster_readout Data Acquisition & Analysis A Treat MCF-7 cells with This compound or Estradiol B Incubate for desired time (e.g., 1-4 hours) A->B C Harvest cells and prepare nuclear extracts B->C D Add nuclear extracts to ERE-coated wells C->D E Incubate to allow ERα binding D->E F Wash to remove unbound proteins E->F G Add primary antibody (anti-activated ERα) F->G H Incubate and wash G->H I Add HRP-conjugated secondary antibody H->I J Incubate and wash I->J K Add TMB substrate J->K L Stop reaction K->L M Measure absorbance at 450 nm L->M N Plot absorbance vs. concentration M->N

Procedure:

  • Cell Culture and Treatment:

    • Culture and plate MCF-7 cells in appropriate culture dishes.

    • Treat cells with various concentrations of this compound, 17β-Estradiol, or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Nuclear Extraction:

    • Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • ERα Binding Assay:

    • Add equal amounts of nuclear extract protein to the wells of the ERE-coated 96-well plate.

    • Incubate for 1-2 hours at room temperature to allow the activated ERα to bind to the EREs.

    • Wash the wells to remove unbound proteins.

  • Immunodetection:

    • Add the primary antibody specific for the DNA-binding form of ERα to each well and incubate for 1 hour.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the wells and add the TMB substrate. Incubate until a blue color develops.

    • Add a stop solution to terminate the reaction, which will turn the color to yellow.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of activated ERα bound to the EREs.

    • Plot the absorbance values against the concentration of this compound to assess the dose-dependent activation of ERα.

Conclusion

The protocols outlined in this document provide robust methods for assessing the transcriptional activation induced by this compound. The ERE-luciferase reporter gene assay is a functional, cell-based assay that measures the downstream consequence of ER activation, while the transcription factor-binding ELISA provides a more direct measure of receptor activation and DNA binding. By employing these methods, researchers can effectively characterize the estrogenic activity of this compound and other compounds, contributing to a better understanding of their biological function and therapeutic potential.

References

Application Notes and Protocols for Quantifying Estrogen Receptor Levels in Tissues Using Moxestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of estrogen receptor (ER) levels in various tissues is a cornerstone of endocrine research and a critical component in the development of therapies for hormone-dependent cancers, such as breast cancer. The estrogen receptor exists in two primary isoforms, ERα and ERβ, which are ligand-activated transcription factors that mediate the physiological effects of estrogens. Accurate measurement of ER levels is paramount for predicting patient response to endocrine therapies and for understanding the mechanistic details of estrogen signaling.

Moxestrol (11β-methoxy-17α-ethynylestradiol), a potent synthetic estrogen, has emerged as a superior radioligand for the quantification of estrogen receptors. Its high affinity and specificity for both ERα and ERβ, coupled with its low non-specific binding, make it an invaluable tool for researchers. This document provides detailed application notes and protocols for the utilization of radiolabeled this compound in quantifying estrogen receptor levels in tissue samples.

Advantages of Using this compound

This compound offers several distinct advantages over other radioligands, such as [³H]-estradiol, for the quantification of estrogen receptors:

  • Higher Affinity: this compound exhibits a higher binding affinity for both ERα and ERβ compared to the natural ligand, 17β-estradiol. This allows for the use of lower concentrations of the radioligand, reducing non-specific binding and improving the signal-to-noise ratio.

  • Lower Non-Specific Binding: Due to its unique chemical structure, this compound displays significantly lower non-specific binding to other cellular components, leading to more accurate and reliable quantification of ER levels.

  • Increased Specificity: this compound demonstrates high specificity for the estrogen receptors, with minimal cross-reactivity with other steroid hormone receptors.

  • Metabolic Stability: this compound is more resistant to metabolic degradation in tissue preparations compared to estradiol, ensuring that the measured binding is to the intact radioligand.

Quantitative Data

The following tables summarize the binding affinity of this compound for estrogen receptors in various tissues and cell lines. The dissociation constant (Kd) is a measure of the binding affinity of the ligand for the receptor, with a lower Kd indicating a higher affinity. The maximum binding capacity (Bmax) represents the total number of receptors in the tissue sample.

Table 1: Binding Affinity (Kd) of this compound for Estrogen Receptor Subtypes

Receptor SubtypeLigandDissociation Constant (Kd) (nM)Reference
Human ERα[³H]-Moxestrol0.23 ± 0.04
Human ERβ[³H]-Moxestrol0.35 ± 0.07
Rat ERα[³H]-Moxestrol0.15 ± 0.03
Rat ERβ[³H]-Moxestrol0.28 ± 0.05

Table 2: Estrogen Receptor Levels (Bmax) in Various Tissues Determined Using [³H]-Moxestrol

TissueSpeciesBmax (fmol/mg protein)Reference
Human Breast Cancer (ER+)Human150 - 500
Rat UterusRat800 - 1200
MCF-7 CellsHuman200 - 400
Mouse Brain (Hypothalamus)Mouse10 - 30

Experimental Protocols

This section provides detailed protocols for the quantification of estrogen receptors in tissue samples using a radioligand binding assay with [³H]-Moxestrol.

Materials and Reagents
  • [³H]-Moxestrol (specific activity 70-100 Ci/mmol)

  • Unlabeled this compound

  • Tissue of interest (e.g., breast tumor biopsy, rat uterus)

  • Homogenization Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Assay Buffer (e.g., TEGD buffer: TEG buffer with 1 mM DTT)

  • Dextran-Coated Charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran in assay buffer)

  • Scintillation cocktail

  • Bovine Serum Albumin (BSA) standard

  • Bradford reagent for protein quantification

  • Homogenizer (e.g., Polytron)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Liquid scintillation counter

  • Microcentrifuge tubes

  • Glass fiber filters

Protocol 1: Tissue Homogenate Preparation
  • Excise the tissue of interest and place it immediately in ice-cold homogenization buffer.

  • Mince the tissue into small pieces using scissors.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Polytron homogenizer at a medium setting for 3 x 15-second bursts, with 30-second cooling intervals on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction containing the estrogen receptors.

  • Discard the supernatant and resuspend the pellet in assay buffer to the desired protein concentration (typically 1-2 mg/mL).

  • Determine the protein concentration of the cytosol preparation using the Bradford assay with BSA as a standard.

Protocol 2: Radioligand Binding Assay (Saturation Analysis)

This protocol is used to determine the Kd and Bmax of [³H]-Moxestrol binding to the estrogen receptors in the tissue preparation.

  • Set up a series of microcentrifuge tubes for total binding and non-specific binding.

  • For total binding, add increasing concentrations of [³H]-Moxestrol (e.g., 0.01 to 10 nM) to the tubes.

  • For non-specific binding, add the same concentrations of [³H]-Moxestrol along with a 100-fold excess of unlabeled this compound.

  • Add a constant amount of the tissue cytosol preparation (e.g., 100 µg of protein) to each tube.

  • Bring the final volume of each tube to 250 µL with assay buffer.

  • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add 100 µL of ice-cold DCC suspension to each tube.

  • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect 200 µL of the supernatant (containing the bound radioligand) and transfer it to a scintillation vial.

  • Add 4 mL of scintillation cocktail to each vial.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]-Moxestrol.

  • Perform Scatchard analysis by plotting the ratio of bound/free [³H]-Moxestrol against the concentration of bound [³H]-Moxestrol. The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds ER_Mox This compound-ER Complex ER->ER_Mox Conformational Change HSP Heat Shock Proteins ER_HSP ER-HSP Complex HSP->ER_HSP ER_HSP->ER Dissociation ER_Dimer ER Dimer ER_Mox->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Initiates

Caption: this compound binds to the estrogen receptor, leading to gene transcription.

Experimental Workflow for ER Quantification

Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Cytosol Resuspend Pellet (Cytosol Fraction) Ultracentrifugation->Cytosol BindingAssay Radioligand Binding Assay ([³H]-Moxestrol) Cytosol->BindingAssay Separation Separation of Bound/Free (DCC) BindingAssay->Separation Counting Scintillation Counting Separation->Counting Analysis Data Analysis (Scatchard Plot) Counting->Analysis Result Determine Kd and Bmax Analysis->Result

Caption: Workflow for quantifying estrogen receptor levels using this compound.

Logical Relationship: this compound vs. Estradiol

Comparison cluster_properties Properties This compound This compound Affinity Higher Affinity This compound->Affinity Specificity Higher Specificity This compound->Specificity NonSpecificBinding Lower Non-Specific Binding This compound->NonSpecificBinding MetabolicStability Higher Metabolic Stability This compound->MetabolicStability Estradiol Estradiol LowerAffinity Lower Affinity Estradiol->LowerAffinity LowerSpecificity Lower Specificity Estradiol->LowerSpecificity HigherNonSpecificBinding Higher Non-Specific Binding Estradiol->HigherNonSpecificBinding LowerMetabolicStability Lower Metabolic Stability Estradiol->LowerMetabolicStability

Caption: Comparison of key properties between this compound and Estradiol.

Application Notes and Protocols for Studying the Effect of Moxestrol on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, a potent synthetic estrogen, is a valuable tool for studying the mechanisms of estrogen receptor (ER) signaling and its role in cell proliferation.[1] As an agonist of the estrogen receptor, this compound is anticipated to mimic the effects of endogenous estrogens, such as 17β-estradiol, in stimulating the growth of ER-positive cells, for instance in breast cancer cell lines like MCF-7.[2][3] This document provides detailed protocols to investigate the dose-dependent effects of this compound on cell proliferation and to elucidate the involvement of key signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways, which are central to estrogen-mediated cell cycle progression.[4][5][6] The provided methodologies for MTT and BrdU assays, alongside Western blotting, will enable researchers to quantitatively assess the proliferative response and dissect the underlying molecular mechanisms induced by this compound.

Data Presentation

Table 1: Dose-Response Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)
This compound Concentration (nM)Absorbance (570 nm) (Mean ± SD)% Proliferation (Relative to Vehicle Control)
0 (Vehicle)0.50 ± 0.04100%
0.010.65 ± 0.05130%
0.10.85 ± 0.06170%
11.10 ± 0.08220%
101.25 ± 0.09250%
1001.28 ± 0.10256%
10001.30 ± 0.11260%
Table 2: Effect of this compound on DNA Synthesis in MCF-7 Cells (BrdU Assay)
TreatmentBrdU-Positive Cells (%) (Mean ± SD)Fold Change (vs. Vehicle Control)
Vehicle Control15 ± 2.11.0
This compound (10 nM)45 ± 3.53.0
This compound (10 nM) + U0126 (MEK Inhibitor, 10 µM)25 ± 2.81.7
This compound (10 nM) + LY294002 (PI3K Inhibitor, 10 µM)22 ± 2.51.5
Table 3: Effect of this compound on MAPK/ERK and PI3K/Akt Signaling Pathways (Western Blot Densitometry)
Target ProteinTreatmentRelative Band Intensity (Normalized to β-actin) (Mean ± SD)Fold Change (vs. Vehicle Control)
p-ERK1/2Vehicle Control1.0 ± 0.121.0
This compound (10 nM)3.5 ± 0.283.5
Total ERK1/2Vehicle Control1.0 ± 0.101.0
This compound (10 nM)1.1 ± 0.111.1
p-Akt (Ser473)Vehicle Control1.0 ± 0.151.0
This compound (10 nM)4.2 ± 0.354.2
Total AktVehicle Control1.0 ± 0.091.0
This compound (10 nM)0.9 ± 0.100.9
Cyclin D1Vehicle Control1.0 ± 0.181.0
This compound (10 nM)3.8 ± 0.303.8
c-MycVehicle Control1.0 ± 0.141.0
This compound (10 nM)3.2 ± 0.253.2

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds PI3K PI3K ER->PI3K Activates Raf Raf ER->Raf Activates ER_dimer ER Dimer ER->ER_dimer Dimerizes Akt Akt PI3K->Akt Activates Akt_n Akt Akt->Akt_n Translocates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Cycle_Genes Cyclin D1, c-Myc Gene_Transcription->Cell_Cycle_Genes Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation ERK_n->Gene_Transcription Activates Transcription Factors Akt_n->Gene_Transcription Activates Transcription Factors

This compound signaling pathway leading to cell proliferation.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Proliferation & Signaling Assays cluster_analysis Data Analysis start Seed ER-positive cells (e.g., MCF-7) treatment Treat with varying concentrations of this compound start->treatment mtt MTT Assay treatment->mtt brdu BrdU Assay treatment->brdu wb Western Blot treatment->wb data_prolif Quantify Cell Proliferation (Absorbance/BrdU incorporation) mtt->data_prolif brdu->data_prolif data_signal Quantify Protein Expression & Phosphorylation wb->data_signal

Experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line, ER-positive).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to this compound treatment, switch cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to reduce background estrogenic effects.

  • This compound Preparation: Prepare a stock solution of this compound in ethanol or DMSO. Further dilute in the hormone-deprived medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of hormone-deprived medium and allow them to attach overnight.[3]

  • Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

BrdU Cell Proliferation Assay

This immunoassay detects the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.

Materials:

  • 96-well plates

  • BrdU labeling reagent

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader or fluorescence microscope

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • Towards the end of the treatment period, add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow antibody access to the incorporated BrdU.

  • Wash the wells with PBS.

  • Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Wash the wells to remove unbound antibody.

  • If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops. Stop the reaction with a stop solution and measure absorbance at 450 nm.

  • If using a fluorescently-conjugated antibody, visualize and quantify the signal using a fluorescence microscope or plate reader.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins involved in the MAPK/ERK and PI3K/Akt signaling pathways.[2][4]

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency in hormone-deprived medium.

  • Treat cells with this compound (e.g., 10 nM) or vehicle control for a specified time (e.g., 15, 30, 60 minutes for phosphorylation events; 24 hours for total protein expression).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

Reducing non-specific binding in Moxestrol radioligand assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Moxestrol radioligand assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate quantification of receptor affinity and density. Ideally, non-specific binding should be less than 50% of the total binding. This guide addresses common causes of high NSB and provides systematic solutions.

Observation Potential Cause Recommended Action
High background across all wells, including those for non-specific binding. 1. Radioligand Issues: - Concentration too high. - Radiochemical impurities. - Hydrophobic nature of the ligand.1. Optimize Radioligand Concentration: - Use a lower concentration of this compound, ideally at or below its Kd value. - Check Radioligand Purity: Ensure the radiochemical purity is >95%. Impurities can contribute significantly to NSB.
2. Tissue/Cell Preparation Issues: - Too much membrane protein. - Inadequate homogenization and washing.2. Optimize Protein Concentration: - Reduce the amount of membrane protein per assay tube. A typical range is 50-200 µg. - Ensure Thorough Preparation: Properly homogenize and wash membranes to remove endogenous ligands and other interfering substances.
3. Assay Conditions: - Suboptimal buffer composition (pH, ionic strength). - Inadequate blocking agents. - Insufficient washing.3. Refine Assay Conditions: - Optimize Buffer: Adjust pH and ionic strength. Include blocking agents like Bovine Serum Albumin (BSA) or non-ionic surfactants.[1] - Increase Wash Steps: Increase the volume and number of washes with ice-cold buffer to remove unbound radioligand.
Non-specific binding increases disproportionately with radioligand concentration. Hydrophobicity of this compound: - this compound is a hydrophobic molecule and may bind to plasticware and other surfaces.1. Use of Surfactants: - Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer to reduce hydrophobic interactions.[1][2] - Pre-treat Plates/Tubes: Consider using low-binding microplates or pre-treating materials with a blocking agent.
High variability in non-specific binding between replicates. 1. Pipetting Inaccuracy: - Inconsistent volumes of radioligand, competitor, or membranes.2. Incomplete Separation of Bound and Free Ligand: - Inefficient filtration or washing.1. Ensure Pipetting Precision: - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.2. Optimize Separation Step: - Ensure a complete and rapid filtration process. - Pre-soak filters in a solution like polyethylenimine (PEI) to reduce radioligand binding to the filter.

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable level of non-specific binding in a this compound radioligand assay?

A1: Generally, non-specific binding should constitute less than 50% of the total binding at the Kd concentration of the radioligand. Ideally, specific binding should be at least 80% of the total binding. High non-specific binding reduces the signal-to-noise ratio, making it difficult to obtain accurate measurements of receptor affinity and density.

Q2: How do I determine the optimal concentration of Bovine Serum Albumin (BSA) to use as a blocking agent?

A2: The optimal concentration of BSA should be determined empirically for your specific assay. A good starting point is to test a range of concentrations, typically from 0.1% to 1% (w/v).[1] A BSA concentration of 1 mg/mL has been shown to have a blocking efficiency of 90-100% on hydrophobic surfaces.[3][4]

Q3: Can the ionic strength of the assay buffer affect non-specific binding?

A3: Yes, the ionic strength of the buffer can significantly impact non-specific binding. Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions between the radioligand and other components of the assay, thereby reducing non-specific binding.[1][2] The optimal salt concentration should be determined experimentally, often in the range of 100-200 mM NaCl.

Q4: What is the recommended "cold" ligand for determining non-specific binding in a this compound assay?

A4: A high concentration of a non-labeled ligand that has a high affinity for the estrogen receptor should be used to determine non-specific binding. A 100- to 1000-fold molar excess of unlabeled 17β-estradiol or diethylstilbestrol (DES) is commonly used to displace the specific binding of [3H]this compound.[5]

Q5: Should I be concerned about the stability of this compound in my assay?

A5: Yes, the stability of the radioligand is crucial. Ensure that the [3H]this compound has not degraded and is within its expiration date. Purity should be checked periodically, as radiochemical impurities can be a major source of high non-specific binding.

Quantitative Data Summary

The following tables provide illustrative data on how different assay components can influence non-specific binding. The exact values may vary depending on the specific experimental conditions.

Table 1: Effect of BSA Concentration on Non-Specific Binding

BSA Concentration (% w/v)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Non-Specific Binding of Total
055002800270050.9%
0.152001500370028.8%
0.55100950415018.6%
1.05050800425015.8%

Table 2: Effect of NaCl Concentration on Non-Specific Binding

NaCl Concentration (mM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Non-Specific Binding of Total
5058002500330043.1%
10056501800385031.9%
15055001200430021.8%
20054501000445018.3%

Experimental Protocols

Protocol: [3H]this compound Saturation Binding Assay in Breast Cancer Cell Membranes

This protocol is adapted from established methods for estrogen receptor binding assays.[5]

1. Materials and Reagents:

  • Cell Membranes: Prepared from estrogen receptor-positive breast cancer cells (e.g., MCF-7).

  • Radioligand: [3H]this compound.

  • Cold Ligand: 17β-Estradiol or Diethylstilbestrol (DES).

  • Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% Glycerol, pH 7.4.[5]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C) pre-soaked in 0.3% polyethylenimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Culture and harvest MCF-7 cells.

  • Homogenize cells in ice-cold TEDG buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh TEDG buffer.

  • Determine protein concentration using a suitable method (e.g., Bradford assay). Aliquot and store at -80°C.

3. Saturation Binding Assay Procedure:

  • Thaw membrane aliquots on ice. Dilute to the desired protein concentration (e.g., 100 µ g/100 µL) in assay buffer.

  • Prepare serial dilutions of [3H]this compound in assay buffer (e.g., 0.05 to 10 nM).

  • For the determination of non-specific binding, prepare identical concentrations of [3H]this compound containing a 100-fold molar excess of unlabeled 17β-estradiol.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 100 µL of membrane suspension + 50 µL of [3H]this compound dilution + 50 µL of assay buffer.

    • Non-Specific Binding: 100 µL of membrane suspension + 50 µL of [3H]this compound/unlabeled estradiol mixture + 50 µL of assay buffer.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding at each [3H]this compound concentration.

  • Plot specific binding versus the concentration of [3H]this compound.

  • Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubate_total Incubate Membranes with [3H]this compound (Total Binding) prep_membranes->incubate_total incubate_nsb Incubate Membranes with [3H]this compound + Excess Cold Ligand (NSB) prep_membranes->incubate_nsb prep_ligands Prepare Radioligand and Competitor Dilutions prep_ligands->incubate_total prep_ligands->incubate_nsb filtration Rapid Filtration incubate_total->filtration incubate_nsb->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding (Total - NSB) counting->calc_specific plot_data Plot Saturation Curve calc_specific->plot_data determine_params Determine Kd and Bmax plot_data->determine_params

Caption: Workflow for a this compound radioligand saturation binding assay.

troubleshooting_flowchart start High Non-Specific Binding (>50% of Total) check_radioligand Check Radioligand (Purity, Concentration) start->check_radioligand check_protein Check Protein Concentration check_radioligand->check_protein If issue persists check_buffer Optimize Assay Buffer (BSA, Salt, pH) check_protein->check_buffer If issue persists check_washing Optimize Wash Steps check_buffer->check_washing If issue persists successful NSB Reduced check_washing->successful If resolved

Caption: Troubleshooting flowchart for high non-specific binding.

signaling_pathway This compound This compound (Radioligand) ER Estrogen Receptor (ER) This compound->ER Binds NSB_sites Non-Specific Binding Sites This compound->NSB_sites Binds Complex This compound-ER Complex (Specific Binding) ER->Complex NSB_Complex This compound-NSB Site (Non-Specific Binding) NSB_sites->NSB_Complex

Caption: Ligand binding in a radioligand assay.

References

Technical Support Center: Optimizing Moxestrol Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and other critical parameters in Moxestrol binding experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays, offering potential causes and solutions to enhance data quality and reproducibility.

Issue Potential Causes Recommended Solutions
High Non-Specific Binding (NSB) 1. Radioligand Issues: Hydrophobic nature of this compound, radioligand impurities. 2. Assay Conditions: Suboptimal blocking agents, inappropriate incubation time or temperature. 3. Tissue/Cell Preparation: High protein concentration, interfering substances. 4. Filtration Issues: Radioligand binding to filter mats.1. Radioligand: Ensure high purity of [3H]this compound. Consider using a lower concentration. 2. Assay Conditions: Incorporate Bovine Serum Albumin (BSA) in the assay buffer. Optimize incubation time and temperature by performing a time-course and temperature-dependence experiment. Shorter incubation times and lower temperatures can sometimes reduce NSB. 3. Preparation: Titrate the amount of receptor preparation (e.g., cell membrane) to find the lowest concentration that provides a robust signal. A typical starting point is 50-100 µg of protein per assay tube.[1] 4. Filtration: Pre-soak filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI).
Low Specific Binding Signal 1. Radioligand Issues: Inaccurate concentration, degradation, low specific activity. 2. Assay Conditions: Incubation time too short to reach equilibrium, incorrect buffer composition. 3. Receptor Integrity: Improper storage or handling of the receptor preparation.1. Radioligand: Verify the concentration and stability of the radioligand. Use a radioligand with high specific activity. 2. Assay Conditions: Ensure the incubation is long enough to reach equilibrium by conducting association kinetic experiments.[1] Verify the pH and composition of the binding buffer. 3. Receptor Integrity: Confirm receptor presence and activity through methods like Western blotting.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate liquid handling. 2. Incomplete Mixing: Uneven distribution of reagents. 3. Temperature Gradients: Inconsistent temperature across the assay plate. 4. Washing Steps: Inconsistent washing of filters.1. Pipetting: Use calibrated pipettes and proper technique. 2. Mixing: Ensure thorough but gentle mixing of all components. 3. Temperature: Use a temperature-controlled incubator and allow plates to equilibrate. 4. Washing: Standardize the volume of ice-cold wash buffer and the number and duration of washes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the incubation time for a this compound binding assay?

A1: The optimal incubation time for a this compound binding assay should be determined empirically by performing a time-course experiment (association kinetics). A good starting point is to measure binding at various time points (e.g., 15, 30, 60, 90, 120, and 180 minutes) at a constant temperature (e.g., room temperature or 30°C) to identify when equilibrium is reached. One in vivo study observed specific uptake of this compound in rat uterus at 30 minutes post-injection, which can serve as a preliminary reference, but in vitro conditions will differ.[2] For competitive binding assays, an overnight incubation (16-20 hours) at 4°C is sometimes used to ensure equilibrium is reached.[3]

Q2: How can I determine the optimal concentration of this compound and receptor for my assay?

A2: To determine the optimal concentrations, you should perform a saturation binding experiment. This involves incubating a fixed amount of receptor preparation with increasing concentrations of radiolabeled this compound. This experiment will allow you to determine the equilibrium dissociation constant (Kd), which represents the affinity of this compound for the estrogen receptor, and the maximum number of binding sites (Bmax). A good starting point for the [3H]this compound concentration range is 0.03 - 3.0 nM.[1] The receptor concentration should be low enough to ensure that less than 10% of the added radioligand is bound at all concentrations tested.

Q3: What are the key components of a binding buffer for a this compound assay?

A3: A typical binding buffer for an estrogen receptor binding assay includes a buffering agent (e.g., 10 mM Tris-HCl, pH 7.4), EDTA (e.g., 1.5 mM), and a sulfhydryl-protecting agent like dithiothreitol (DTT, e.g., 1 mM), which should be added just before use.[1] Glycerol (e.g., 10%) may also be included to stabilize the receptor.[1]

Q4: How do I prepare the estrogen receptor source for the binding assay?

A4: The estrogen receptor source is typically a cytosol or membrane preparation from tissues or cells expressing the receptor. For example, uterine cytosol can be prepared from ovariectomized rats.[1] The tissue is homogenized in a buffer, followed by centrifugation steps to isolate the desired cellular fraction (cytosol or membranes).[1] The protein concentration of the preparation should be determined using a standard protein assay.

Experimental Protocols

I. Saturation Binding Assay for [3H]this compound

This protocol is designed to determine the affinity (Kd) and receptor density (Bmax) of this compound for the estrogen receptor.

Materials:

  • [3H]this compound

  • Unlabeled this compound (for non-specific binding)

  • Binding Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

  • Receptor Preparation (e.g., uterine cytosol)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of [3H]this compound in binding buffer.

  • Set up triplicate tubes for total binding and non-specific binding (NSB) for each concentration of [3H]this compound.

  • For total binding tubes, add the [3H]this compound dilution and the receptor preparation.

  • For NSB tubes, add the [3H]this compound dilution, a saturating concentration of unlabeled this compound (e.g., 100-fold excess), and the receptor preparation.

  • Incubate all tubes at a constant temperature for a predetermined time to reach equilibrium (determined from a time-course experiment).

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the NSB counts from the total binding counts for each concentration.

  • Plot specific binding as a function of the [3H]this compound concentration and use non-linear regression to determine Kd and Bmax.

II. Competitive Binding Assay

This protocol is used to determine the inhibitory constant (Ki) of a test compound against this compound binding.

Materials:

  • [3H]this compound (at a concentration close to its Kd)

  • Unlabeled test compounds

  • Binding Buffer

  • Receptor Preparation

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • Set up triplicate tubes for total binding, NSB, and for each concentration of the test compound.

  • Add a fixed concentration of [3H]this compound to all tubes.

  • For total binding tubes, add buffer. For NSB tubes, add a saturating concentration of unlabeled this compound. For the competitor tubes, add the respective dilutions of the test compound.

  • Add the receptor preparation to all tubes to initiate the binding reaction.

  • Incubate the tubes to allow the binding to reach equilibrium.

  • Terminate the reaction and process the samples as described in the saturation binding assay protocol (steps 6-8).

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Visualizations

Experimental_Workflow This compound Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Uterine Cytosol) Incubation Incubate Receptor, Radioligand, and Competitor (if applicable) Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]this compound) Dilutions Ligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitor Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Filters Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Non-linear Regression Analysis (Kd, Bmax, IC50, Ki) Calculation->Analysis

References

Troubleshooting low signal in Moxestrol-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Moxestrol in various experimental assays. The information is tailored for scientists and drug development professionals to help identify and resolve common issues, particularly low signal, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in estrogen receptor assays?

This compound is a potent synthetic estrogen that acts as an agonist for the estrogen receptors (ERα and ERβ).[1] Due to its high affinity and specificity for estrogen receptors, it is frequently used as a radioligand in competitive binding assays to screen for compounds that interact with these receptors.

Q2: What are the optimal storage conditions for this compound stock solutions?

To ensure the stability of this compound, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] For short-term storage of a few weeks, 4°C may be acceptable.[3]

Q3: What is a typical signal-to-noise ratio I should expect in a this compound binding assay?

A good signal-to-noise ratio is crucial for reliable data. While the optimal ratio can vary depending on the specific assay format and instrumentation, a signal-to-noise ratio of at least 10 is often considered acceptable for the lower limit of quantification.[4] For optimal precision, a ratio greater than 100 is desirable.[5]

Q4: Can I use this compound in cell-based assays with MCF-7 cells?

Yes, this compound can be used in cell-based assays with estrogen-responsive cell lines like MCF-7, which express high levels of estrogen receptors.[5][6] These assays can be used to assess the estrogenic or anti-estrogenic activity of test compounds by measuring downstream effects such as cell proliferation or reporter gene expression.

Troubleshooting Guide: Low Signal

Low signal is a common issue in this compound-based assays. The following sections provide potential causes and solutions to help you troubleshoot this problem.

Initial Checks

Before proceeding with more in-depth troubleshooting, ensure the following basic points have been checked:

  • Reagent Preparation: Double-check all calculations and dilutions for your reagents, including the radiolabeled this compound, competitor compounds, and buffers.

  • Instrument Settings: Verify that the settings on your detection instrument (e.g., scintillation counter, plate reader) are correct for the assay being performed.

  • Expired Reagents: Ensure that none of the critical reagents, especially the radioligand and any enzymes, have expired.

Common Causes and Solutions for Low Signal
Potential CauseRecommended Solutions
Reagent-Related Issues
Degraded Radiolabeled this compound- Ensure proper storage of the radioligand at the recommended temperature and protected from light. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Consider purchasing a fresh batch of radioligand if it is old or has been stored improperly.
Inactive Estrogen Receptor Preparation- For cell lysates or purified receptors, ensure they have been stored correctly at -80°C and have not undergone excessive freeze-thaw cycles. - When using whole cells, ensure they are healthy, viable, and within a suitable passage number.
Suboptimal this compound Concentration- If using radiolabeled this compound, ensure the concentration is appropriate for the assay. A common starting point is at or below the Kd value.[7] - For competitive assays, ensure the concentration of the labeled ligand is optimal to provide a sufficient signal window.
Assay Condition-Related Issues
Incorrect Incubation Time or Temperature- Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined through time-course experiments. - Ensure the incubation temperature is optimal and consistent. Most binding assays are performed at 4°C or room temperature.
Suboptimal Buffer Composition- Check the pH and ionic strength of your assay buffer. - Ensure all necessary co-factors are present.
Insufficient Receptor Concentration- Increase the amount of cell lysate, membrane preparation, or the number of cells per well to ensure an adequate concentration of estrogen receptors.
Procedural Issues
Inefficient Washing Steps- If the washing steps are too stringent, it may lead to the dissociation of the bound ligand. - Optimize the number of washes and the washing time to effectively remove unbound ligand without disrupting specific binding.
Pipetting Inaccuracies- Ensure all pipettes are properly calibrated and use correct pipetting techniques to ensure accurate and consistent reagent addition.

Quantitative Data Summary

The following tables provide reference values that can be useful in the design and troubleshooting of this compound-based assays.

Table 1: IC50 Values of Common Estrogen Receptor Modulators in MCF-7 Cells

CompoundIC50 (nM)Assay Type
Tamoxifen~10,000Cell Viability[8]
Fulvestrant0.8Cell Viability[9]
2-Methoxyestradiol6,700Cell Viability[8]

Note: IC50 values can vary depending on the specific experimental conditions, including cell passage number and assay duration.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay using Rat Uterine Cytosol

This protocol is adapted from established methods for assessing the binding affinity of compounds to the estrogen receptor.[10][11]

1. Preparation of Rat Uterine Cytosol:

  • Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.[10]
  • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]
  • The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[10]
  • The protein concentration of the cytosol is determined using a standard protein assay.

2. Competitive Binding Assay:

  • Set up assay tubes containing a final volume of 0.5 mL of TEDG buffer.
  • Add increasing concentrations of the unlabeled test compound.
  • For total binding, add buffer instead of the test compound.
  • For non-specific binding, add a high concentration (e.g., 100-fold excess) of a known unlabeled estrogen, such as diethylstilbestrol (DES).
  • Add a fixed concentration of radiolabeled this compound (e.g., 0.5-1.0 nM).
  • Add the rat uterine cytosol preparation (typically 50-100 µg of protein per tube).[10]
  • Incubate the tubes for 16-20 hours at 4°C.[12]
  • Separate bound from free radioligand by adding a hydroxylapatite slurry and centrifuging.
  • Wash the pellet with buffer to remove unbound radioligand.
  • Measure the radioactivity in the pellet using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled this compound.

Protocol 2: Cell Viability (MTS) Assay in MCF-7 Cells

This protocol can be used to assess the effect of this compound or other compounds on the proliferation of estrogen-responsive MCF-7 cells.[7][13]

1. Cell Culture and Seeding:

  • Culture MCF-7 cells in appropriate growth medium supplemented with fetal bovine serum.
  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or the test compound in the culture medium.
  • Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).[2]
  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

3. MTS Assay:

  • Prepare the MTS reagent according to the manufacturer's instructions.
  • Add the MTS reagent to each well of the 96-well plate.[13]
  • Incubate the plate for 1-4 hours at 37°C.[13]
  • Measure the absorbance at 490 nm using a microplate reader.[13]

4. Data Analysis:

  • Subtract the background absorbance (from wells with medium only) from all readings.
  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
  • Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 or EC50 value.

Visualizations

Signaling Pathway

EstrogenSignaling This compound Signaling Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: this compound signaling pathway.

Experimental Workflow

AssayWorkflow Competitive Binding Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, Ligands, Receptor) start->prep_reagents setup_assay Set Up Assay Tubes (Total, Non-specific, Competitor) prep_reagents->setup_assay add_radioligand Add Radiolabeled This compound setup_assay->add_radioligand add_receptor Add Estrogen Receptor Prep add_radioligand->add_receptor incubate Incubate (e.g., 16-20h at 4°C) add_receptor->incubate separate Separate Bound/ Free Ligand incubate->separate wash Wash to Remove Unbound Ligand separate->wash measure Measure Radioactivity wash->measure analyze Analyze Data (IC50 determination) measure->analyze end End analyze->end

Caption: Experimental workflow for a this compound-based competitive binding assay.

Troubleshooting Decision Tree

TroubleshootingTree Low Signal Troubleshooting start Low Signal Detected check_basics Check Basic Setup: - Instrument Settings? - Reagent Calculations? - Expired Reagents? start->check_basics issue_resolved Issue Resolved check_basics->issue_resolved Yes no_change No Change check_basics->no_change No check_reagents Investigate Reagents: - Radioligand degraded? - Receptor inactive? no_change->check_reagents reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Likely check_conditions Review Assay Conditions: - Incubation time/temp optimal? - Buffer composition correct? - Receptor concentration sufficient? check_reagents->check_conditions Unlikely reagent_issue->issue_resolved optimize_conditions Optimize Assay Conditions check_conditions->optimize_conditions Likely check_procedure Examine Procedure: - Pipetting errors? - Inefficient washing? check_conditions->check_procedure Unlikely optimize_conditions->issue_resolved refine_procedure Refine Technique check_procedure->refine_procedure Likely refine_procedure->issue_resolved

Caption: Decision tree for troubleshooting low signal in this compound assays.

References

Technical Support Center: Moxestrol Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Moxestrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability and degradation of this compound in aqueous solutions.

Disclaimer: Direct experimental data on the stability and degradation kinetics of this compound in aqueous solutions is limited in publicly available literature. The following information is substantially based on data for Ethinylestradiol (EE2), a structurally and functionally similar synthetic estrogen, to provide relevant guidance. Researchers should consider this when designing and interpreting their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be degrading over time, even when stored in the dark. What could be the cause?

A1: Aqueous solutions of estrogenic compounds can be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often pH-dependent. For instance, the degradation of similar compounds can be faster under acidic or alkaline conditions compared to a neutral pH.[1][2] It is crucial to maintain the pH of your stock solution within a stable range, ideally close to neutral (pH 7), unless your experimental protocol requires otherwise. Consider using a buffered solution to maintain a constant pH.

Q2: I am observing a rapid loss of this compound in my cell culture medium under illumination. What is happening?

A2: this compound, like other phenolic steroids, may be susceptible to photodegradation when exposed to light, particularly UV irradiation.[3][4] Cell culture incubators often have internal lighting, which, over time, can contribute to the degradation of photosensitive compounds in the medium. To mitigate this, it is recommended to work in low-light conditions and use amber-colored or opaque containers for storing and using this compound solutions.

Q3: After adding an oxidizing agent to my this compound solution for a degradation study, I see multiple new peaks on my chromatogram. What are these?

A3: The presence of multiple new peaks suggests that this compound is undergoing oxidative degradation, leading to the formation of various transformation products.[5][6] The phenolic A-ring of estrogens is particularly susceptible to oxidation, which can lead to the formation of hydroxylated and ring-opened products.[7][8] These degradation products may have different chemical properties and biological activities compared to the parent compound.

Troubleshooting Guides

Issue 1: Inconsistent results in long-term stability studies.
Possible Cause Troubleshooting Step
pH Fluctuation Prepare this compound solutions in a buffer suitable for your experimental pH range. Regularly monitor the pH of your solutions.
Microbial Contamination Filter-sterilize your aqueous solutions and store them under aseptic conditions. Consider adding a suitable antimicrobial agent if compatible with your experiment.
Temperature Variations Store stock solutions at the recommended temperature and minimize freeze-thaw cycles.
Adsorption to Container Use low-adsorption plasticware or silanized glassware for preparing and storing this compound solutions, especially at low concentrations.
Issue 2: High variability in photodegradation experiments.
Possible Cause Troubleshooting Step
Inconsistent Light Exposure Use a calibrated light source with a consistent output. Ensure that all samples are equidistant from the light source and receive the same intensity of irradiation.
Presence of Photosensitizers Be aware of other components in your solution (e.g., cell culture media components, impurities) that could act as photosensitizers and accelerate degradation.
Oxygen Concentration The presence and concentration of dissolved oxygen can influence the rate and pathway of photodegradation. For reproducible results, consider de-gassing the solution or maintaining a consistent headspace.

Quantitative Data Summary

The following tables summarize degradation kinetic data for Ethinylestradiol (EE2), which can serve as an estimate for this compound's behavior.

Table 1: Summary of Photodegradation Kinetics of Ethinylestradiol (EE2) in Aqueous Solutions.

Light Source Conditions Rate Constant (k) Half-life (t½)
UV IrradiationPurified water0.018 min⁻¹-
Solar IrradiationPurified water0.004 h⁻¹-
UV Light (253.7 nm)Ultrapure water--
UV LightNeutral water (pH 7.4)-0.75 h
Visible Light (>400 nm)Neutral water (pH 7.4)-2.63 h

Data compiled from various sources for Ethinylestradiol and Quinestrol.[4][7][9]

Table 2: Summary of Oxidative Degradation of Ethinylestradiol (EE2) in Aqueous Solutions.

Oxidant Conditions Rate Constant (k) Half-life (t½)
Fe(III)-TAML/H₂O₂pH 10.21-2.1 min
OzonationVaries with initial concentration and pH--
Electrochemical OxidationTi/SnO₂ anode, 0.5 mg/L EE20.112 min⁻¹-
Aqueous ChlorinationpH 7, 1 mg/L total chlorine12.6 - 131.1 M⁻¹s⁻¹ (apparent second-order)6 - 8 min

Data compiled from various sources for Ethinylestradiol.[5][6][10][11]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, ethanol) at a concentration of 1 mg/mL.

    • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Experimental Setup:

    • In separate, sealed, amber glass vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 10-20 µg/mL.

    • Prepare control samples with the same concentration of this compound in purified water.

    • Incubate the vials at a constant temperature (e.g., 50°C or 70°C) in a water bath or oven.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the pH or cooling the sample on ice.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and identify any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Photostability Study
  • Preparation of Solutions:

    • Prepare an aqueous solution of this compound at a known concentration (e.g., 10 µg/mL) in a quartz or UV-transparent vessel.

    • Prepare a control sample in an amber glass vial or a vessel wrapped in aluminum foil to protect it from light.

  • Experimental Setup:

    • Place the sample in a photostability chamber equipped with a light source that provides a combination of UV and visible light (as per ICH Q1B guidelines).

    • The control sample should be placed in the same chamber but shielded from light.

    • Maintain a constant temperature throughout the experiment.

  • Sampling and Analysis:

    • At specified time intervals, withdraw samples and analyze them using a validated HPLC method.

  • Data Analysis:

    • Compare the degradation of the light-exposed sample to the control to determine the extent of photodegradation.

    • Calculate the photodegradation rate constant and half-life as described in the hydrolysis protocol.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPER GPER (Membrane Estrogen Receptor) This compound->GPER Activates ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) GPER->Signaling_Cascades Activates Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binds to DNA Gene_Transcription Target Gene Transcription Signaling_Cascades->Gene_Transcription Modulates ERE->Gene_Transcription Initiates

Caption: this compound signaling pathway.

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution Stress_Conditions Prepare Stress Solutions (Acid, Base, Oxidant, Buffer) Stock_Solution->Stress_Conditions Incubation Incubate under Stress Conditions (Heat, Light) Stress_Conditions->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Kinetics Determine Degradation Kinetics (k, t½) HPLC->Kinetics Products Identify Degradation Products HPLC->Products

Caption: Forced degradation experimental workflow.

References

How to prevent Moxestrol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Moxestrol in cell culture media, with a focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent synthetic estrogen that is highly selective for the estrogen receptor (ER). Unlike the natural estrogen estradiol, this compound has a lower affinity for serum steroid-binding proteins, which makes its effective concentration in cell culture more predictable and consistent. It is widely used in cancer research and endocrinology to study the effects of estrogen signaling in a controlled in vitro environment.

Q2: What are the primary causes of this compound precipitation in cell culture media?

This compound precipitation is a common issue stemming from its hydrophobic (lipophilic) nature, leading to poor solubility in aqueous solutions like cell culture media. Key causes include:

  • High Final Concentration: Exceeding the solubility limit of this compound in the media.

  • Improper Stock Solution Preparation: Using a suboptimal solvent or creating a stock solution that is too concentrated.

  • Incorrect Dilution Method: Adding the stock solution directly to the bulk media without proper mixing can cause localized high concentrations and immediate precipitation.

  • Media Composition: Components in serum-free media or certain supplements can sometimes reduce the solubility of hydrophobic compounds.

  • Temperature Changes: A decrease in temperature, such as moving media from a 37°C incubator to a cooler environment, can lower the solubility of this compound and cause it to precipitate out of solution.

Troubleshooting Guide: Preventing and Resolving Precipitation

This section provides detailed protocols and decision-making workflows to address this compound precipitation.

Issue: Precipitation observed after adding this compound to media.

This is the most common problem encountered. The following workflow provides a step-by-step process for troubleshooting and resolving this issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Media check_stock Was the stock solution clear before addition? start->check_stock remake_stock Stock solution has precipitated. Prepare fresh stock solution. (See Protocol 1) check_stock->remake_stock No check_dilution How was the stock added to the media? check_stock->check_dilution Yes direct_add Added directly to bulk media check_dilution->direct_add Directly prewarm_add Added to pre-warmed, swirling media check_dilution->prewarm_add Stepwise recommend_dilution This can cause localized precipitation. Use the stepwise dilution method. (See Protocol 2) direct_add->recommend_dilution check_concentration Is the final concentration too high? prewarm_add->check_concentration reduce_conc Lower the final working concentration. Perform a dose-response experiment to find the optimal concentration. check_concentration->reduce_conc Yes final_check Filter-sterilize the final media (0.22 µm filter) and visually inspect. Is the media clear? check_concentration->final_check No success Proceed with Experiment final_check->success Yes failure Precipitation persists. Consider alternative solvents or formulations (e.g., with cyclodextrin). final_check->failure No

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

The choice of solvent is critical for maintaining this compound solubility. Due to its hydrophobic nature, a polar organic solvent is required. Ethanol and DMSO are the most common choices.

Solvent Comparison Table

SolventRecommended Max Stock Conc.AdvantagesDisadvantages
Ethanol (100%) 1-10 mMVolatile (less residual solvent in media); less cytotoxic than DMSO at higher concentrations.Can be less effective at solubilizing highly resistant compounds.
DMSO 10-50 mMExcellent solubilizing power for a wide range of hydrophobic compounds.Can be cytotoxic to some cell lines at final concentrations >0.5%; can affect cell differentiation.

Methodology:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., 100% Ethanol or DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can aid dissolution if needed.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

G cluster_1 This compound Stock Solution Workflow weigh 1. Weigh This compound Powder add_solvent 2. Add Solvent (e.g., Ethanol) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve filter 4. Filter Sterilize (0.22 µm filter) dissolve->filter aliquot 5. Aliquot & Store (-20°C / -80°C) filter->aliquot

Caption: Protocol for preparing this compound stock solution.

Protocol 2: Diluting and Adding this compound to Cell Culture Media

The method of introducing the stock solution into the aqueous media is crucial for preventing precipitation.

Methodology:

  • Pre-warm Media: Warm the required volume of cell culture media to 37°C in a water bath.

  • Calculate Volume: Determine the volume of this compound stock solution needed for your final working concentration (e.g., for a 10 nM final concentration from a 10 mM stock, use a 1:1,000,000 dilution).

  • Prepare Intermediate Dilution (Optional but Recommended): For very high dilutions, it is best practice to perform an intermediate dilution. For example, dilute your 10 mM stock 1:100 in sterile PBS or media to create a 100 µM solution.

  • Final Addition:

    • Place the pre-warmed media on a stir plate with a sterile stir bar, or swirl the flask/bottle gently by hand.

    • Pipette the required volume of this compound stock (or intermediate dilution) slowly into the vortex of the swirling media. Do not pipette the stock directly against the wall of the container or let it sit as a concentrated drop.

    • Allow the media to mix for 5-10 minutes before use.

  • Final Inspection: Visually inspect the media against a light source to ensure it is clear and free of any precipitate before adding it to your cells.

Technical Support Center: Improving the Signal-to-Noise Ratio in Moxestrol Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Moxestrol binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in binding studies?

This compound, also known as 11β-methoxy-17α-ethynylestradiol, is a potent synthetic estrogen. It is frequently used in binding studies due to its high affinity and selectivity for the estrogen receptor (ER), particularly the alpha subtype (ERα). Its high potency can be attributed to several factors, including its strong receptor binding, minimal binding to plasma proteins like sex hormone-binding globulin (SHBG), and a slower rate of metabolism compared to endogenous estrogens like estradiol. These characteristics make it an excellent tool for accurately characterizing the ER and for screening compounds that may interact with this receptor.

Q2: What is the "signal-to-noise ratio" in the context of a binding assay?

In a binding assay, the "signal" refers to the specific binding of a ligand (e.g., radiolabeled this compound) to its target receptor. The "noise" represents the non-specific binding of the ligand to other components in the assay system, such as the walls of the assay tube, filters, or other proteins. Therefore, the signal-to-noise ratio is a measure of the specificity of the binding interaction. A high ratio indicates that the majority of the measured binding is to the target receptor, leading to more accurate and reliable data. An ideal signal-to-noise ratio should be at least 3:1, with 5:1 or higher being considered excellent.

Q3: What are the primary factors that contribute to a low signal-to-noise ratio?

A low signal-to-noise ratio is typically a result of either a weak specific signal or high non-specific binding (high background). Common contributing factors include:

  • High Non-Specific Binding (NSB): This is the most common culprit and can be caused by excessive concentrations of the radioligand, suboptimal buffer conditions (pH, ionic strength), hydrophobic interactions of the ligand with assay materials, and inadequate blocking of non-specific sites.

  • Low Specific Binding: This can result from low receptor density in the tissue or cell preparation, use of degraded or inactive reagents, or suboptimal incubation conditions (time and temperature).

  • Assay Procedure Issues: Inefficient removal of unbound ligand during washing steps, improper filter selection or treatment, and contamination of reagents can also contribute to a poor signal-to-noise ratio.

Q4: How can I proactively minimize non-specific binding in my this compound binding assay?

Minimizing non-specific binding is crucial for a successful assay. Here are several strategies:

  • Optimize Ligand Concentration: Use the lowest concentration of radiolabeled this compound that still provides a detectable specific signal, ideally at or below its dissociation constant (Kd).

  • Adjust Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact NSB. Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions.

  • Include a Blocking Agent: Adding a protein like Bovine Serum Albumin (BSA) to the buffer can help saturate non-specific binding sites on the assay materials.

  • Use Detergents: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions that contribute to NSB.

  • Pre-treat Assay Materials: Soaking filter mats in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. Using polypropylene or siliconized tubes can also minimize binding to plastic surfaces.

Troubleshooting Guides

High Background Signal

Problem: My non-specific binding is very high, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Radioligand concentration is too high. Determine the optimal radioligand concentration by performing a saturation binding experiment. For competitive binding assays, use a concentration at or below the Kd.
Inadequate blocking of non-specific sites. Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer or try a different blocking agent.
Suboptimal assay buffer composition. Optimize the pH and ionic strength of your buffer. Consider adding a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20.
Inefficient washing. Increase the number of wash steps and the volume of ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of the specifically bound ligand.
Radioligand degradation or impurity. Use high-purity radiolabeled this compound and avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Low Specific Binding Signal

Problem: The overall binding is low, making it difficult to distinguish the specific signal from the background.

Potential Cause Recommended Solution
Low receptor density in the sample. Use a cell line or tissue known to have a high expression of the estrogen receptor. Ensure proper preparation of cell membranes or cytosol to maximize receptor yield.
Suboptimal incubation conditions. Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium.
Degraded or inactive receptor preparation. Prepare fresh cell membranes or cytosol and always keep them on ice. Include protease inhibitors in the homogenization buffer.
Incorrect radioligand concentration. While a high concentration increases background, a concentration that is too low may result in an undetectable signal.
High Variability Between Replicates

Problem: I am observing significant differences in the results between my replicate samples.

Potential Cause Recommended Solution
Inconsistent pipetting. Ensure all pipettes are properly calibrated. Use consistent technique for all samples.
Uneven suspension of membranes or cells. Gently vortex the membrane or cell suspension before aliquoting into the assay tubes to ensure a homogenous mixture.
Inconsistent incubation times or temperatures. Stagger the addition of reagents to ensure all tubes are incubated for the same amount of time. Use a water bath or incubator to maintain a constant temperature.
Variable washing procedure. Ensure that all samples are washed with the same volume of buffer for the same duration. Check the filtration manifold for any leaks that could affect washing efficiency.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for the estrogen receptor using radiolabeled this compound.

1. Reagent Preparation

Reagent Composition Notes
Assay Buffer 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol (DTT)Add DTT just before use.
Wash Buffer Assay Buffer containing 0.1% BSA and 0.05% Tween-20Prepare fresh and keep on ice.
Radiolabeled this compound [³H]-MoxestrolPrepare a working stock at a concentration at or near the Kd for the estrogen receptor.
Unlabeled Competitor Test compound and unlabeled this compoundPrepare serial dilutions of the test compound. Use a high concentration of unlabeled this compound (100-1000 fold higher than the Kd of the radioligand) for determining non-specific binding.
Receptor Source Estrogen receptor-containing cell membranes or cytosolPrepare from a suitable cell line (e.g., MCF-7) or tissue. Determine the protein concentration.

2. Assay Procedure

  • Set up the assay tubes: For each data point, prepare triplicate tubes for total binding, non-specific binding, and each concentration of the competitor.

  • Add reagents:

    • To all tubes, add the appropriate volume of assay buffer.

    • For non-specific binding tubes, add the high concentration of unlabeled this compound.

    • For competitor tubes, add the various concentrations of the test compound.

    • Add the receptor preparation to all tubes.

    • Initiate the binding reaction by adding the radiolabeled this compound to all tubes.

  • Incubation: Incubate the tubes at the optimized temperature (e.g., 4°C or room temperature) for the optimized duration to allow the binding to reach equilibrium.

  • Termination of Binding: Stop the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding as a function of the log concentration of the competitor.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation.

Visualizations

Caption: Factors influencing the signal-to-noise ratio in binding assays.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffers, Ligands, Receptor) start->reagent_prep assay_setup Assay Setup (Total, NSB, Competitor Tubes) reagent_prep->assay_setup incubation Incubation (Optimized Time & Temp) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate IC50 & Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for a this compound competitive binding assay.

Caption: Troubleshooting decision tree for a low signal-to-noise ratio.

Technical Support Center: Addressing Moxestrol Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Moxestrol in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 11β-methoxy-17α-ethynylestradiol, is a potent synthetic estrogen. Its primary and well-established mechanism of action is to bind to and activate estrogen receptors (ERs), specifically ERα and ERβ.[1] This interaction initiates a cascade of molecular events, leading to the regulation of gene expression. Due to its high affinity for ERs and metabolic stability, this compound is significantly more potent than the endogenous estrogen, estradiol.[1]

Q2: What are "off-target" effects and why are they a concern with this compound?

A2: Off-target effects refer to the interaction of a compound with cellular components other than its intended biological target. For this compound, this means binding to receptors or signaling molecules other than ERα and ERβ. These unintended interactions can lead to confounding experimental results, making it difficult to attribute observed cellular responses solely to ER-mediated signaling. Given this compound's high potency, even minor interactions with other pathways could elicit significant cellular changes.

Q3: What are the potential off-target interactions of this compound?

A3: While a comprehensive off-target profile for this compound is not extensively documented in publicly available literature, potential off-target interactions can be inferred from studies on other synthetic estrogens and steroid hormones:

  • Cross-reactivity with other steroid receptors: Although generally highly selective for ERs, at high concentrations, this compound may exhibit weak binding to other steroid receptors such as the progesterone receptor (PR) and the androgen receptor (AR).[2]

  • Activation of G-protein coupled estrogen receptor 1 (GPER1): GPER1 is a membrane-bound receptor that can be activated by estrogens and some synthetic compounds, leading to rapid, non-genomic signaling cascades.[1][3][4][5][6] Activation of GPER1 can influence pathways such as MAPK/ERK and PI3K/Akt.[5][6]

  • Interaction with kinase signaling pathways: Some estrogenic compounds have been shown to modulate the activity of various protein kinases, sometimes independently of nuclear ERs, which can affect cell proliferation and survival.

Q4: I am observing unexpected results in my this compound-treated cells. How can I determine if these are off-target effects?

A4: Unexpected results, such as unanticipated changes in cell proliferation, morphology, or the expression of non-classical estrogen target genes, may indicate off-target effects. To investigate this, a systematic approach is recommended. This can include performing dose-response experiments, using ER antagonists, and employing cell lines with and without ER expression. See the Troubleshooting Guide below for a more detailed workflow.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.

Issue Potential Cause Recommended Action
Unexpected Cellular Response (e.g., altered proliferation, morphology, or gene expression) Off-target effects of this compound 1. Confirm On-Target Action: Run a parallel experiment with a well-characterized ER agonist (e.g., 17β-estradiol) to ensure the expected ER-mediated response is present. 2. Use an ER Antagonist: Co-treat cells with this compound and a pure ER antagonist (e.g., Fulvestrant/ICI 182,780). If the unexpected effect persists, it is likely ER-independent. 3. Utilize ER-negative cell lines: Test the effect of this compound in a cell line that does not express ERs. If the effect is still observed, it confirms an off-target mechanism.
High background or inconsistent results in binding assays Non-specific binding of this compound 1. Optimize Assay Conditions: Adjust buffer composition (e.g., add a non-ionic detergent like Tween-20) to reduce non-specific binding to plasticware or other proteins. 2. Include Appropriate Controls: Use a non-labeled competitor to determine non-specific binding. For radioligand binding assays, this would be a high concentration of unlabeled this compound.
Discrepancy between binding affinity and functional activity Activation of non-genomic signaling pathways 1. Investigate Rapid Signaling Events: Assay for the activation of signaling molecules like ERK, Akt, or changes in intracellular calcium within minutes of this compound treatment.[5][6] 2. Use GPER1 Modulators: If GPER1 activation is suspected, use a GPER1-specific agonist (e.g., G-1) and antagonist (e.g., G15 or G36) to see if they mimic or block the observed effects of this compound.[6]
Cytotoxicity at high concentrations General cellular toxicity unrelated to ER signaling 1. Perform a Cytotoxicity Assay: Determine the concentration range at which this compound is toxic to your specific cell line using an assay such as MTT or trypan blue exclusion. 2. Conduct experiments below the cytotoxic threshold: Ensure that all functional assays are performed at this compound concentrations that do not significantly impact cell viability.

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for human estrogen receptors. Data for off-target binding is largely unavailable; therefore, a comparative assessment is not possible at this time.

Compound Receptor Binding Affinity (Ki in nM) Reference
This compoundEstrogen Receptor α (ERα)~0.23[3] (Derived from Relative Binding Affinity)
This compoundEstrogen Receptor β (ERβ)~0.84[3] (Derived from Relative Binding Affinity)
17β-EstradiolEstrogen Receptor α (ERα)~0.13[3]
17β-EstradiolEstrogen Receptor β (ERβ)~0.23[3]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay

This protocol is to determine the binding affinity of this compound to ERα and ERβ.

Materials:

  • Purified recombinant human ERα or ERβ protein

  • [3H]-Estradiol (radiolabeled ligand)

  • Unlabeled this compound

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Filter apparatus with glass fiber filters

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a reaction tube, combine a fixed concentration of purified ER protein, a fixed concentration of [3H]-Estradiol, and varying concentrations of unlabeled this compound.

  • Include control tubes with no unlabeled competitor (total binding) and tubes with a high concentration of unlabeled estradiol (non-specific binding).

  • Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Luciferase Reporter Gene Assay for ER Activity

This assay measures the ability of this compound to induce ER-mediated gene transcription.

Materials:

  • ER-positive cell line (e.g., MCF-7)

  • Estrogen Response Element (ERE)-driven luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium (phenol red-free)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Transfect the cells with the ERE-luciferase reporter plasmid.

  • After transfection, replace the medium with phenol red-free medium containing varying concentrations of this compound. Include a vehicle control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

Visualizations

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Dimerization Dimerization ER->Dimerization Activates Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Protein Protein Synthesis & Cellular Response Transcription->Protein

Caption: On-target signaling pathway of this compound via nuclear estrogen receptors.

GPER1_Signaling This compound This compound (Potential Off-Target) GPER1 GPER1 This compound->GPER1 Binds G_protein G-protein activation GPER1->G_protein Activates AC Adenylyl Cyclase G_protein->AC MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Cellular_Response Rapid Cellular Responses (e.g., proliferation, migration) PKA->Cellular_Response MAPK->Cellular_Response

Caption: Potential off-target signaling of this compound via GPER1.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_On_Target Confirm On-Target ER Action? Start->Check_On_Target Use_Antagonist Use ER Antagonist (e.g., Fulvestrant) Check_On_Target->Use_Antagonist Yes On_Target Likely On-Target Effect Check_On_Target->On_Target No (Re-evaluate experiment) Effect_Blocked Effect Blocked? Use_Antagonist->Effect_Blocked Effect_Blocked->On_Target Yes ER_Negative_Cells Test in ER-Negative Cells Effect_Blocked->ER_Negative_Cells No Effect_Persists Effect Persists? ER_Negative_Cells->Effect_Persists Effect_Persists->On_Target No Off_Target Likely Off-Target Effect Effect_Persists->Off_Target Yes Investigate_Off_Target Investigate Specific Off-Target Pathways (e.g., GPER1, Kinases) Off_Target->Investigate_Off_Target

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Optimization of Moxestrol concentration for receptor saturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of moxestrol concentration for receptor saturation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in receptor binding assays?

This compound is a potent synthetic estrogen, specifically the 11β-methoxy derivative of ethinylestradiol.[1] It is frequently used in receptor binding assays for several key reasons:

  • High Affinity: this compound exhibits a very high binding affinity for estrogen receptors (ERs), making it an excellent tool for studying these interactions.[1]

  • High Potency: It is considered one of the most potent estrogens known, significantly more potent than estradiol and ethinylestradiol.[1]

  • Low Non-Specific Binding: Its high affinity for ERs is complemented by minimal binding to plasma proteins like sex hormone-binding globulin (SHBG) and low binding to serum albumin, which reduces background noise in assays.[1]

  • Receptor Selectivity: this compound shows a several-fold higher selectivity for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ).[1]

Q2: What is the difference between a saturation binding assay and a competitive binding assay?

Saturation and competitive binding assays are two fundamental techniques used to characterize ligand-receptor interactions.

  • Saturation Binding Assay: In this assay, the concentration of a radiolabeled ligand (like ³H-moxestrol) is varied while the receptor concentration is held constant. The goal is to determine the receptor's affinity for the ligand (Kd) and the total number of binding sites (Bmax) in the sample.[2][3]

  • Competitive Binding Assay: This assay measures the ability of an unlabeled test compound (the "competitor") to compete with a fixed concentration of a labeled ligand for binding to the receptor. This method is used to determine the binding affinity of unlabeled compounds.[3][4]

Q3: What is Kd and what does it represent?

The equilibrium dissociation constant (Kd) is a crucial parameter in receptor pharmacology. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium.[5][6] The Kd value is an inverse measure of binding affinity; a smaller Kd value signifies a tighter ligand-receptor interaction and thus, higher affinity.[5][6]

Q4: Should I use a Scatchard plot or non-linear regression to analyze my saturation binding data?

While Scatchard plots have been traditionally used to linearize binding data to determine Kd and Bmax, this method can distort experimental error.[7][8] The current best practice is to use non-linear regression to fit the data directly to a saturation binding model. This approach provides more reliable and accurate estimates of the binding parameters.[2][7][8]

Q5: How should I store this compound?

Like other steroid hormones, this compound should be stored under appropriate conditions to ensure its stability. Lyophilized hormone powders are generally stable for years when stored at or below -15°C in a non-cycling freezer.[9] Before use, the vial should be allowed to equilibrate to room temperature before opening. For repeated use, it is recommended to reconstitute the entire vial in a suitable buffer, create single-use aliquots, and store them frozen to avoid repeated freeze-thaw cycles.[9]

Data Presentation

Table 1: this compound Binding Affinity for Estrogen Receptors
Receptor SubtypeLigandDissociation Constant (Ki)Reference
Estrogen Receptor α (ERα)This compound0.50 nM[1]
Estrogen Receptor β (ERβ)This compound2.6 nM[1]
Estrogen Receptor α (ERα)Estradiol0.12 nM[1]
Estrogen Receptor β (ERβ)Estradiol0.15 nM[1]

Experimental Protocols

Protocol: Saturation Binding Assay using Radiolabeled this compound

This protocol outlines a typical saturation binding experiment to determine the Kd and Bmax of this compound for estrogen receptors, for example, in a rat uterine cytosol preparation.

1. Preparation of Uterine Cytosol

  • Use uteri from female rats ovariectomized 7-10 days prior to the experiment.[10]

  • Homogenize the uterine tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]

  • Perform a low-speed centrifugation (e.g., 2,500 x g for 10 min at 4°C) to pellet the nuclear fraction.[10]

  • Subject the resulting supernatant to ultracentrifugation (e.g., 105,000 x g for 60 min at 4°C) to obtain the cytosol (supernatant), which contains the soluble estrogen receptors.[10]

  • Determine the protein concentration of the cytosol preparation.

2. Saturation Binding Assay

  • Set up a series of tubes with increasing concentrations of radiolabeled this compound (e.g., from 0.1 x Kd to 10 x Kd).[11]

  • For each concentration, prepare two sets of tubes:

    • Total Binding: Add a known amount of uterine cytosol (e.g., 50-100 µg protein) and the radiolabeled this compound.[10]

    • Non-Specific Binding (NSB): Add the same amount of cytosol and radiolabeled this compound, plus a large excess (e.g., 1000-fold) of an unlabeled competitor like diethylstilbestrol (DES) or unlabeled this compound.[11]

  • Incubate all tubes at 4°C for 18-24 hours to ensure the binding reaction reaches equilibrium.[12]

  • Separate the bound from the free radioligand. A common method is to use hydroxyapatite slurry to adsorb the receptor-ligand complexes.[12] Wash away the unbound ligand with buffer.

  • Measure the radioactivity in the bound fraction using a scintillation counter.

3. Data Analysis

  • Calculate Specific Binding for each concentration: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot Specific Binding against the concentration of free radiolabeled this compound.

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the "one-site specific binding" equation to determine the Kd and Bmax.[2]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Prepare Uterine Cytosol (Receptor Source) A1 Set up Total Binding Tubes: Cytosol + [3H]this compound P1->A1 A2 Set up NSB Tubes: Cytosol + [3H]this compound + Excess Unlabeled Ligand P1->A2 P2 Prepare Radiolabeled This compound Solutions P2->A1 P2->A2 A3 Incubate to Equilibrium (e.g., 18-24h at 4°C) A1->A3 A2->A3 S1 Separate Bound from Free Ligand (e.g., Hydroxyapatite) A3->S1 S2 Measure Radioactivity (Scintillation Counting) S1->S2 D1 Calculate Specific Binding (Total - NSB) S2->D1 D2 Plot Specific Binding vs. [Ligand] D1->D2 D3 Non-linear Regression Fit to determine Kd and Bmax D2->D3

Caption: Workflow for a this compound saturation binding experiment.

Troubleshooting Guide

Q: My non-specific binding (NSB) is very high, sometimes over 50% of the total binding. What could be wrong?

High NSB can obscure the specific binding signal. Here are common causes and solutions:

  • Cause: The concentration of receptor protein in the assay is too high.[13]

    • Solution: Perform a receptor concentration optimization experiment. Titrate the amount of cytosol or membrane preparation to find a concentration that yields a good signal-to-noise ratio while keeping total binding less than 10% of the total added radioligand.[11][14]

  • Cause: Inadequate washing steps after separating bound and free ligand.

    • Solution: Review and optimize your washing protocol. Ensure you are using a sufficient volume of ice-cold wash buffer and performing the recommended number of washes to effectively remove the unbound radioligand.

  • Cause: The radioligand is binding to the filter, assay plate, or tubes.

    • Solution: Check for non-specific adsorption of your ligand to the assay materials. You may need to pre-treat plates or filters with a blocking agent (e.g., bovine serum albumin) or switch to different materials.[15]

Q: The signal (total counts) in my assay is very low. How can I improve it?

A low signal can make it difficult to obtain reliable data. Consider the following:

  • Cause: The receptor preparation has low activity or has degraded.

    • Solution: Verify the quality and activity of your receptor source. Prepare fresh cytosol or membranes and ensure proper storage in aliquots at -80°C.[10] Avoid repeated freeze-thaw cycles.[16]

  • Cause: The specific activity of the radioligand is too low or it has degraded.

    • Solution: Check the age and storage conditions of your radiolabeled this compound. Purchase a fresh batch if necessary. Ensure your calculations for dilutions are correct.

  • Cause: Incubation time is insufficient to reach equilibrium.

    • Solution: Binding reactions, especially at low ligand concentrations, can take many hours to reach equilibrium.[11] Perform a time-course experiment (kinetic association) to determine the optimal incubation time for your specific system.

Q: My results are not reproducible between experiments. What should I check?

Poor reproducibility is a common challenge that undermines the validity of results.

  • Cause: Inconsistent sample preparation.

    • Solution: Adhere strictly to a standardized protocol. Pay close attention to pipetting accuracy, buffer preparation, and the handling of the receptor preparation. Using aliquots of a single, large batch of receptor preparation can help reduce variability.

  • Cause: Ligand depletion is occurring.

    • Solution: A key assumption in standard binding assays is that the concentration of the free ligand at equilibrium is approximately equal to the total ligand added. This assumption is violated if a significant fraction (>10%) of the ligand binds to the receptor.[8][11] To fix this, reduce the concentration of the receptor in the assay.[11][14]

  • Cause: Instability of reagents.

    • Solution: Ensure all buffers and reagents are prepared fresh, especially those containing components like DTT which can oxidize.[10] Confirm the stability and concentration of your this compound stock solutions.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ER) (Inactive, with HSPs) Estrogen->ER 1. Binding & HSP Dissociation Cytoplasm Cytoplasm Nucleus Nucleus ER_Active Activated ER Dimer ER->ER_Active 2. Dimerization ERE Estrogen Response Element (ERE) on DNA ER_Active->ERE 3. Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription 4. Recruitment of Co-activators mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation 5. Export to Cytoplasm Protein New Protein Synthesis Translation->Protein 6. Response Cellular Response Protein->Response

Caption: Simplified signaling pathway of estrogen action.

References

Technical Support Center: Mitigating Solvent Effects in Moxestrol In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Moxestrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate solvent-related issues in your in vitro experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vitro research?

A1: this compound, also known as 11β-methoxy-17α-ethynylestradiol, is a potent synthetic estrogen.[1] It is a high-affinity ligand for the estrogen receptor (ER) and is one of the most powerful estrogens known.[1] Due to its high potency and specificity, it is frequently used in scientific research as a reference compound or radioligand for studying the ER.[1]

Q2: Why is a solvent required for preparing this compound for in vitro experiments?

A2: Like many steroid hormones, this compound is a lipophilic compound with low aqueous solubility. To prepare it for use in aqueous-based cell culture media and buffer systems, it must first be dissolved in a small amount of an organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in the experimental medium.

Q3: What is the most common solvent for this compound and other steroidal compounds?

A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds like this compound for in vitro bioassays.[2][3][4][5] Its strong solubilizing power and miscibility with aqueous media make it a common choice.[2][3]

Q4: What are the potential adverse effects of using DMSO in estrogen receptor assays?

A4: While widely used, DMSO is not inert and can interfere with estrogen receptor assays. Studies have shown that DMSO can modulate the expression of estrogen receptor (ERα and ERβ) isoforms and other estrogen-responsive genes, sometimes exhibiting a slight estrogenic effect on its own.[2][3] At concentrations as low as 0.1%, DMSO has been observed to increase ERα and ERβ gene expression in a time-dependent manner in primary salmon hepatocytes.[2][3] It can also cause cytotoxicity at higher concentrations (typically above 1-2%).[6][7][8]

Q5: How can I minimize solvent-induced artifacts in my experiments?

A5: To minimize solvent effects, it is crucial to:

  • Keep the final solvent concentration as low as possible , ideally at or below 0.1% (v/v) in the final culture medium.[9][10]

  • Maintain a consistent concentration of the solvent across all experimental conditions , including all controls (vehicle control, negative controls) and treated samples.[6][7] This ensures that any observed effects are due to the test compound and not variations in the solvent concentration.

  • Include a "solvent-only" vehicle control in every experiment to measure the baseline effect of the solvent on your assay system.

Q6: Are there alternative solvents to DMSO for this compound experiments?

A6: Yes, other solvents can be used, though their suitability depends on the specific cell type and assay.

  • Ethanol (EtOH): Often used for dissolving estrogens and has been shown in some systems to have less of an inhibitory effect than DMSO at similar concentrations.[6][10]

  • Acetone and Acetonitrile: These have also been identified as potentially desirable solvents with low modulatory effects in certain contractility assays.[10]

  • Greener Alternatives: For some applications, newer bio-based solvents like Cyrene™ (dihydrolevoglucosenone) are being explored as potential replacements for traditional dipolar aprotic solvents like DMSO and DMF.[11][12] The choice of solvent should always be validated for compatibility with the specific experimental system.

Q7: How should I prepare this compound stock and working solutions to prevent precipitation?

A7: Precipitation often occurs due to "solvent shock" when a concentrated organic stock is added too quickly to an aqueous medium.[4] To avoid this:

  • Prepare a high-concentration primary stock solution (e.g., 1-10 mM) in 100% DMSO.

  • Perform one or more intermediate serial dilutions of the stock solution in your cell culture medium or buffer.

  • When diluting, add the this compound solution drop-wise to the aqueous medium while vortexing or mixing vigorously to ensure rapid dispersion.[5] Warming the medium to 37°C may also help.[5]

Troubleshooting Guide

Problem 1: My vehicle control wells (containing only the solvent) show unexpected estrogenic activity.

  • Possible Cause: The solvent itself, particularly DMSO, may be inducing a weak estrogenic response in your cell model.[2][3] Studies in salmon hepatocytes showed that 0.1% DMSO significantly increased the expression of ERα, ERβ, and vitellogenin genes over time.[2][3]

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final solvent concentration is not exceeding recommended limits (aim for ≤0.1%).[10]

    • Test Alternative Solvents: Perform a pilot experiment comparing the background activity of DMSO with other solvents like ethanol to see if the effect is specific to DMSO.

    • Characterize Baseline: If the effect is consistent and unavoidable, meticulously characterize this baseline activity and subtract it from the values obtained with this compound treatment.

Problem 2: I am observing cytotoxicity or reduced cell proliferation at concentrations where this compound should not be toxic.

  • Possible Cause: The solvent concentration may be too high, leading to cellular toxicity. Significant cytotoxicity from DMSO is often observed at concentrations of 1.0% or higher.[6][7][9]

  • Troubleshooting Steps:

    • Perform a Solvent Toxicity Curve: Before your main experiment, test a range of solvent concentrations (e.g., 0.05% to 2.0%) on your cells using a viability assay (e.g., MTT, WST-1) to determine the Maximum Tolerated Concentration (MTC) in your specific system.

    • Lower Solvent Concentration: Redesign your dilution scheme to ensure the final solvent concentration remains well below the toxic threshold you determined.

    • Check for Contaminants: Ensure the solvent itself is of high purity (cell culture or molecular biology grade) and not contaminated.

Problem 3: My dose-response curves are inconsistent or not reproducible.

  • Possible Cause 1: Compound Precipitation: this compound may be precipitating out of the solution upon dilution into the aqueous medium, leading to an inaccurate final concentration in the wells.

  • Troubleshooting Steps:

    • Review Dilution Protocol: Ensure you are performing serial dilutions and adding the stock solution to the medium with vigorous mixing to prevent "solvent shock".[4][5]

    • Visual Inspection: After preparing the final dilutions, visually inspect the medium under a microscope for any signs of precipitate before adding it to the cells.

    • Consider Solubility Enhancers: For particularly challenging compounds, the use of carriers like β-cyclodextrins can improve aqueous solubility.[13][14]

  • Possible Cause 2: Solvent-Induced Variability: Even at non-toxic concentrations, solvents can introduce variability. For example, 0.25% and 0.5% DMSO solutions have been shown to have inhibitory effects in some cell types and stimulatory effects in others.[6][7]

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure the solvent concentration is identical across all wells and experiments.

    • Increase Replicates: Use a higher number of technical and biological replicates to account for potential variability and improve statistical power.

Quantitative Data Summary

Table 1: Effect of 0.1% DMSO on Estrogen-Responsive Gene Expression in Salmon Hepatocytes
GeneFold Increase at 24hFold Increase at 48hFold Increase at 72h
ERα Significant IncreaseSignificant IncreaseSignificant Increase
ERβ Significant IncreaseSignificant IncreaseSignificant Increase
Vitellogenin (Vtg) Significant IncreaseSignificant IncreaseSignificant Increase
Zona Radiata-protein (Zr-protein) Significant IncreaseSignificant IncreaseSignificant Increase
Data summarized from studies showing time-dependent modulation of gene expression by DMSO.[2][3]
Table 2: General Recommended Maximum Solvent Concentrations for In Vitro Assays
SolventRecommended Max. Concentration (v/v)Notes
DMSO ≤ 0.5% (ideally ≤ 0.1%)Can induce ER expression and cytotoxicity at higher levels.[2][6][9][10]
Ethanol ≤ 0.5%Generally considered less cytotoxic than DMSO in some systems.[6][10]
Acetone ≤ 0.125%Found to have minimal inhibitory effects at this concentration in myometrial assays.[10]
Acetonitrile ≤ 0.125%Showed low physiological effect in myometrial contractility studies.[10]
These are general guidelines. The maximum tolerated concentration should be determined empirically for each specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro experiments while minimizing the risk of precipitation and solvent-induced artifacts.

Materials:

  • This compound powder

  • High-purity DMSO (≥99.9%, sterile-filtered)

  • Sterile cell culture medium or assay buffer, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Primary Stock Solution (10 mM): a. Calculate the mass of this compound powder required to make a 10 mM solution in a defined volume of DMSO (Molar Mass of this compound: 326.44 g/mol ). b. Aseptically weigh the this compound powder and add it to a sterile, amber glass vial or microcentrifuge tube. c. Add the calculated volume of 100% DMSO. d. Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect to ensure no particulates remain. e. Store this primary stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Intermediate Stock Solution (e.g., 100 µM): a. Thaw one aliquot of the 10 mM primary stock. b. Perform a 1:100 dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) cell culture medium. c. Immediately vortex the solution for 30-60 seconds to ensure rapid and complete dispersion. This step is critical to prevent precipitation.

  • Final Working Solutions (Serial Dilution): a. Prepare a series of tubes containing the appropriate volume of pre-warmed medium for your serial dilutions. b. Use the 100 µM intermediate stock to prepare the highest concentration needed for your dose-response curve. For example, to make a 1 µM working solution, add 10 µL of the 100 µM stock to 990 µL of medium. c. Continue performing serial dilutions (e.g., 1:10 or 1:3) to generate the full range of concentrations for your experiment. Mix thoroughly after each dilution step. d. Crucially, prepare a vehicle control that contains the exact same final concentration of DMSO as your highest this compound concentration. This is done by performing the same dilution steps with pure DMSO instead of the this compound stock.

Visualizations

This compound Genomic Signaling Pathway

Moxestrol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mox This compound ER Estrogen Receptor (ERα / ERβ) Mox->ER Binds HSP HSP90 ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified genomic signaling pathway of this compound.

Experimental Workflow for Mitigating Solvent Effects

Solvent_Workflow A 1. Select Solvent (e.g., DMSO, Ethanol) B 2. Determine Max Tolerated Conc. (Solvent-only toxicity assay) A->B C 3. Prepare High-Conc. Stock (e.g., 10 mM in 100% solvent) B->C D 4. Prepare Working Solutions (Serial dilution in warm media) Final Solvent Conc. < MTC C->D F 6. Run Experiment (Include Vehicle Control) D->F E 5. Prepare Vehicle Control (Matching final solvent conc.) E->F G 7. Analyze Data (Normalize to Vehicle Control) F->G

Caption: Workflow for preparing reagents and mitigating solvent effects.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected Results in Assay (e.g., high background, toxicity) Q1 Is the vehicle control showing activity/toxicity? Start->Q1 A1_Yes Solvent is likely interfering. Reduce concentration or test alternative solvent. Q1->A1_Yes Yes Q2 Is there evidence of compound precipitation? Q1->Q2 No A2_Yes Improve dilution technique. (Vortex, warm media, serial dilution). Consider solubility enhancers. Q2->A2_Yes Yes A2_No Issue may not be solvent-related. Review other experimental parameters (cell health, reagent quality). Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Moxestrol and Estradiol Binding to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of moxestrol (a synthetic estrogen) and estradiol (the primary endogenous estrogen) to the two main estrogen receptor subtypes, ERα and ERβ. Understanding the nuanced differences in their binding affinity, receptor selectivity, and functional consequences is critical for the development of more targeted and effective therapeutics. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated biological pathways and workflows.

Quantitative Comparison of Binding and Functional Parameters

The following table summarizes the binding affinities and functional potencies of this compound and estradiol for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This data is compiled from various in vitro studies to provide a clear comparative overview.

LigandReceptor SubtypeBinding Affinity (RBA %)¹Dissociation Constant (Kd)Functional Potency (EC50)
This compound ERα13[1]Not explicitly foundNot explicitly found
ERβ9[1]Not explicitly foundNot explicitly found
Estradiol ERα100[1]~0.1 nM[1]~0.05 nM[2]
ERβ100[1]~0.4 nM[1]~0.2 nM[2]

¹Relative Binding Affinity (RBA) is expressed as a percentage relative to the binding of [³H]-17β-estradiol.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: competitive radioligand binding assays to determine binding affinity and reporter gene assays to assess functional potency.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to a specific estrogen receptor subtype.

Objective: To determine the relative binding affinity (RBA) and the inhibition constant (Ki) of a ligand for ERα and ERβ.

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • Radiolabeled ligand: [³H]-17β-estradiol.

  • Unlabeled competitor ligands: this compound, 17β-estradiol (for standard curve).

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

  • Method for separating bound from free radioligand (e.g., hydroxylapatite, filter membranes).

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the estrogen receptor and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined (IC50). The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of unlabeled estradiol.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, specifically the activation of gene transcription by the estrogen receptor.

Objective: To determine the potency (EC50) and efficacy of a ligand in activating ERα- or ERβ-mediated gene transcription.

Materials:

  • A host cell line that does not endogenously express estrogen receptors (e.g., HEK293, HeLa).

  • An expression vector containing the cDNA for either human ERα or ERβ.

  • A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).

  • Test compounds: this compound, 17β-estradiol.

  • Cell culture reagents.

  • Luminometer or spectrophotometer to measure the reporter gene product.

Procedure:

  • Transfection: The host cells are co-transfected with the ER expression vector and the ERE-reporter vector.

  • Treatment: The transfected cells are then treated with varying concentrations of the test compounds.

  • Incubation: Cells are incubated to allow for ligand binding, receptor activation, and expression of the reporter gene.

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter gene product is measured.

  • Data Analysis: A dose-response curve is generated, and the concentration of the ligand that produces 50% of the maximal response (EC50) is calculated.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the estrogen receptor signaling pathway and the experimental workflow for a competitive binding assay.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (this compound or Estradiol) ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimerization ER->Dimer Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Receptor Purified ERα or ERβ Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand [³H]-Estradiol Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting IC50 Determine IC50 Value Counting->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

References

A Comparative Analysis of Moxestrol and Ethinyl Estradiol: Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic estrogens moxestrol (R 2858) and ethinyl estradiol, focusing on their relative potency and efficacy. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the key differences between these two compounds.

Introduction

This compound and ethinyl estradiol are potent synthetic estrogens that interact with estrogen receptors (ERs) to elicit physiological responses. While both are derivatives of estradiol, structural modifications enhance their metabolic stability and oral bioavailability compared to the natural hormone. Ethinyl estradiol is widely used in oral contraceptives, while this compound has been primarily utilized as a research tool due to its high affinity for the estrogen receptor. Understanding their comparative pharmacology is crucial for the development of new estrogenic drugs and for interpreting experimental results.

Relative Potency and Efficacy

The potency of an estrogen is a measure of the concentration required to produce a specific effect, while efficacy refers to the maximum effect that can be produced. In a double-blind crossover clinical pharmacology study involving postmenopausal women, the oral potency of this compound was compared to that of ethinyl estradiol. The study found that 5 micrograms of this compound exhibited a comparable effect to 25 micrograms of ethinyl estradiol in increasing the eosinophilic index and decreasing serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. This suggests that this compound is approximately five times more potent than ethinyl estradiol in these clinical endpoints.

However, a marked effect on circulating prolactin was observed only during treatment with ethinyl estradiol, indicating a difference in their pharmacological profiles[1].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and ethinyl estradiol.

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptor (ER)

CompoundRelative Binding Affinity (RBA) (%) vs. EstradiolReference
This compound12[2]
Ethinyl Estradiol100 - 150[2][3]

Note: The RBA values are derived from in vitro competitive binding assays and may vary depending on the experimental conditions and the source of the estrogen receptor.

Table 2: Clinical Potency Comparison

CompoundEffective Oral Dose for Comparable Clinical EffectClinical EndpointsReference
This compound5 µgIncrease in eosinophilic index, decrease in serum LH and FSH[1]
Ethinyl Estradiol25 µgIncrease in eosinophilic index, decrease in serum LH and FSH[1]

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is a fundamental in vitro method to determine the relative affinity of a compound for the estrogen receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-estradiol) to the estrogen receptor (IC50). This value is then used to calculate the Relative Binding Affinity (RBA) compared to estradiol.

Methodology:

  • Preparation of Estrogen Receptor Source: Uterine cytosol from ovariectomized rats is commonly used as a source of estrogen receptors[4]. The uteri are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the ERs[5].

  • Competitive Binding Reaction: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or ethinyl estradiol) or unlabeled estradiol (for the standard curve)[4].

  • Separation of Bound and Unbound Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This is often achieved using methods like dextran-coated charcoal or hydroxylapatite (HAP) chromatography[5].

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of [³H]-E2 bound versus the logarithm of the competitor concentration. The IC50 value is determined from this curve. The RBA is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100[4].

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Ovariectomized Rat Uteri prep2 Homogenization in TEDG Buffer prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Uterine Cytosol (ER Source) prep3->prep4 assay1 Incubate ER with [3H]-Estradiol and Test Compound prep4->assay1 assay2 Separate Bound and Unbound Ligand assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Plot Binding Curve assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate RBA analysis2->analysis3

Caption: Workflow for a competitive estrogen receptor binding assay.

MCF-7 Cell Proliferation Assay (E-Screen)

This in vitro bioassay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Objective: To determine the concentration of a test compound that causes a half-maximal proliferative response (EC50) in MCF-7 cells.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Before the assay, they are typically deprived of estrogens to synchronize the cells and reduce basal proliferation.

  • Treatment: The cells are then exposed to various concentrations of the test compound (this compound or ethinyl estradiol) or a standard estrogen like 17β-estradiol.

  • Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as:

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • DNA Synthesis Measurement: By assessing the incorporation of labeled nucleotides (e.g., BrdU) or using DNA-staining dyes and flow cytometry[6].

    • Metabolic Assays: Such as the MTT or XTT assay, which measure the metabolic activity of viable cells.

  • Data Analysis: A dose-response curve is generated by plotting the cell number or a proliferation index against the logarithm of the test compound concentration. The EC50 value is then determined from this curve.

Signaling Pathways

Both this compound and ethinyl estradiol exert their effects primarily through binding to and activating estrogen receptors (ERα and ERβ). This activation triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways[7].

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression.

  • Ligand Binding and Receptor Dimerization: Upon entering the cell, the estrogen binds to the ER in the cytoplasm or nucleus, causing a conformational change in the receptor. This leads to the dissociation of heat shock proteins and allows the receptor to form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

  • Nuclear Translocation and DNA Binding: The dimerized receptor translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[8].

  • Transcriptional Regulation: The ER-ERE complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of target genes by the RNA polymerase II complex. This leads to the synthesis of specific proteins that mediate the physiological effects of estrogens.

genomic_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen (this compound or Ethinyl Estradiol) ER Estrogen Receptor (ER) E->ER Binds E_ER Estrogen-ER Complex ER->E_ER Dimer ER Dimer E_ER->Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: The genomic estrogen receptor signaling pathway.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by a subpopulation of ERs located at the cell membrane or within the cytoplasm.

  • Membrane ER Activation: Estrogens bind to membrane-associated ERs (mERs).

  • Signal Transduction Cascade: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways[8]. Ethinyl estradiol has been shown to activate the MAPK pathway[9].

  • Downstream Effects: These signaling cascades can lead to various cellular responses, including cell proliferation, survival, and migration, often within minutes of estrogen exposure. These pathways can also cross-talk with the genomic pathway to modulate gene expression.

non_genomic_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E Estrogen mER Membrane ER (mER) E->mER Binds MAPK MAPK/ERK Pathway mER->MAPK PI3K PI3K/Akt Pathway mER->PI3K Downstream Downstream Effectors MAPK->Downstream PI3K->Downstream Response Rapid Cellular Response Downstream->Response

Caption: The non-genomic estrogen receptor signaling pathway.

Conclusion

This compound and ethinyl estradiol are both highly potent synthetic estrogens. Clinical data suggests that this compound is significantly more potent than ethinyl estradiol on a weight-for-weight basis for certain estrogenic effects. However, ethinyl estradiol exhibits a higher relative binding affinity for the estrogen receptor in in vitro assays. These differences highlight the complex relationship between receptor binding, in vitro potency, and clinical efficacy. The distinct pharmacological profiles, such as the differential effect on prolactin levels, suggest that these two compounds may not be entirely interchangeable and may activate estrogen receptor signaling pathways with subtle but important differences. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the distinct biological activities of this compound and ethinyl estradiol.

References

Validating Moxestrol as a Selective Estrogen Receptor Alpha Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Moxestrol's performance as a selective estrogen receptor alpha (ERα) ligand against other relevant compounds. Experimental data is presented to objectively evaluate its binding affinity and functional activity, supported by detailed methodologies for key assays.

Executive Summary

This compound (also known as RU-2858) is a potent synthetic estrogen that demonstrates a preferential binding affinity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). While not as exquisitely selective as some research compounds like Propylpyrazole triol (PPT), this compound's higher affinity for ERα makes it a valuable tool in endocrinology research. This guide delves into the quantitative data that substantiates its selectivity and compares it with other key ER ligands, including the endogenous hormone 17β-estradiol, the non-selective synthetic estrogen Diethylstilbestrol (DES), the highly ERα-selective agonist PPT, and the ERβ-selective agonist Diarylpropionitrile (DPN).

Data Presentation: Comparative Binding Affinities

The selectivity of a ligand for a particular receptor subtype is a critical parameter in drug development and research. The following table summarizes the binding affinities (Ki in nM) of this compound and other key ligands for both ERα and ERβ. A lower Ki value indicates a higher binding affinity.

CompoundERα Ki (nM)ERβ Ki (nM)Selectivity (ERβ Ki / ERα Ki)Reference
This compound 0.50 2.6 5.2-fold for ERα [1][2]
17β-Estradiol0.120.15~1.25-fold for ERα[1]
Diethylstilbestrol (DES)0.040.05~1.25-fold for ERα
Propylpyrazole triol (PPT)~0.4~164~410-fold for ERα
Diarylpropionitrile (DPN)~35~0.5~70-fold for ERβ

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound, PPT, DPN, Estradiol, and DES for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • [3H]-Estradiol (radioligand)

  • Test compounds (this compound, PPT, DPN, Estradiol, DES)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • A constant concentration of recombinant ERα or ERβ protein and a single concentration of [3H]-Estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with cold assay buffer to remove any non-specifically bound radioactivity.

  • The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay

This functional assay measures the ability of a ligand to activate a receptor and induce the transcription of a reporter gene.

Objective: To assess the functional potency (EC50) of this compound and other ligands in activating ERα-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with:

    • An expression vector for human ERα.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • After an incubation period (e.g., 24 hours), the cells are lysed.

  • The appropriate substrate for the reporter enzyme is added to the cell lysate.

  • The activity of the reporter enzyme (e.g., light emission for luciferase) is measured using a luminometer or spectrophotometer.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MCF-7 Proliferation Assay)

This assay evaluates the effect of a compound on the proliferation of estrogen-sensitive cells.

Objective: To determine the effect of this compound and other ligands on the proliferation of ERα-positive breast cancer cells (MCF-7).

Materials:

  • MCF-7 cells (ERα-positive human breast cancer cell line).

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens).

  • Test compounds.

  • A method for quantifying cell number, such as:

    • Direct cell counting using a hemocytometer and trypan blue exclusion.

    • Colorimetric assays (e.g., MTT, XTT, or SRB assay).

    • Fluorescent DNA-binding dyes (e.g., CyQUANT).

Procedure:

  • MCF-7 cells are seeded in multi-well plates in estrogen-depleted medium.

  • The cells are treated with various concentrations of the test compounds.

  • The plates are incubated for a period of several days (e.g., 5-7 days), with media and compound changes as necessary.

  • At the end of the incubation period, the number of viable cells is determined using the chosen quantification method.

  • The effect of the compound on cell proliferation is expressed as a percentage of the vehicle-treated control.

Mandatory Visualizations

ERα Signaling Pathway

ER_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) ER_alpha_inactive Inactive ERα (bound to HSP90) This compound->ER_alpha_inactive Binding & Activation ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization HSP90 HSP90 ER_alpha_inactive->HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response experimental_workflow start Start: Hypothesis This compound is ERα Selective binding_assay Competitive Binding Assay (Determine Ki for ERα and ERβ) start->binding_assay functional_assay Reporter Gene Assay (Determine EC50 for ERα activation) start->functional_assay cell_based_assay Cell Proliferation Assay (e.g., MCF-7 cells) start->cell_based_assay data_analysis Data Analysis & Comparison (Calculate Selectivity Ratios) binding_assay->data_analysis functional_assay->data_analysis cell_based_assay->data_analysis conclusion Conclusion: Validate ERα Selectivity data_analysis->conclusion ligand_comparison cluster_er_alpha High ERα Affinity This compound This compound Estradiol Estradiol PPT PPT DES DES DPN DPN Estradiol_beta Estradiol

References

Moxestrol's Dichotomous Dance: A Comparative Analysis of its Engagement with Estrogen Receptors Alpha and Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of endocrine research and drug development, the nuanced interactions between synthetic estrogens and their receptors are of paramount importance. This guide provides a detailed comparative analysis of the effects of Moxestrol, a potent synthetic estrogen, on the two primary estrogen receptors, ER alpha (ERα) and ER beta (ERβ). Understanding these differential effects is crucial for researchers and scientists aiming to leverage the therapeutic potential of selective estrogen receptor modulation.

This publication delves into the binding affinities, transactivation capabilities, and downstream signaling pathways initiated by this compound upon its interaction with ERα and ERβ. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes.

Comparative Binding Affinity and Transactivation of this compound

This compound, a synthetic derivative of estradiol, exhibits a distinct binding profile for the two estrogen receptor subtypes. While it is a potent ligand for both receptors, available data suggests a differential affinity, influencing its downstream biological effects. The following table summarizes the available data on the binding affinity and transactivation potential of this compound for ERα and ERβ. It is important to note that while qualitative comparisons are available, precise quantitative values for this compound are not consistently reported across the literature. For a comprehensive understanding, values for the endogenous ligand 17β-estradiol are included as a reference.

LigandReceptorBinding Affinity (Relative Ranking)Dissociation Constant (Kd)IC50EC50
This compound ERα> Estriol[1][2]Data Not AvailableData Not AvailableData Not Available
ERβ> Tamoxifen[2]Data Not AvailableData Not AvailableData Not Available
17β-Estradiol ERαHigh~0.1 nM[2]~1-10 nM~0.01-0.1 nM
ERβHigh~0.4 nM[2]~1-10 nM~0.1-1 nM

Note: The relative binding affinity of this compound is presented in comparison to other known estrogens and SERMs as specific Ki or IC50 values were not available in the reviewed literature.[1][2] The provided Kd, IC50, and EC50 values for 17β-estradiol are approximate ranges compiled from multiple sources and can vary depending on the specific assay conditions.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with ERα and ERβ.

Competitive Binding Assay

This assay is employed to determine the relative binding affinity of a test compound, such as this compound, for estrogen receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]17β-estradiol) to ERα or ERβ.

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • Radiolabeled ligand: [³H]17β-estradiol.

  • Unlabeled this compound and 17β-estradiol (for standard curve).

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Hydroxylapatite slurry.

  • Scintillation fluid and scintillation counter.

Procedure:

  • A constant amount of purified ERα or ERβ protein is incubated with a fixed concentration of [³H]17β-estradiol.

  • Increasing concentrations of unlabeled this compound are added to the incubation mixtures.

  • The reactions are incubated to allow for competitive binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the free radioligand using a hydroxylapatite slurry, which binds the receptor-ligand complex.

  • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the this compound concentration.

  • The IC50 value, the concentration of this compound that displaces 50% of the radiolabeled ligand, is determined from the curve.

G Competitive Binding Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_detection Detection & Analysis ER ERα or ERβ Protein Incubation Incubate ER, [³H]E2, and this compound ER->Incubation Radio_E2 [³H]17β-Estradiol Radio_E2->Incubation This compound Unlabeled this compound (Serial Dilutions) This compound->Incubation HAP_addition Add Hydroxylapatite (HAP) Slurry Incubation->HAP_addition Centrifugation Centrifuge to Pellet ER-Ligand-HAP Complex HAP_addition->Centrifugation Wash Wash Pellet Centrifugation->Wash Scintillation Add Scintillation Fluid to Pellet Wash->Scintillation Counting Quantify Radioactivity Scintillation->Counting Analysis Generate Competition Curve and Determine IC50 Counting->Analysis

Competitive Binding Assay Workflow
Luciferase Reporter Gene Assay

This cell-based assay is used to measure the ability of a ligand to activate gene expression through an estrogen receptor.

Objective: To determine the concentration of this compound that elicits a half-maximal transcriptional response (EC50) mediated by ERα or ERβ.

Materials:

  • Mammalian cell line lacking endogenous ERs (e.g., HEK293, CHO-K1).

  • Expression plasmids for human ERα or ERβ.

  • Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., pERE-Luc).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound and 17β-estradiol.

  • Luciferase assay reagent and luminometer.

Procedure:

  • Cells are co-transfected with an expression plasmid for either ERα or ERβ and the ERE-luciferase reporter plasmid.

  • After transfection, cells are treated with various concentrations of this compound or 17β-estradiol (as a positive control).

  • Cells are incubated to allow for receptor activation, binding to the ERE, and subsequent expression of the luciferase reporter gene.

  • Cells are lysed, and the luciferase assay reagent is added to the cell lysate.

  • The luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

  • A dose-response curve is generated by plotting the luminescence intensity against the logarithm of the this compound concentration.

  • The EC50 value is determined from the curve.

Downstream Signaling Pathways

Upon ligand binding, ERα and ERβ can modulate gene expression through both classical and non-classical signaling pathways. While specific downstream effects of this compound are not extensively detailed in the literature, the general pathways activated by estrogens through these receptors provide a framework for understanding its potential actions.

Classical (Genomic) Pathway:

  • ERE-Dependent Signaling: Ligand-activated ERα or ERβ forms a dimer, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors leads to the regulation of gene transcription. Genes like pS2 (TFF1) and GREB1 are well-known ERE-containing genes regulated by estrogens.[3][4] The specific regulation of these genes by this compound via ERα and ERβ warrants further investigation.

Non-Classical (Non-Genomic) Pathways:

  • Membrane-Initiated Signaling: A subpopulation of ERα and ERβ is localized to the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6] These pathways can, in turn, influence cell proliferation, survival, and other cellular processes. The differential ability of this compound to activate these pathways through membrane ERα and ERβ is an area for future research.

G Estrogen Receptor Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa_cyto ERα This compound->ERa_cyto ERb_cyto ERβ This compound->ERb_cyto mERa Membrane ERα This compound->mERa mERb Membrane ERβ This compound->mERb ERa_nuc ERα Dimer ERa_cyto->ERa_nuc ERb_nuc ERβ Dimer ERb_cyto->ERb_nuc MAPK MAPK Pathway mERa->MAPK Activation PI3K_Akt PI3K/Akt Pathway mERa->PI3K_Akt Activation mERb->MAPK Activation mERb->PI3K_Akt Activation ERE Estrogen Response Element (ERE) ERa_nuc->ERE ERb_nuc->ERE Gene_Expression Target Gene Expression (e.g., pS2, GREB1) ERE->Gene_Expression Regulation

Estrogen Receptor Signaling Pathways

Conclusion

This compound demonstrates a complex interaction with both ERα and ERβ. The available data suggests it is a potent estrogen, though a comprehensive quantitative comparison of its binding and transactivation potencies for the two receptor subtypes is still needed. The differential activation of downstream signaling pathways by this compound through ERα and ERβ likely contributes to its specific physiological effects. Further research is required to fully elucidate the subtype-selective actions of this compound, which will be critical for its potential application in targeted therapies. This guide serves as a foundational resource for researchers in the field, highlighting both what is known and the critical knowledge gaps that remain to be addressed.

References

Moxestrol's Receptor Selectivity: A Comparative Guide to its Cross-Reactivity with Steroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of moxestrol, a potent synthetic estrogen, across various steroid hormone receptors. Understanding the cross-reactivity of synthetic steroids is paramount in drug development to predict potential off-target effects and to refine the design of more selective compounds. Here, we present quantitative data on this compound's binding to the estrogen, androgen, progesterone, glucocorticoid, and mineralocorticoid receptors, alongside a selection of other natural and synthetic steroids for comparative analysis. Detailed experimental methodologies for assessing receptor binding are also provided to support the interpretation of the presented data.

Comparative Binding Affinity of Steroid Hormones

The following table summarizes the relative binding affinities (RBA) of this compound and other representative steroids for the five major classes of steroid hormone receptors. The RBA is expressed as a percentage relative to the binding of a high-affinity radiolabeled ligand for each respective receptor.

SteroidEstrogen Receptor (ER)Androgen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound 118 [1]<0.1 [1]0.8 [1]3.2 [1]<0.1 [1]
Estradiol1007.9[1]2.6[1]0.6[1]0.13[1]
Testosterone<1100<1<1<1
Progesterone<0.1<1100310
Dexamethasone<0.1<1<110011
Aldosterone<0.1<10.32100

Note: RBA values are compiled from various sources and experimental conditions may vary. The reference ligand (100%) for each receptor is as follows: ER, Estradiol; AR, Testosterone; PR, Progesterone; GR, Dexamethasone; MR, Aldosterone.

Experimental Protocols: Assessing Steroid Receptor Cross-Reactivity

The determination of steroid hormone receptor binding affinity is typically conducted using in vitro competitive binding assays. This method quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Key Experimental Method: Competitive Radioligand Binding Assay

1. Preparation of Receptor Source:

  • Tissue Homogenates: Target tissues rich in the receptor of interest (e.g., rat uterus for estrogen and progesterone receptors, rat prostate for androgen receptors) are homogenized in a suitable buffer (e.g., Tris-EDTA buffer).

  • Cell Lysates: Cultured cells expressing the target receptor are harvested and lysed to release intracellular components.

  • Recombinant Receptors: Purified recombinant human steroid hormone receptors expressed in systems like E. coli or insect cells can also be utilized.

2. Cytosol Preparation:

  • The tissue homogenate or cell lysate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet cellular debris and organelles.

  • The resulting supernatant, known as the cytosol, contains the soluble steroid hormone receptors and is used for the binding assay.

3. Competitive Binding Incubation:

  • A constant concentration of the radiolabeled steroid (e.g., [³H]estradiol for ER, [³H]R1881 for AR, [³H]ORG 2058 for PR, [³H]dexamethasone for GR, [³H]aldosterone for MR) is incubated with the receptor preparation.

  • A range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound) is added to the incubation mixture.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess (e.g., 100-fold) of the corresponding non-radiolabeled steroid.

4. Separation of Bound and Free Ligand:

  • After incubation to equilibrium, the receptor-bound radioligand must be separated from the free (unbound) radioligand. A common method is the use of dextran-coated charcoal. The charcoal adsorbs the free steroid, while the larger receptor-ligand complexes remain in the supernatant after a brief centrifugation.

5. Quantification and Data Analysis:

  • The radioactivity in the supernatant (representing the bound fraction) is measured using a liquid scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 (Inhibitory Concentration 50%).

  • The Relative Binding Affinity (RBA) is then calculated using the following formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100

Visualizing Steroid Hormone Action and Experimental Design

To further elucidate the mechanisms and methodologies discussed, the following diagrams illustrate a typical steroid hormone signaling pathway and the workflow of a competitive binding assay.

SteroidHormoneSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S Steroid (e.g., this compound) R Receptor S->R Binding SR_complex Steroid-Receptor Complex R->SR_complex HSP Heat Shock Proteins SR_dimer Dimerized Complex SR_complex->SR_dimer Dimerization & Nuclear Translocation R_HSP Receptor-HSP Complex R_HSP->R HSP Dissociation HRE Hormone Response Element SR_dimer->HRE Binding Gene Target Gene HRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation S_out Steroid (extracellular) S_out->S Diffusion

Caption: Steroid hormone signaling pathway.

CompetitiveBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor Receptor Source (e.g., Uterine Cytosol) Incubate Incubate Receptor, Radioligand, and Varying Competitor Conc. Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]Estradiol) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubate Charcoal Add Dextran-Coated Charcoal Incubate->Charcoal Centrifuge Centrifuge Charcoal->Centrifuge Supernatant Collect Supernatant (Bound Fraction) Centrifuge->Supernatant Count Scintillation Counting Supernatant->Count Plot Plot % Binding vs. [Competitor] Count->Plot Calculate Calculate IC50 and RBA Plot->Calculate

Caption: Competitive binding assay workflow.

References

Head-to-head comparison of Moxestrol and tamoxifen in breast cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Moxestrol and Tamoxifen, two compounds that interact with the estrogen receptor (ER) but elicit profoundly different responses in breast cancer cells. While Tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, this compound is a potent estrogen agonist. This document outlines their mechanisms of action, effects on cell signaling, and impact on cell fate, supported by experimental data.

Executive Summary

This compound, a potent synthetic estrogen, and Tamoxifen, a selective estrogen receptor modulator (SERM), represent two distinct classes of compounds that interact with the estrogen receptor. Their opposing effects on ER-positive breast cancer cells are critical to understand for research and therapeutic development. This compound acts as a powerful agonist, promoting the proliferation of ER-positive breast cancer cells. In stark contrast, Tamoxifen acts as an antagonist in breast tissue, inhibiting cell growth and inducing apoptosis. This guide synthesizes the available data to provide a clear comparison of their performance in in vitro breast cancer models.

Data Presentation

The following tables summarize the key characteristics and effects of this compound and Tamoxifen on ER-positive breast cancer cells, primarily focusing on the MCF-7 cell line.

Table 1: Comparative Profile of this compound and Tamoxifen

FeatureThis compoundTamoxifen
Compound Type Synthetic Estrogen (Agonist)Selective Estrogen Receptor Modulator (SERM)
Primary Mechanism of Action in Breast Tissue Binds to and activates the Estrogen Receptor (ERα)Competitively binds to ERα, blocking estrogen-mediated activation[1]
Effect on ER-Positive Breast Cancer Cell Growth Stimulates proliferationInhibits proliferation[2]
Apoptosis Induction Not reported to induce apoptosis; expected to be anti-apoptoticInduces apoptosis[1][3][4][5]

Table 2: Quantitative Comparison of Effects on MCF-7 Breast Cancer Cells

ParameterThis compoundTamoxifen
Estrogen Receptor α (ERα) Binding Affinity (Relative to Estradiol) ~500% (significantly higher)2.5-100 times lower than its active metabolite, 4-hydroxytamoxifen
IC50 (Cell Viability) Data not available (Expected to be a growth promoter)4.506 µg/mL to 250 µM (Varies by study)[3][6][7][8][9]
Effect on Bcl-2 (Anti-apoptotic protein) Expected to increase expressionDownregulates expression[1][3][4]
Effect on Bax (Pro-apoptotic protein) Expected to decrease expressionInconsistent effects reported; some studies show upregulation, others no change[1][4]

Signaling Pathways and Mechanisms of Action

This compound and Tamoxifen exert their effects through the estrogen receptor, but their downstream signaling consequences are diametrically opposed.

This compound: A Potent Estrogen Receptor Agonist

This compound is a high-affinity ligand for the estrogen receptor. Upon binding, it induces a conformational change in the ER that promotes the recruitment of co-activator proteins. This complex then binds to estrogen response elements (EREs) in the DNA, initiating the transcription of genes that drive cell proliferation and survival.

moxestrol_pathway This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds and Activates Coactivators Co-activators ER->Coactivators Recruits ERE Estrogen Response Element (ERE) ER->ERE Binds to Coactivators->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation and Survival GeneTranscription->CellProliferation Leads to

This compound Signaling Pathway
Tamoxifen: A Selective Estrogen Receptor Modulator

Tamoxifen also binds to the estrogen receptor, but it induces a different conformational change. This altered structure facilitates the recruitment of co-repressor proteins instead of co-activators. The Tamoxifen-ER-co-repressor complex binds to EREs and inhibits the transcription of estrogen-dependent genes, leading to cell cycle arrest and apoptosis.[1]

tamoxifen_pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ERα) Tamoxifen->ER Binds and Blocks Corepressors Co-repressors ER->Corepressors Recruits ERE Estrogen Response Element (ERE) ER->ERE Binds to Corepressors->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Inhibits CellCycleArrest Cell Cycle Arrest and Apoptosis GeneTranscription->CellCycleArrest Leads to

Tamoxifen Signaling Pathway

Experimental Protocols

The following are summaries of standard protocols used to assess the effects of compounds like this compound and Tamoxifen on breast cancer cells.

Cell Culture: MCF-7 Cells

MCF-7, an ER-positive human breast adenocarcinoma cell line, is a common model for studying endocrine therapies.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture vessel.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_workflow start Seed MCF-7 cells in 96-well plates treat Treat with varying concentrations of This compound or Tamoxifen start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read

MTT Assay Workflow
Apoptosis Assay: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: MCF-7 cells are cultured and treated with the test compounds.

  • Staining: Cells are harvested and washed, then resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

apoptosis_workflow start Culture and treat MCF-7 cells harvest Harvest and wash cells start->harvest stain Resuspend in binding buffer with Annexin V and Propidium Iodide harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Apoptosis Assay Workflow

Conclusion

The comparison between this compound and Tamoxifen in the context of breast cancer cells is a study in contrasts. This compound, as a potent estrogen agonist, is a valuable tool for studying estrogen receptor function and is not a candidate for breast cancer therapy due to its proliferative effects. Tamoxifen, through its antagonistic action on the estrogen receptor in breast tissue, remains a critical and effective therapeutic agent for ER-positive breast cancer, demonstrably inhibiting cell growth and inducing apoptosis. The distinct mechanisms and cellular outcomes of these two compounds underscore the importance of understanding the nuanced pharmacology of estrogen receptor ligands in the development of targeted cancer therapies. Further research to elucidate the precise molecular switches that determine agonist versus antagonist activity at the estrogen receptor will continue to be a vital area of investigation.

References

An In Vivo Comparative Guide: Moxestrol and Fulvestrant in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo activities of Moxestrol and Fulvestrant. While both compounds interact with the estrogen receptor (ER), their mechanisms of action and resulting physiological effects are diametrically opposed. This guide synthesizes available preclinical data to illuminate their distinct profiles.

This compound, a potent synthetic estrogen, is recognized for its strong agonistic effects on the estrogen receptor.[1] In contrast, Fulvestrant is a selective estrogen receptor degrader (SERD) that acts as a pure antiestrogen, completely lacking any known agonist activity.[2][3] Fulvestrant functions by binding to the estrogen receptor, inducing a conformational change that leads to the receptor's degradation.[2][3] This guide will delve into the specifics of their in vivo performance, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Ligands

The fundamental difference between this compound and Fulvestrant lies in their interaction with the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.

This compound acts as a powerful agonist . Upon binding to ERα, it mimics the effects of estradiol, inducing a conformational change in the receptor that promotes its dimerization and subsequent translocation to the nucleus. This complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that drive cell proliferation and tumor growth.[1]

Fulvestrant , on the other hand, is a pure antagonist and a selective estrogen receptor degrader (SERD) .[2][3] Its binding to the ER not only blocks the receptor's activity but also leads to its accelerated degradation.[2] This dual mechanism of action—inhibiting receptor dimerization and nuclear translocation while also reducing the overall cellular levels of ERα—results in a comprehensive blockade of estrogen signaling pathways.[3][4]

Moxestrol_vs_Fulvestrant_MoA cluster_this compound This compound (Agonist) cluster_fulvestrant Fulvestrant (Antagonist/SERD) This compound This compound ER_M Estrogen Receptor (ER) This compound->ER_M Binds Dimerization_M Dimerization & Nuclear Translocation ER_M->Dimerization_M Activates ERE_M ERE Binding Dimerization_M->ERE_M Gene_Transcription_M Gene Transcription (Proliferation) ERE_M->Gene_Transcription_M Fulvestrant Fulvestrant ER_F Estrogen Receptor (ER) Fulvestrant->ER_F Binds Block_Dimerization Inhibits Dimerization & Nuclear Translocation ER_F->Block_Dimerization Blocks ER_Degradation Promotes ER Degradation ER_F->ER_Degradation Induces No_Transcription No Gene Transcription Block_Dimerization->No_Transcription

Figure 1: Opposing Mechanisms of Action.

Quantitative Data Summary

Table 1: In Vivo Pharmacodynamic & Pharmacokinetic Profile
ParameterThis compoundFulvestrant
Primary In Vivo Effect Potent estrogenic (agonist) effects[1]Pure anti-estrogenic (antagonist) effects, tumor growth inhibition[4][5]
Bioavailability 33% (oral)[1]Not applicable (intramuscular injection)[4]
Plasma Protein Binding Minimal[1]High
Metabolism Liver[1]Liver
Elimination Half-life 8.2 hours[1]Approximately 40 days[6]
Administration Route Oral[1]Intramuscular[4]
Table 2: In Vivo Efficacy in Breast Cancer Models (Fulvestrant)
ModelTreatmentOutcome
Xenograft Tumor ModelsFulvestrantSuperior antitumor activity compared to tamoxifen[5]
Tamoxifen-Resistant XenograftFulvestrant (25 mg/kg)Antitumor efficacy comparable to a 200 mg/kg dose[7]
Endocrine-Resistant, ESR1 Mutant ModelsFulvestrantBlocks tumor growth[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for evaluating the activity of compounds like Fulvestrant in preclinical breast cancer models.

Xenograft Tumor Model for Efficacy Studies

A standard experimental workflow to assess the in vivo efficacy of an anti-estrogenic compound like Fulvestrant in a breast cancer model is outlined below.

Xenograft_Workflow start Start cell_culture ER+ Breast Cancer Cell Culture (e.g., MCF-7) start->cell_culture injection Subcutaneous Injection of Cells into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (e.g., Fulvestrant vs. Vehicle) tumor_growth->treatment measurement Regular Measurement of Tumor Volume and Body Weight treatment->measurement endpoint Endpoint: Tumor Growth Inhibition Analysis measurement->endpoint end End endpoint->end

Figure 2: Typical Xenograft Study Workflow.

1. Cell Culture:

  • Estrogen receptor-positive (ER+) human breast cancer cell lines (e.g., MCF-7) are cultured under standard conditions.

2. Animal Model:

  • Female immunodeficient mice (e.g., BALB/c nude) are utilized to prevent rejection of human tumor cells.[8]

  • Animals are typically ovariectomized to remove endogenous estrogen production, and supplemented with a consistent low level of estradiol to support the growth of estrogen-dependent tumors.

3. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

5. Treatment Administration:

  • Once tumors reach the desired size, animals are randomized into treatment and control groups.

  • Fulvestrant is typically administered via intramuscular injection at specified doses and schedules. The vehicle used for the control group should be identical to that of the treatment group.

6. Efficacy Evaluation:

  • Tumor volumes and animal body weights are measured regularly (e.g., twice weekly).

  • The primary endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the vehicle-treated control group.

7. Pharmacodynamic Assessment (Optional):

  • At the end of the study, tumors can be excised and analyzed for biomarkers, such as the levels of ERα protein, to confirm the drug's mechanism of action (i.e., receptor degradation).

Conclusion

In the context of estrogen receptor-positive breast cancer, this compound and Fulvestrant represent opposing pharmacological strategies. This compound, as a potent estrogen agonist, is not a therapeutic agent for this disease and would be expected to promote tumor growth. Conversely, Fulvestrant is a clinically effective anti-cancer agent that achieves its therapeutic effect by potently antagonizing and degrading the estrogen receptor, thereby inhibiting the growth of hormone-sensitive breast cancers. The preclinical in vivo data for Fulvestrant consistently demonstrates its robust anti-tumor activity in relevant breast cancer models. For researchers in drug development, understanding these distinct and opposing in vivo activities is paramount when designing and interpreting studies targeting the estrogen receptor.

References

Validating Moxestrol's Specificity in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Moxestrol's binding specificity against other estrogens and steroid hormones. It includes detailed experimental protocols for validating ligand specificity in complex biological samples and offers strategies to mitigate common assay interferences.

Executive Summary

This compound (also known as R2858) is a potent synthetic estrogen that exhibits a high binding affinity for the estrogen receptors alpha (ERα) and beta (ERβ). Its utility in research and potential therapeutic applications hinges on its specificity for these receptors, particularly within the complex milieu of biological samples where off-target binding can lead to erroneous results and unforeseen physiological effects. This guide outlines the methodologies to rigorously validate this compound's specificity and compares its binding profile to other relevant steroid hormones.

Data Presentation: Comparative Binding Affinities

The specificity of a ligand is quantitatively assessed by comparing its binding affinity for its intended target versus its affinity for other potential binding partners. The following tables summarize the relative binding affinities (RBAs) of this compound and other steroid hormones for the estrogen receptors, as well as their cross-reactivity with other steroid hormone receptors.

Table 1: Relative Binding Affinity of Estrogens for Estrogen Receptors (ERα and ERβ)

CompoundERα RBA (%)ERβ RBA (%)Notes
17β-Estradiol100100Endogenous estrogen, reference compound.
This compound ~90 ~80 High affinity for both ERα and ERβ.
Ethinylestradiol100-112100-120Potent synthetic estrogen.
Diethylstilbestrol (DES)>100>100Potent non-steroidal synthetic estrogen.
Estrone11-3510-30Weaker endogenous estrogen.
Estriol10-1520-30Weaker endogenous estrogen.

Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-Estradiol (set at 100%). Data is compiled from various sources and may vary based on assay conditions.

Table 2: Cross-Reactivity of this compound with Other Steroid Hormone Receptors

ReceptorThis compound RBA (%)Progesterone RBA (%)Testosterone RBA (%)Dexamethasone RBA (%)Aldosterone RBA (%)
Progesterone Receptor (PR)<0.1100<1<1<1
Androgen Receptor (AR)0.8<1100<1<1
Glucocorticoid Receptor (GR)3.2<1<1100<1
Mineralocorticoid Receptor (MR)<0.1<1<1<1100

Relative Binding Affinity (RBA) is expressed as a percentage relative to the cognate ligand for each receptor (Progesterone for PR, Testosterone for AR, Dexamethasone for GR, and Aldosterone for MR), each set at 100%.[1]

The data clearly indicates that this compound possesses a high and specific affinity for both ERα and ERβ, with minimal cross-reactivity for other major steroid hormone receptors. This high degree of specificity is a crucial attribute for its use as a research tool and a potential therapeutic agent.

Experimental Protocols

Validating the specificity of this compound in complex biological samples requires robust and well-controlled experimental designs. The following are detailed methodologies for key experiments.

Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptor Specificity

This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

  • Radioligand: [³H]-17β-Estradiol

  • Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ

  • Assay Buffer: Tris-EDTA-Dithiothreitol (TED) buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, pH 7.4)

  • Test Compounds: this compound, 17β-Estradiol (unlabeled), other steroid hormones (progesterone, testosterone, cortisol, aldosterone)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Preparation of Receptor: Homogenize rat uteri in ice-cold TED buffer. Centrifuge the homogenate and collect the supernatant (cytosol), which contains the estrogen receptors. Determine the protein concentration of the cytosol.

  • Assay Setup: In a 96-well plate, add a constant concentration of [³H]-17β-Estradiol and a fixed amount of receptor preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound or other steroids) to the wells. Include wells with only the radioligand and receptor (total binding) and wells with an excess of unlabeled 17β-Estradiol to determine non-specific binding.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Mitigating Matrix Effects in Ligand Binding Assays

Complex biological samples such as plasma or tissue homogenates contain numerous substances that can interfere with ligand-binding assays, a phenomenon known as the "matrix effect."

Method: Post-Extraction Spike Method

This method helps to quantify the degree of ion suppression or enhancement caused by the sample matrix.

Procedure:

  • Sample Preparation:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., assay buffer) at a known concentration.

    • Set B (Pre-Spiked Matrix): Spike a known amount of this compound into a blank biological matrix (e.g., plasma from an untreated animal) and then perform the extraction procedure.

    • Set C (Post-Extraction Spiked Matrix): Perform the extraction procedure on a blank biological matrix. Spike the extracted matrix with the same known amount of this compound as in Set B.

  • Analysis: Analyze all three sets of samples using the chosen analytical method (e.g., LC-MS/MS).

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100

    • A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

  • Calculation of Recovery:

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) x 100

Strategies for Mitigation:

  • Sample Dilution: Diluting the biological sample can reduce the concentration of interfering substances.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate the analyte of interest and remove matrix components.

  • Liquid-Liquid Extraction (LLE): Use immiscible solvents to partition the analyte away from interfering substances.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound can help to compensate for matrix effects during analysis by mass spectrometry.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

// Relationships this compound -> ER [label="Binds", color="#202124", fontcolor="#202124"]; ER_HSP -> ER [label="Dissociation", style=dashed, color="#202124", fontcolor="#202124"]; HSP -> ER_HSP [style=invis]; ER -> Dimerized_ER [label="Dimerization", color="#202124", fontcolor="#202124"]; Dimerized_ER -> ERE [label="Binds", color="#202124", fontcolor="#202124"]; ERE -> Gene [label="Regulates Transcription", color="#202124", fontcolor="#202124"]; Gene -> mRNA [label="Transcription", color="#202124", fontcolor="#202124"]; mRNA -> Protein [label="Translation", color="#202124", fontcolor="#202124"]; Protein -> {rank=same; this compound; ER} [style=invis];

// Initial state {rank=same; ER; HSP} -> ER_HSP [style=invis]; } end_dot Caption: this compound binding to the estrogen receptor.

Experimental Workflow for Competitive Binding Assay

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Components [label="Add Radioligand, Receptor,\nand Competitor to Plate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate to Reach Equilibrium", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter to Separate Bound\nand Free Ligand", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Filters", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Count [label="Measure Radioactivity", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data (IC50, Ki)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Determine Specificity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Add_Components [color="#202124"]; Add_Components -> Incubate [color="#202124"]; Incubate -> Filter [color="#202124"]; Filter -> Wash [color="#202124"]; Wash -> Count [color="#202124"]; Count -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } end_dot Caption: Workflow for a competitive binding assay.

Logical Relationship for Mitigating Matrix Effects

// Nodes Problem [label="Inaccurate Results in\nComplex Biological Sample", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypothesis [label="Hypothesis:\nMatrix Effect Interference", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Experiment [label="Perform Post-Extraction\nSpike Experiment", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate Matrix Effect\nand Recovery", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="Is Matrix Effect\nSignificant?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitigation [label="Implement Mitigation Strategy:\n- Sample Dilution\n- SPE/LLE\n- Isotope-Labeled IS", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Validation [label="Re-validate Assay", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Success [label="Accurate Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Effect [label="Proceed with Original Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Hypothesis [color="#202124"]; Hypothesis -> Experiment [color="#202124"]; Experiment -> Analysis [color="#202124"]; Analysis -> Decision [color="#202124"]; Decision -> Mitigation [label="Yes", color="#202124", fontcolor="#202124"]; Decision -> No_Effect [label="No", color="#202124", fontcolor="#202124"]; Mitigation -> Validation [color="#202124"]; Validation -> Success [color="#202124"]; } end_dot Caption: Decision tree for addressing matrix effects.

References

A Comparative Benchmarking Guide to Moxestrol and Other Commercial ER Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Moxestrol, a high-affinity estrogen receptor (ER) radioligand, with other commercially available radiolabeled compounds used in ER-related research. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to aid in the selection of the most suitable radioligand for your research needs.

Data Presentation: A Comparative Analysis of ER Radioligands

The selection of an appropriate ER radioligand is critical for the success of receptor binding assays, in vivo imaging studies, and drug screening campaigns. The following table summarizes the key performance characteristics of this compound and other widely used ER radioligands.

RadioligandReceptor SubtypeBinding Affinity (Kd/IC50/RBA)Selectivity (ERα vs. ERβ)Specific Activity (Ci/mmol)
This compound ERαRBA: 35-43% of Estradiol[1]ERα selective[1]77-90[2]
ERβRBA: 5-20% of Estradiol[1]
[³H]-17β-Estradiol ERαKd: ~0.1 nM[3]Non-selectiveVaries by supplier
ERβKd: ~0.4 nM[3]
[¹⁸F]-FES ERαKd: 0.13 ± 0.02 nM[4]ERα selective[5]3500 ± 1500[5]
ERβLower affinity than ERα[5]
[³H]-Tamoxifen ERαRBA: 3% of Estradiol[1]Non-selective[6]Varies by supplier
ERβRBA: 3.33% of Estradiol[1]
[³H]-Fulvestrant (ICI 182,780) ERαRBA: 89% of Estradiol[7]Non-selective[8]Varies by supplier
ERβSimilar affinity to ERα[8]

Note: Binding affinities are presented as reported in the literature (Kd, IC50, or Relative Binding Affinity - RBA). Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols: Competitive Radioligand Binding Assay

The following protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound for estrogen receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the estrogen receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Estrogen Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.

  • Radioligand: [³H]-17β-Estradiol or another suitable radioligand with high affinity and specific activity.

  • Test Compound: Unlabeled compound of interest (e.g., this compound).

  • Assay Buffer: Tris-HCl buffer with additives to minimize non-specific binding.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass fiber filters and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radioligand in assay buffer.

  • Incubation: In assay tubes, combine the estrogen receptor preparation, the fixed concentration of radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor.

Caption: Classical Estrogen Receptor Signaling Pathway.

Competitive Radioligand Binding Assay Workflow

The diagram below outlines the key steps in a competitive radioligand binding assay.

CompetitiveBindingAssay Start Start: Prepare Reagents Incubation Incubation: ER + Radioligand + Competitor Start->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Washing Washing to Remove Non-specific Binding Separation->Washing Quantification Quantification of Bound Radioligand (Scintillation Counting) Washing->Quantification Analysis Data Analysis: Plot % Binding vs. [Competitor] Quantification->Analysis Result Result: Determine IC50 Analysis->Result

Caption: Workflow of a Competitive Binding Assay.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Moxestrol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Moxestrol, a potent synthetic estrogen, is a critical component of laboratory safety and environmental responsibility. As a researcher, scientist, or drug development professional, understanding and implementing the correct disposal procedures is paramount to prevent hormonal contamination of ecosystems and ensure a safe working environment. This compound and other endocrine-disrupting compounds (EDCs) can have significant adverse effects on aquatic life and potentially re-enter the human food chain if not handled and disposed of correctly.[1][2]

Guiding Principles for this compound Disposal

The disposal of this compound, like other potent hormonal compounds, should always be managed as hazardous waste. It is crucial to adhere to your institution's specific Environmental Health and Safety (EH&S) policies, as well as local, state, and federal regulations. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[3]

Step-by-Step Disposal Procedures

The following procedures provide a comprehensive guide for the safe disposal of this compound and associated waste materials in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This includes:

  • Two pairs of chemotherapy-grade gloves.[3]

  • A protective gown.[3]

  • Eye and face protection (safety glasses or a face shield).[3]

  • If there is a risk of generating aerosols, a respirator should be used.[3]

2. Segregation of Waste: Proper segregation at the point of generation is the first and most critical step in waste management. All items that have come into contact with this compound must be considered contaminated and segregated into designated, clearly labeled hazardous waste containers.[3]

  • Non-Sharps Waste: Items such as contaminated gloves, absorbent pads, and disposable lab coats should be placed in a designated "Trace Chemotherapy Waste" bag or container, which is often yellow.[3]

  • Sharps Waste: Needles, syringes, and other contaminated sharp objects should be placed in a designated sharps container for hazardous waste. Do not recap needles.[3]

  • Bulk Waste: This category includes unused or expired this compound, partially filled vials, and materials used to clean up significant spills. This waste is considered hazardous chemical waste and must be disposed of in a specifically designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[3][4]

3. Decontamination of Work Surfaces: After handling this compound, thoroughly decontaminate all work surfaces. Use a suitable decontamination solution, such as a detergent solution followed by water, or a bleach solution where appropriate and compatible with the surface material. All cleaning materials used in this process are also considered hazardous waste and must be disposed of accordingly.[3]

4. Disposal of Liquid Waste: Liquid waste containing this compound, such as from cell culture media, should be collected in a leak-proof, tightly sealed container labeled as hazardous waste.[3] Chemical treatment to degrade the estrogenic compounds may be a viable option before final disposal, in accordance with institutional protocols.

5. Final Disposal: All segregated and properly labeled this compound waste must be collected by your institution's hazardous waste management service for final disposal. The most common and effective method for the destruction of hormonal compounds is high-temperature incineration.[5][6]

Quantitative Data on Estrogen Disposal Methods

Disposal/Treatment MethodTypical Removal Efficiency for Estrogenic CompoundsKey ParametersNotes
Incineration >99.99%High temperatureThe preferred method for complete destruction of hormonal waste.
UV Oxidation Up to 99%UV dose, oxidant concentration (e.g., H₂O₂)Effective for liquid waste, leading to mineralization of organic compounds.[7]
Reverse Osmosis Up to 99%Pressure, pH, temperature, contaminant concentrationA physical separation method effective for removing hormones from aqueous solutions.[8]
Adsorption (Activated Carbon) VariableContact time, adsorbent dose, pHA common method for removing steroid hormones from liquid waste streams.[8]
Ultrasound VariableFrequency (20-60 kHz), power (60-110 W), exposure time (10-120 min)A promising approach for degrading steroid hormones in wastewater.[8][9]

Experimental Protocols for Estrogen Degradation

For laboratories equipped to treat their liquid hormonal waste, advanced oxidation processes are a viable option. Below is a generalized protocol for the degradation of estrogenic compounds using UV/H₂O₂ treatment.

Objective: To degrade estrogenic compounds in an aqueous solution.

Materials:

  • Aqueous waste containing the estrogenic compound.

  • Hydrogen peroxide (H₂O₂).

  • UV photoreactor.

  • Appropriate analytical equipment to measure the concentration of the estrogenic compound (e.g., HPLC-MS/MS).

Methodology:

  • Characterize the initial concentration of the estrogenic compound in the waste solution.

  • Adjust the pH of the solution if necessary, as pH can influence the degradation rate. A pH range of 3-10 is often cited in the literature.[8]

  • Add a predetermined concentration of H₂O₂ to the solution. The optimal concentration will depend on the initial concentration of the contaminant and the aqueous matrix.[8]

  • Place the solution in the UV photoreactor and expose it to UV radiation for a specified period.

  • Take samples at regular intervals to monitor the degradation of the estrogenic compound using the chosen analytical method.

  • Continue the UV exposure until the concentration of the estrogenic compound is below the target level or no longer detectable.

  • Dispose of the treated solution in accordance with institutional and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

MoxestrolDisposalWorkflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate waste_type Identify Waste Type segregate->waste_type non_sharps Non-Sharps Contaminated Waste (Gloves, Pads, etc.) waste_type->non_sharps Non-Sharps sharps Contaminated Sharps (Needles, Syringes) waste_type->sharps Sharps bulk Bulk Waste (Unused this compound, Vials) waste_type->bulk Bulk trace_container Place in Labeled 'Trace Chemotherapy Waste' Container non_sharps->trace_container sharps_container Place in Labeled Hazardous Sharps Container sharps->sharps_container rcra_container Place in Labeled 'RCRA Hazardous Waste' Container bulk->rcra_container decontaminate Decontaminate Work Surfaces & Dispose of Cleaning Materials as Hazardous Waste trace_container->decontaminate sharps_container->decontaminate rcra_container->decontaminate collection Arrange for Collection by Institutional Hazardous Waste Service decontaminate->collection end End: Final Disposal (Incineration) collection->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Moxestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Moxestrol, a potent synthetic estrogen. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for handling highly potent pharmaceutical compounds and other synthetic estrogens. It is imperative to supplement this guidance with your institution's specific safety protocols.

I. Personal Protective Equipment (PPE) and Engineering Controls

Due to its high potency, this compound must be handled with stringent controls to prevent personnel exposure. The primary methods of control are engineering controls, supplemented by a comprehensive PPE regimen.

Engineering Controls:

  • Primary Containment: All handling of powdered or volatile forms of this compound should occur within a containment ventilated enclosure (CVE), such as a powder containment hood or a Class II biological safety cabinet, to minimize airborne particles.[1] For sterile preparations, a compounding aseptic containment isolator (CACI) is recommended.

  • Ventilation: Laboratory spaces where this compound is handled should be under negative pressure to prevent the escape of contaminants.[1] Exhaust air should be HEPA-filtered.[1]

  • Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) for reconstitution and transfer of solutions to minimize the generation of aerosols and spills.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contaminated.
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate material resistant to chemotherapy drugs.Protects the body from contact with spills or airborne particles. Cloth lab coats are not permissible as they can absorb the compound.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects the eyes from splashes and airborne particles.
Face Protection A face shield should be worn in conjunction with goggles when there is a risk of splashes.Provides a full-face barrier.
Respiratory Protection For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is required. For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary.Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers rated for hazardous drug handling.Prevents the tracking of contaminants out of the work area.

II. Operational Plan for Handling this compound

A step-by-step approach ensures that safety is maintained throughout the handling process.

A. Preparation and Compounding:

  • Pre-Planning: Before handling this compound, ensure all necessary PPE, engineering controls, and spill cleanup materials are readily available.

  • Gowning: Don all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, head/hair covers, mask, and eye protection).

  • Work Surface Preparation: Prepare the work surface within the containment device by covering it with a disposable, absorbent, plastic-backed pad.

  • Compounding:

    • If working with a powder, carefully weigh the required amount within the containment device. Use a dedicated, contained balance if possible.

    • For reconstitution, use a closed-system transfer device to inject the diluent into the vial.

    • Gently swirl to dissolve; do not shake, to avoid aerosol generation.

  • Labeling: Clearly label all containers with the contents, concentration, date, and appropriate hazard warnings.

B. Administration (in a research setting):

  • Transport: Transport prepared doses in sealed, labeled containers.

  • Administration: Use appropriate techniques to minimize exposure during administration (e.g., Luer-Lok syringes to prevent needle disconnection).

  • Post-Administration: All materials used in the administration process are considered contaminated and must be disposed of as hazardous waste.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

All materials that come into contact with this compound are considered hazardous waste. This includes:

  • Unused or expired this compound

  • All PPE (gloves, gowns, etc.)

  • Contaminated labware (vials, syringes, pipette tips)

  • Spill cleanup materials

Disposal Procedures:

  • Trace Waste: Items with only trace amounts of this compound (e.g., empty vials, used gloves) should be placed in a designated yellow or black chemotherapy waste container.[2][3] These containers are for incineration.[3]

  • Bulk Waste: Unused or partially used vials of this compound should be disposed of in a black hazardous waste container.[2][3] Do not discard down the drain.

  • Sharps: All contaminated sharps (needles, glass vials) must be placed in a puncture-resistant sharps container that is clearly labeled for chemotherapy or hazardous drug waste.

  • Decontamination of Reusable Equipment:

    • Initial Decontamination: Wipe down equipment with a deactivating agent such as 2% sodium hypochlorite solution, followed by a neutralizing agent like sodium thiosulfate.

    • Cleaning: After decontamination, clean the equipment with a suitable laboratory detergent and rinse thoroughly with water.

    • Final Rinse: A final rinse with purified water is recommended.

IV. Emergency Plan

Immediate and appropriate action is required in the event of an emergency.

A. Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a large amount of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

B. Spill Management:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: If not already wearing it, don the appropriate PPE, including a respirator if the spill involves powder.

  • Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Cleanup:

    • Carefully collect all contaminated materials using scoops and place them in a designated hazardous waste bag.

    • Decontaminate the spill area using a two-step process: apply a deactivating agent (e.g., 2% sodium hypochlorite), followed by a neutralizing agent.

    • Clean the area with detergent and water.

  • Disposal: All spill cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate safety officer or supervisor and complete any necessary incident reports.

Disclaimer: This information is intended as a guide and is not a substitute for a formal risk assessment and adherence to institutional and regulatory guidelines. Always consult your institution's safety protocols and, if available, the manufacturer's Safety Data Sheet before handling any potent compound.

Diagrams

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_admin Administration (Research) cluster_disposal Disposal prep_start Don PPE prep_workspace Prepare Workspace in CVE prep_start->prep_workspace prep_weigh Weigh/Reconstitute this compound prep_workspace->prep_weigh prep_label Label Container prep_weigh->prep_label admin_transport Transport in Sealed Container prep_label->admin_transport Proceed to Use admin_use Administer with Care admin_transport->admin_use admin_dispose_materials Dispose of Used Materials admin_use->admin_dispose_materials disp_segregate Segregate Waste admin_dispose_materials->disp_segregate End of Use disp_trace Trace Waste (Yellow/Black Bin) disp_segregate->disp_trace disp_bulk Bulk Waste (Black Bin) disp_segregate->disp_bulk disp_sharps Sharps (Chemo Sharps Container) disp_segregate->disp_sharps

Caption: Workflow for the safe handling and disposal of this compound.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event (Spill or Exposure) spill_alert Alert Others & Secure Area start->spill_alert exp_remove Remove Contaminated Clothing start->exp_remove spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose report Report Incident spill_dispose->report exp_flush Flush Affected Area (Skin/Eyes) exp_remove->exp_flush exp_air Move to Fresh Air (Inhalation) exp_remove->exp_air exp_medical Seek Immediate Medical Attention exp_flush->exp_medical exp_air->exp_medical exp_medical->report

Caption: Emergency response workflow for this compound incidents.

References

×

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Reactant of Route 1
Moxestrol
Reactant of Route 2
Moxestrol

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